molecular formula C10H7FS B1343901 2-(2-Fluorophenyl)thiophene CAS No. 209592-45-0

2-(2-Fluorophenyl)thiophene

Cat. No.: B1343901
CAS No.: 209592-45-0
M. Wt: 178.23 g/mol
InChI Key: GKWFSGWLAWEBKN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiophene is a useful research compound. Its molecular formula is C10H7FS and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFSGWLAWEBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)thiophene (CAS Number: 58861-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a technical overview of the chemical compound 2-(2-Fluorophenyl)thiophene. It is important to note that while this compound is registered under CAS number 58861-48-6, publicly available experimental data is scarce. Much of the available literature and commercial data sources incorrectly attribute the properties of its isomer, 2-(4-Fluorophenyl)thiophene, to this CAS number. This guide will focus on the known structural information, propose a probable synthetic pathway based on established chemical principles, and discuss general properties and safety considerations for this class of compounds, while clearly distinguishing between confirmed and theoretical information.

Core Compound Information

This compound is a bi-aryl compound consisting of a thiophene ring substituted at the 2-position with a 2-fluorophenyl group. The placement of the fluorine atom at the ortho position of the phenyl ring is expected to influence the compound's conformation and electronic properties due to steric and inductive effects.

PropertyDataSource
CAS Number 58861-48-6General Record
Molecular Formula C₁₀H₇FSGeneral Record
Molecular Weight 178.23 g/mol Calculated
Canonical SMILES C1=CC=C(C(=C1)F)C2=CC=CS2Calculated
InChI Key PURJRGMZIKXDMW-UHFFFAOYSA-NCalculated
Physical Form Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetateInferred

Note on Physicochemical Properties: Specific experimental data for melting point, boiling point, and density are not reliably available for the 2-fluoro isomer. Values often cited online (e.g., Melting Point: 51-55 °C) are consistently associated with the 4-fluoro isomer in accompanying literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This reaction would involve the palladium-catalyzed coupling of a thiophene-based organoboron compound with a fluorinated aryl halide, or vice versa. The most common approach would utilize 2-bromothiophene and 2-fluorophenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reaction Conditions 2_Bromothiophene 2-Bromothiophene Reaction_Vessel Suzuki-Miyaura Coupling 2_Bromothiophene->Reaction_Vessel 2_Fluorophenylboronic_Acid 2-Fluorophenylboronic Acid 2_Fluorophenylboronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Figure 1. Proposed Suzuki-Miyaura synthesis pathway for this compound.

Representative Experimental Protocol (General Method)

The following protocol is a general representation for a Suzuki-Miyaura reaction and has not been specifically validated for the synthesis of this compound. It should be adapted and optimized by qualified researchers.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

  • Solvent and Reactant Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. Stir the mixture for several minutes before adding 2-bromothiophene (1.0 equivalent) via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the final product.

G A 1. Add Reagents to Flask (Boronic Acid, Catalyst, Base) B 2. Add Degassed Solvent and 2-Bromothiophene A->B C 3. Heat Under Inert Atmosphere (80-100°C, 12-24h) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Aqueous Workup (Water, Ethyl Acetate Extraction) D->E Reaction Complete F 6. Dry and Concentrate (Brine, Na₂SO₄, Rotovap) E->F G 7. Purify by Chromatography (Silica Gel) F->G H Pure this compound G->H

Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Applications

Aryl-thiophene derivatives are a significant class of compounds in medicinal chemistry and materials science.[1][2] They are considered "privileged scaffolds" in drug design due to their versatile biological activities.[2] However, no specific applications for this compound have been documented in the available literature.

This is in stark contrast to its isomer, 2-(4-Fluorophenyl)thiophene , which is a well-documented key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][5] The distinct biological role of the 4-fluoro isomer underscores the importance of isomeric purity in drug development.

Safety and Handling

A verified Safety Data Sheet (SDS) specific to this compound is not available. The hazard information commonly associated with CAS 58861-48-6 appears to be for the 4-fluoro isomer.[6] For this class of compounds, general laboratory safety precautions are advised.

Hazard ClassPrecautionary Statements
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[7][8]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Respiratory Tract Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7]
Handling Use personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or chemical fume hood.[6] Avoid formation of dust and aerosols.[8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in the dark.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Conclusion

This compound (CAS 58861-48-6) is a compound for which there is a notable lack of specific experimental data in the public domain, a situation complicated by frequent confusion with its 4-fluoro isomer. While its structural identity is known, its synthesis, properties, and applications remain largely undocumented. Based on established synthetic methodologies, a Suzuki-Miyaura cross-coupling reaction represents a highly viable route for its preparation. Researchers interested in this specific isomer should proceed with caution, verifying the identity and properties of any synthesized or procured material, rather than relying on potentially misattributed data from commercial or aggregated sources.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-(2-Fluorophenyl)thiophene. Due to a notable lack of specific experimental data for this particular isomer in published literature, this paper draws upon established principles of organic chemistry, data from analogous substituted biaryl systems, and standard computational and experimental methodologies to present a comprehensive overview. The insights provided are crucial for professionals engaged in drug design and materials science, where molecular geometry and electronic properties are paramount.

Molecular Structure

The molecular structure of this compound consists of a thiophene ring linked to a 2-fluorophenyl group at the C2 position of the thiophene ring. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts a degree of stability to the molecule. The presence of the fluorine atom on the phenyl ring, particularly in the ortho position, significantly influences the molecule's electronic properties and spatial arrangement.

Key Structural Features:

  • Aromatic Systems: Both the thiophene and the fluorophenyl rings are aromatic, contributing to the overall stability of the molecule.

  • C-C Bond Linkage: The two rings are connected by a single carbon-carbon bond, which allows for rotation and gives rise to different conformational isomers.

  • Ortho-Fluoro Substituent: The fluorine atom at the C2' position of the phenyl ring introduces both steric hindrance and electronic effects (inductive and mesomeric) that are critical in determining the molecule's preferred conformation.

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle (θ) between the planes of the thiophene and the 2-fluorophenyl rings. This angle is a result of the balance between two opposing forces:

  • Steric Hindrance: The ortho-substituted fluorine atom and the hydrogen atom on the C3 position of the thiophene ring create steric repulsion. This repulsion is minimized when the two rings are twisted out of planarity (non-planar conformation).

  • π-Conjugation: For maximal overlap of the π-orbitals between the two aromatic rings, a planar conformation (θ = 0° or 180°) would be ideal. This extended conjugation leads to electronic stabilization.

Due to the significant steric clash that would occur in a planar arrangement, this compound is expected to adopt a non-planar conformation in its ground state. The exact dihedral angle would represent the energetic minimum balancing steric repulsion and the loss of some π-conjugation. Computational studies on similarly ortho-substituted biaryls suggest that this angle is typically in the range of 30° to 60°.

The diagram below illustrates the key factors influencing the conformational preference of this compound.

Factors Influencing Conformation of this compound A Conformational Preference B Steric Hindrance (Ortho-Fluoro Group) A->B influenced by C π-Conjugation (Electronic Stabilization) A->C influenced by D Non-Planar Conformation (Twisted) B->D favors E Planar Conformation C->E favors D->A results in

Caption: Factors influencing the conformation of this compound.

Experimental and Computational Protocols

3.1. Synthesis

A common and effective method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. For this compound, this would involve the reaction of 2-bromothiophene with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reactants: 2-bromothiophene (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents), and a base like K₂CO₃ (2 equivalents).

  • Solvent: A mixture of toluene and water (e.g., 4:1 v/v).

  • Procedure: The reactants are combined in the solvent and the mixture is degassed with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated under reflux for a specified period (typically 12-24 hours) until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

3.2. Structural Characterization

  • X-ray Crystallography: This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the dihedral angle between the rings. The process involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which can help in determining the preferred conformation in solution.

  • Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful computational method used to predict the geometry, energy, and electronic properties of molecules. A conformational search can be performed to identify the lowest energy conformer and to calculate the rotational energy barrier between different conformations.

The following flowchart outlines a typical workflow for the characterization of this compound.

Workflow for Structural and Conformational Analysis A Synthesis of This compound B Purification (Column Chromatography) A->B C Structural Confirmation (NMR, Mass Spec) B->C D Experimental Analysis C->D E Computational Analysis C->E F X-ray Crystallography (Solid State Conformation) D->F G Advanced NMR (NOE) (Solution Conformation) D->G H DFT Calculations (Energy Minimization, Dihedral Angle) E->H I Comprehensive Structural and Conformational Profile F->I G->I H->I

An In-Depth Technical Guide to 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Fluorophenyl)thiophene, including its nomenclature, physical and chemical properties, and key synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in medicinal chemistry and materials science.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Synonyms:

Due to its relatively niche status in publicly available literature, a comprehensive list of synonyms has not been established. Researchers may encounter variations in naming conventions, and it is advisable to rely on the IUPAC name for unambiguous identification.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, based on the properties of the analogous, well-documented isomer, 2-(4-Fluorophenyl)thiophene, and general principles of physical organic chemistry, the following properties can be anticipated. It is crucial to note that these are estimated values and should be confirmed through experimental analysis.

PropertyEstimated Value
Molecular Formula C₁₀H₇FS
Molecular Weight 178.23 g/mol
Appearance Likely a solid at room temperature
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established cross-coupling methodologies, which are fundamental in the formation of carbon-carbon bonds between aromatic rings. The two primary strategies are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Thienylboronic_acid 2-Thienylboronic acid or its ester derivative 2-Thienylboronic_acid->Reaction_Center 2-Fluorophenyl_halide 2-Fluorophenyl halide (e.g., 2-Bromo-1-fluorobenzene) 2-Fluorophenyl_halide->Reaction_Center Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Center Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Center Product This compound Reaction_Center->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of the specific target molecule is not available in the searched literature. However, a general procedure for the Suzuki-Miyaura coupling of a thiophene derivative is as follows:

  • Reaction Setup: To an oven-dried flask, add the 2-thienylboronic acid or its corresponding ester, the 2-fluorophenyl halide (e.g., 2-bromo-1-fluorobenzene), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate or potassium carbonate).

  • Solvent Addition: Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Stille Coupling

The Stille coupling offers an alternative route for the synthesis of this compound, utilizing an organotin reagent.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Organostannane 2-(Tributylstannyl)thiophene Organostannane->Reaction_Center Organohalide 2-Fluorophenyl halide (e.g., 2-Iodo-1-fluorobenzene) Organohalide->Reaction_Center Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Center Product This compound Reaction_Center->Product

Figure 2: General scheme for the Stille coupling.

Detailed Experimental Protocol (General Procedure):

Similar to the Suzuki-Miyaura coupling, a specific protocol for this compound is not readily found. A general procedure for a Stille coupling is as follows:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the 2-fluorophenyl halide and the 2-(tributylstannyl)thiophene in a suitable anhydrous, degassed solvent such as toluene, THF, or DMF.

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0).

  • Reaction Conditions: The mixture is heated to a temperature typically between 80°C and 110°C. The reaction is monitored for completion using TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then dried and concentrated. The resulting crude product is purified by column chromatography.

Signaling Pathways and Biological Context

Currently, there is no available information in the searched literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential as a building block in drug discovery programs. Further research is required to elucidate any potential biological effects.

Conclusion

This compound is a specialty chemical with potential applications in pharmaceutical and materials science research. While detailed experimental data and a comprehensive toxicological profile are not yet publicly available, its synthesis can be approached through well-established cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. This guide provides a foundational understanding of this compound, intended to support further research and development efforts. Researchers are encouraged to perform their own analyses to determine the precise physicochemical properties and to develop optimized synthetic protocols.

A Technical Guide to the Computational and DFT Analysis of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies of 2-(2-fluorophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical basis for these studies, details experimental and computational methodologies, and presents expected findings in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring linked to a fluorinated phenyl group. The introduction of a fluorine atom can significantly alter the molecule's physicochemical and biological properties, making it a valuable scaffold in drug design.[1] Computational studies, particularly those employing Density Functional Theory (DFT), are essential for understanding the structural, electronic, and spectroscopic properties of such molecules, thereby guiding synthetic efforts and predicting biological activity.[2][3] DFT calculations provide insights into molecular geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps.[2][4]

Synthesis and Experimental Characterization

While numerous methods exist for the synthesis of thiophene derivatives, a common approach for aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a thiophene boronic acid or ester with an aryl halide, or vice-versa, in the presence of a palladium catalyst.

General Synthetic Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route for this compound is the palladium-catalyzed cross-coupling of 2-bromothiophene with 2-fluorophenylboronic acid.

Materials:

  • 2-bromothiophene

  • 2-fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[5]

  • Base (e.g., K₂CO₃, Na₂CO₃)[5][6]

  • Solvent (e.g., Toluene, Ethanol, DMF)[6][7]

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-fluorophenylboronic acid, a suitable solvent mixture (e.g., toluene:ethanol:water), and a base.

  • Stir the mixture at room temperature and add the palladium catalyst.

  • After a brief period of stirring, add 2-bromothiophene to the mixture.

  • Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[6][7]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow A Reactants (2-bromothiophene, 2-fluorophenylboronic acid, Pd catalyst, base, solvent) B Suzuki-Miyaura Coupling (Reflux, Inert Atmosphere) A->B Reaction C Reaction Workup (Extraction, Washing) B->C Post-reaction D Purification (Column Chromatography / Recrystallization) C->D Purification E Pure this compound D->E Final Product

Caption: General workflow for the synthesis of this compound.

Computational Methodology

DFT calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[2][4]

Geometry Optimization and Vibrational Analysis

The first step in computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, which minimizes the energy of the molecule with respect to its atomic coordinates. Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Structure Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transport properties.[2] A smaller gap generally implies higher reactivity.

Spectroscopic Predictions

DFT can be used to predict various spectroscopic properties, including:

  • NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra for structure verification.

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[8]

The logical flow of a typical DFT study is depicted below.

G DFT Computational Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C Confirmation of Minimum D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Predictions (NMR, TD-DFT for UV-Vis) C->E F Analysis and Comparison with Experimental Data D->F E->F

Caption: Logical workflow for a typical DFT study of a molecule.

Predicted and Representative Data

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on this compound. The values presented here are illustrative and based on typical results for similar thiophene derivatives found in the literature.

Optimized Geometrical Parameters

The dihedral angle between the thiophene and phenyl rings is a critical parameter that influences the molecule's conjugation and overall shape.

ParameterDescriptionExpected Value (B3LYP/6-31G(d,p))
C-C (thiophene)Average C-C bond length in the thiophene ring~1.38 - 1.42 Å
C-S (thiophene)Average C-S bond length in the thiophene ring~1.72 - 1.76 Å
C-C (inter-ring)Bond length between the thiophene and phenyl rings~1.46 - 1.48 Å
C-F (phenyl)Carbon-Fluorine bond length~1.35 - 1.37 Å
Dihedral AngleAngle between the planes of the two rings20° - 40°
Vibrational Frequencies

Comparison of calculated and experimental vibrational frequencies helps in the assignment of spectral bands.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)Stretching of C-H bonds on the rings3050 - 3150
C=C stretch (aromatic)Stretching of C=C bonds within the rings1400 - 1600
C-F stretchStretching of the Carbon-Fluorine bond1200 - 1250
Ring breathingCollective stretching/compression of the rings800 - 1000
Electronic Properties

These properties are crucial for understanding the molecule's reactivity and potential applications in electronic devices.

PropertyDescriptionExpected Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.0 to 5.0
Ionization PotentialEnergy required to remove an electron5.5 to 6.5
Electron AffinityEnergy released when an electron is added1.0 to 2.0

Conclusion

Computational studies using DFT provide a powerful framework for elucidating the structural and electronic properties of this compound. These theoretical insights, when combined with experimental data, offer a detailed understanding of the molecule's behavior. This knowledge is invaluable for the rational design of new materials and therapeutic agents based on the thiophene scaffold. The methodologies and expected data presented in this guide serve as a foundation for researchers and professionals working in this exciting area of chemical science.

References

Quantum Chemical Calculations for 2-(2-Fluorophenyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations for 2-(2-Fluorophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring attached to a thiophene core significantly influences the molecule's electronic properties, conformational behavior, and potential intermolecular interactions, making computational analysis a critical tool for understanding its structure-activity relationships.

Computational Methodologies

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. A common and well-validated approach involves the B3LYP hybrid functional combined with Pople-style basis sets.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for elucidating the structural and vibrational properties of this compound involves the following steps:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules containing second-row elements and provides reliable geometric parameters. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed. The optimization process is complete when the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following a successful geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental values.

Structural and Electronic Properties

Optimized Geometrical Parameters

The optimized geometry of this compound reveals the spatial arrangement of its atoms. The key bond lengths, bond angles, and dihedral angles determine the molecule's overall shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a 2-Phenylthiophene Analog

ParameterBond/AtomsValue (B3LYP/6-31G(d,p))
Bond Length (Å) C-S (thiophene)1.72 - 1.74
C-C (thiophene)1.37 - 1.43
C-C (inter-ring)1.47
C-C (phenyl)1.39 - 1.40
C-F~1.35
Bond Angle (°) C-S-C (thiophene)~92
S-C-C (thiophene)~111
C-C-C (thiophene)~112
C-C-C (phenyl)~120
Dihedral Angle (°) C-C-C-C (inter-ring)20 - 40

Note: Data is synthesized from typical values for 2-phenylthiophene and fluorobenzene derivatives. The dihedral angle between the thiophene and phenyl rings is of particular interest as it defines the molecule's conformation and can significantly impact its biological activity and material properties.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions within the molecule. These are instrumental in interpreting experimental IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes

Vibrational ModeFrequency Range (cm⁻¹) (Scaled)Description
C-H Stretching (Aromatic)3100 - 3000Stretching vibrations of C-H bonds on the thiophene and phenyl rings.[1]
C=C Stretching (Aromatic)1600 - 1400Stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-S Stretching850 - 600Stretching vibrations of the carbon-sulfur bonds in the thiophene ring.
C-F Stretching1250 - 1100Stretching vibration of the carbon-fluorine bond.
Ring Puckering/Deformation< 600Low-frequency modes corresponding to out-of-plane ring deformations.

Note: These are typical frequency ranges for thiophene and fluorinated aromatic compounds calculated at the B3LYP/6-31G(d,p) level of theory.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies and Properties

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0
Ionization Potential (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO1.0 to 2.0

Note: Values are representative for similar aromatic heterocyclic systems and can be influenced by the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

In the MEP of this compound, the electron-rich regions (negative potential, typically colored red) are expected to be located around the sulfur atom of the thiophene ring and the fluorine atom on the phenyl ring due to their high electronegativity. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings will exhibit a positive potential (colored blue), indicating regions prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and charge transfer interactions. For this compound, NBO analysis can elucidate the hyperconjugative interactions that contribute to the molecule's stability. Key interactions would include the delocalization of electron density from the lone pairs of the sulfur and fluorine atoms into the antibonding orbitals of the aromatic rings. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these interactions.

Visualizations

The following diagrams illustrate the workflow for quantum chemical calculations and the logical relationships between the calculated properties.

G Workflow for Quantum Chemical Calculations A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Optimized Geometry B->C D Vibrational Frequency Calculation C->D F Electronic Property Calculations C->F E Vibrational Frequencies (IR/Raman Spectra) D->E G HOMO-LUMO Energies F->G H MEP & NBO Analysis F->H

Computational workflow diagram.

G Relationship of Calculated Properties OptGeom Optimized Geometry VibFreq Vibrational Frequencies OptGeom->VibFreq determines ElecProp Electronic Properties (HOMO, LUMO, MEP, NBO) OptGeom->ElecProp is basis for Spectra Spectroscopic Data (IR, Raman) VibFreq->Spectra predicts Reactivity Chemical Reactivity ElecProp->Reactivity informs Interactions Intermolecular Interactions ElecProp->Interactions guides understanding of Reactivity->Interactions

Logical relationship of calculated molecular properties.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of this compound. Through methods like DFT, researchers can gain detailed insights into its geometry, vibrational modes, and electronic structure. This information is invaluable for rational drug design, the development of new organic materials, and the interpretation of experimental data. While a dedicated computational study on this specific molecule is yet to be widely published, the methodologies and data from closely related analogs offer a robust foundation for its theoretical characterization.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-(2-Fluorophenyl)thiophene: A HOMO-LUMO Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital analysis of 2-(2-Fluorophenyl)thiophene, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Understanding the frontier molecular orbitals is crucial in the fields of materials science and drug development, as they govern the electronic and optical properties of molecules, their reactivity, and potential intermolecular interactions. The introduction of a fluorine atom to the phenyl ring of 2-phenylthiophene is expected to significantly modulate these properties.

Introduction: The Significance of Fluorination in Thiophene-Based Systems

Thiophene-based derivatives are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as for their pharmacological potential.[1][2] The electronic properties of these conjugated systems are largely dictated by their HOMO and LUMO energy levels and the corresponding HOMO-LUMO energy gap.

Fluorination is a key strategy for fine-tuning the electronic and structural properties of organic molecules.[1][2] The high electronegativity of the fluorine atom can lead to a significant lowering of both the HOMO and LUMO energy levels.[2] This can improve air stability, alter charge transport characteristics, and influence intermolecular packing, all of which are critical for device performance and biological activity.[2] In the context of this compound, the fluorine substituent is anticipated to induce a notable effect on the molecule's electronic structure compared to its non-fluorinated counterpart, 2-phenylthiophene.

Theoretical Framework and Computational Methodology

The molecular orbital analysis of this compound is primarily conducted through computational quantum chemistry methods, with Density Functional Theory (DFT) being the most widely employed approach due to its balance of accuracy and computational cost.[3][4]

Experimental Protocol: Computational Details

A detailed protocol for the computational analysis of this compound using DFT is outlined below. This methodology is based on established practices for similar thiophene derivatives.[3][5][6]

  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).

    • The geometry is then optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT).

    • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a common and reliable choice.[3][4][6]

    • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[3][5][6]

    • Solvation Model: To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform or tetrahydrofuran.

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the HOMO and LUMO (EHOMO and ELUMO) are calculated from the optimized geometry.

    • The spatial distribution of the HOMO and LUMO electron densities is visualized to understand the regions of the molecule involved in electron donation and acceptance.

  • Calculation of Quantum Chemical Descriptors:

    • From the EHOMO and ELUMO values, several important quantum chemical descriptors can be derived to predict the molecule's reactivity:

      • HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[7]

      • Ionization Potential (IP): IP ≈ -EHOMO.

      • Electron Affinity (EA): EA ≈ -ELUMO.

      • Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2.

      • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2.

      • Chemical Softness (S): S = 1 / η.

      • Electrophilicity Index (ω): ω = χ² / (2η).

Expected Quantitative Data and Analysis

Parameter2-Phenylthiophene (Expected)This compound (Predicted)Impact of Fluorination
EHOMO (eV) -5.5 to -6.0-5.7 to -6.2Lowering of HOMO energy
ELUMO (eV) -1.5 to -2.0-1.7 to -2.2Lowering of LUMO energy
ΔE (eV) 3.5 to 4.53.5 to 4.5Minimal change or slight decrease
Ionization Potential (eV) 5.5 to 6.05.7 to 6.2Increase
Electron Affinity (eV) 1.5 to 2.01.7 to 2.2Increase
Chemical Hardness (eV) 1.75 to 2.251.75 to 2.25Minimal change

Note: These are predicted values based on general trends observed in related molecules and should be confirmed by specific calculations for this compound.

The electron-withdrawing nature of the fluorine atom is expected to stabilize both the HOMO and LUMO levels, leading to lower energy values for both orbitals in this compound compared to 2-phenylthiophene.[2] This increased stability translates to a higher ionization potential and electron affinity. The HOMO-LUMO energy gap is not expected to change dramatically, as both frontier orbitals are lowered in energy.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the molecular orbital analysis of this compound.

G cluster_input Input cluster_computation Computational Protocol (DFT) cluster_output Output & Analysis mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo_analysis FMO Analysis geom_opt->fmo_analysis opt_geom Optimized Geometry freq_calc->opt_geom homo_lumo HOMO & LUMO Energy Levels fmo_analysis->homo_lumo visualization Visualization of HOMO/LUMO Orbitals fmo_analysis->visualization energy_gap HOMO-LUMO Energy Gap homo_lumo->energy_gap descriptors Quantum Chemical Descriptors homo_lumo->descriptors

Caption: Computational workflow for HOMO-LUMO analysis.

Conclusion

The molecular orbital analysis of this compound, particularly the examination of its HOMO and LUMO, provides invaluable insights into its electronic structure and potential applications. The introduction of a fluorine atom is a powerful strategy for modulating the electronic properties of thiophene-based materials. The computational protocol outlined in this guide, based on Density Functional Theory, offers a robust framework for researchers to predict and understand the behavior of this and related molecules. The expected lowering of the HOMO and LUMO energy levels upon fluorination can have significant implications for the design of novel organic semiconductors and pharmacologically active compounds with tailored properties. Further experimental validation of these computational predictions is encouraged to fully elucidate the structure-property relationships in this promising class of molecules.

References

A Technical Guide to the Spectroscopic Analysis of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluorophenyl)thiophene is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for understanding its chemical properties and for quality control in any synthetic process. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This guide outlines the standard methodologies for obtaining and interpreting these spectroscopic data for this compound.

Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like this compound follows a logical workflow. This process begins with the isolation and purification of the sample, followed by the application of various spectroscopic techniques to elucidate its molecular structure. The data from each technique provides complementary information, which, when combined, allows for an unambiguous structural assignment.

Spectroscopic_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete structural assignment.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not having interfering signals in the regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. A proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR: Acquire the fluorine NMR spectrum. This will be crucial for confirming the presence and environment of the fluorine atom.

Expected Spectral Data

¹H NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the thiophene ring and the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The integration of the signals should correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the sulfur atom. Carbon atoms directly bonded to the fluorine will show a large coupling constant (¹Jcf).

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Integration Chemical Shift (δ, ppm)
Predicted values for thiophene and fluorophenyl protonse.g., dd, t, mRelative number of protonsPredicted values for 10 unique carbons

Note: Actual chemical shifts and coupling constants would need to be determined experimentally. Data from similar compounds, such as 2-(4-fluorophenyl)thiophene, can provide a basis for initial predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3]

Experimental Protocol
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained directly using salt plates. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[2]

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Around 3100-3000 cm⁻¹.[1]

  • C=C stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.[4]

  • C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

  • C-S stretching (thiophene ring): Bands may appear in the fingerprint region, often around 800-600 cm⁻¹.

  • Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.[1]

Data Presentation

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~1600-1450Medium-StrongAromatic C=C Stretch
~1250-1000StrongC-F Stretch
~800-600Medium-WeakC-S Stretch
~900-675Medium-StrongC-H Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[5]

Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Expected Spectral Data
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇FS), which is approximately 178.03 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, characteristic fragments might arise from the cleavage of the bond between the two rings or fragmentation of the thiophene ring. The presence of fluorine can also influence the fragmentation pattern.

Data Presentation

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Possible Fragment
~178Predicted intensity[C₁₀H₇FS]⁺ (Molecular Ion)
Other predicted m/z valuesPredicted intensitiesPossible fragment structures

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unambiguous structural confirmation. While a complete public dataset is currently unavailable, this guide provides the necessary experimental and interpretative framework for researchers to obtain and analyze this critical data. The combination of these techniques provides a detailed molecular fingerprint, ensuring the identity and purity of the compound for its intended applications in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Fluorophenyl)thiophene. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from structurally similar compounds and fundamental NMR principles to offer a robust interpretation. The information presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this and related fluorinated bi-aryl heterocyclic compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For drug discovery and development professionals, NMR is a cornerstone for confirming the identity and purity of synthesized molecules, studying molecular interactions, and understanding conformational dynamics.

This compound is a fluorinated bi-aryl heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design. Accurate interpretation of its NMR spectra is crucial for its unambiguous identification and characterization. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic region, corresponding to the protons on the thiophene and fluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H37.20 - 7.30ddJ(H3-H4) = 3.6, J(H3-H5) = 1.2
H47.10 - 7.20ddJ(H4-H3) = 3.6, J(H4-H5) = 5.1
H57.40 - 7.50ddJ(H5-H4) = 5.1, J(H5-H3) = 1.2
H3'7.60 - 7.70dddJ(H3'-H4') = 8.2, J(H3'-F) = 5.5, J(H3'-H5') = 1.8
H4'7.25 - 7.35ddddJ(H4'-H3') = 8.2, J(H4'-H5') = 7.5, J(H4'-F) = 8.2, J(H4'-H6') = 1.8
H5'7.35 - 7.45dddJ(H5'-H4') = 7.5, J(H5'-H6') = 7.5, J(H5'-F) = 1.0
H6'7.20 - 7.30dddJ(H6'-H5') = 7.5, J(H6'-F) = 10.5, J(H6'-H4') = 1.8

Note: These are predicted values and should be confirmed with experimental data.

The protons on the thiophene ring (H3, H4, and H5) are expected to appear as distinct doublets of doublets due to their coupling to each other. The protons on the fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (sulfur and fluorine) and the aromatic ring currents. The carbon atoms of the fluorophenyl ring will also exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C2140 - 145-
C3125 - 130-
C4128 - 132-
C5124 - 128-
C1'120 - 125²JCF ≈ 15-25
C2'158 - 162¹JCF ≈ 240-260
C3'115 - 120²JCF ≈ 20-30
C4'130 - 135³JCF ≈ 5-10
C5'124 - 129⁴JCF ≈ 1-5
C6'130 - 135³JCF ≈ 5-10

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.

4.1 Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

4.2 NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration and instrument sensitivity.

    • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

4.3 Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks and report the chemical shifts in ppm and coupling constants in Hz.

Visualizations

The following diagrams illustrate the molecular structure and the predicted proton coupling network of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted proton-proton and proton-fluorine J-coupling network.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data tables, experimental protocols, and visualizations offer a solid foundation for researchers and scientists working with this compound. It is strongly recommended that the predicted spectral data be validated against experimentally acquired spectra for definitive structural confirmation. The principles and methodologies outlined in this guide are broadly applicable to the NMR analysis of other substituted thiophenes and fluorinated aromatic compounds.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Predicted Electron Ionization Mass Spectrometry Fragmentation of a Key Heterocyclic Building Block

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Fluorophenyl)thiophene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize mass spectrometry for the structural elucidation of complex organic molecules. Given the absence of a publicly available experimental spectrum, this guide constructs a theoretical fragmentation pathway based on established principles of mass spectrometry and data from analogous compounds.

This compound is a heterocyclic aromatic compound with a molecular weight of approximately 178.23 g/mol . Its structure, featuring a stable thiophene ring linked to a fluorophenyl group, suggests a fragmentation pattern characterized by a prominent molecular ion peak and subsequent cleavages influenced by the fluorine substituent and the inherent stability of the aromatic systems.

Predicted Fragmentation Data

The expected fragmentation of this compound under electron ionization is summarized in the table below. The m/z values represent the most likely fragments, with their proposed structures and the neutral losses that lead to their formation.

Predicted m/zProposed Fragment IonProposed Neutral LossNotes
178[C₁₀H₇FS]⁺-Molecular Ion (M⁺)
159[C₁₀H₇S]⁺FLoss of a fluorine radical
134[C₈H₆S]⁺C₂HFLoss of fluoroacetylene
133[C₈H₅S]⁺C₂H₂FLoss of a fluorovinyl radical
115[C₆H₄S]⁺C₄H₃FLoss of the fluorophenyl ring
91[C₅H₃S]⁺C₅H₄FLoss of the fluorophenyl radical
77[C₆H₅]⁺C₄H₂SLoss of the thiophene ring

General Experimental Protocol

The following outlines a general methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended. Common configurations include Gas Chromatography-Mass Spectrometry (GC-MS) systems with a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

3. GC-MS Parameters (if applicable):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

  • Transfer Line Temperature: 280°C

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

  • Scan Rate: Dependant on the mass analyzer type, but sufficient to obtain several scans across a chromatographic peak.

5. Data Analysis:

  • The acquired mass spectrum should be processed to identify the molecular ion and major fragment ions. Comparison with spectral libraries and theoretical fragmentation patterns will aid in structural confirmation.

Predicted Fragmentation Pathway

The logical flow of the fragmentation of this compound is visualized in the following diagram. The pathway highlights the initial ionization event and the subsequent neutral losses leading to the major predicted fragment ions.

Fragmentation_Pathway M [C₁₀H₇FS]⁺˙ m/z = 178 Molecular Ion F1 [C₁₀H₇S]⁺ m/z = 159 M->F1 - F F3 [C₆H₄S]⁺˙ m/z = 115 M->F3 - C₄H₃F F4 [C₅H₃S]⁺ m/z = 91 M->F4 - C₅H₄F F5 [C₆H₅]⁺ m/z = 77 M->F5 - C₄H₂S F2 [C₈H₆S]⁺˙ m/z = 134 F1->F2 - C₂H

Caption: Predicted EI fragmentation pathway of this compound.

This in-depth guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The presented data and methodologies offer a valuable resource for researchers in the identification and characterization of this and related compounds. Experimental verification of this predicted fragmentation pattern is encouraged to further solidify our understanding of its behavior under electron ionization.

Crystal Structure Analysis of 2-Arylthiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of 2-arylthiophene derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and designing novel therapeutic agents. This document details the experimental protocols for X-ray crystallography, presents key crystallographic data for representative 2-arylthiophene derivatives, and visualizes the relevant biological signaling pathways these compounds are known to modulate.

Introduction to 2-Arylthiophene Derivatives

2-Arylthiophene scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities.[1] Their structural versatility allows for the fine-tuning of electronic and steric properties, making them attractive candidates for targeting various biological macromolecules. Two notable areas of pharmacological importance for 2-arylthiophene derivatives are their roles as allosteric modulators of the A1 adenosine receptor and as inhibitors of tubulin polymerization.[2][3][4] X-ray crystallography provides the definitive method for determining the precise atomic coordinates of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and packing motifs.[5]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 2-arylthiophene derivatives by single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to structure refinement.[5][6]

Crystallization of 2-Arylthiophene Derivatives

Obtaining high-quality single crystals is often the most challenging step in the process.[5] Several techniques are commonly employed for the crystallization of small organic molecules like 2-arylthiophene derivatives:

  • Slow Evaporation: This is one of the simplest and most common methods.[5] A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical and can significantly influence crystal growth.[5]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent (the precipitant). Diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, promoting crystal formation.

  • Antisolvent Crystallization: An "antisolvent," in which the compound is insoluble, is slowly added to a solution of the compound. This reduces the overall solubility of the solute, inducing crystallization.

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer.[6] The crystal is typically cooled to low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[6] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][6]

The collected diffraction images are then processed to determine the positions and intensities of the diffraction spots. This data is corrected for various experimental factors to yield a set of structure factors, which are essential for the subsequent structure solution and refinement.[6]

Structure Solution and Refinement

The initial atomic model of the crystal structure is typically determined using direct methods or Patterson methods. This model is then refined using least-squares techniques to improve the agreement between the observed diffraction data and the data calculated from the model.[6] This iterative process involves adjusting atomic positions, and thermal parameters until the best possible fit is achieved. The final refined structure is then validated to ensure its chemical and crystallographic reasonability.[6]

Data Presentation: Crystallographic Data of 2-Arylthiophene Derivatives

The following tables summarize key crystallographic parameters for a selection of 2-arylthiophene derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected 2-Arylthiophene Derivatives.

Parameter(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[7]2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[8]2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol[9]
Chemical FormulaC₂₂H₁₆FNO₂S₂C₁₉H₁₅N₅SC₁₁H₈N₂O₃S
Molecular Weight425.49 g/mol 345.42 g/mol 248.25 g/mol
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cP2₁2₁2₁P2₁/c
a (Å)13.1119 (3)7.89079 (13)10.642 (5)
b (Å)10.0578 (2)16.4990 (3)7.043 (5)
c (Å)15.1119 (3)13.1394 (3)14.535 (5)
α (°)909090
β (°)109.113 (1)9093.566 (5)
γ (°)909090
Volume (ų)1876.58 (7)1710.62 (6)1087.3 (10)
Z444
Temperature (K)293(2)100293
RadiationMo KαCu KαMo Kα

Table 2: Selected Bond Lengths and Angles for Representative 2-Arylthiophene Derivatives.

CompoundBondLength (Å)BondAngle (°)Reference
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamideS1-C81.762(2)C1-S1-C891.60(9)[7]
S2-O11.432(1)O1-S2-O2118.64(9)
S2-N11.642(2)O1-S2-N1108.35(9)
2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrileS1-C151.721(4)C15-S1-C1892.1(2)[8]
N1-C21.341(3)C2-N1-C6117.8(2)
C3-C191.442(4)N2-C2-C3120.9(2)
2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenolS1-C11.706(5)C1-S1-C493.3(2)[9]
N1-C51.285(6)C5-N1-C6122.1(4)
N2-C31.455(6)O2-N2-O3123.0(5)

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways modulated by 2-arylthiophene derivatives and the general workflow for crystal structure analysis.

A1 Adenosine Receptor Signaling Pathway

Many 2-arylthiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor, a G-protein coupled receptor (GPCR).[10] Activation of the A1 receptor, which couples to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11][12] This signaling cascade plays a crucial role in various physiological processes, including neurotransmission and cardiac function.[11][13]

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased neurotransmission) PKA->Cellular_Response Phosphorylation Cascade Thiophene 2-Arylthiophene Derivative (PAM) Thiophene->A1R Allosteric Modulation

A1 Adenosine Receptor Signaling Pathway.
Microtubule Inhibition and Cell Cycle Arrest

Certain 2-arylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[6][14] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[6][15]

Microtubule_Inhibition cluster_cell_cycle Cell Cycle cluster_tubulin_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Leads to Tubulin αβ-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Thiophene 2-Arylthiophene Derivative Thiophene->Tubulin Inhibition of Polymerization

Microtubule Inhibition and Cell Cycle Arrest.
Experimental Workflow for Crystal Structure Analysis

The overall process of determining the crystal structure of a 2-arylthiophene derivative follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation of the atomic structure.

Crystal_Structure_Workflow Synthesis Synthesis & Purification of 2-Arylthiophene Derivative Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure analysis of 2-arylthiophene derivatives is an indispensable tool for advancing our understanding of these pharmacologically significant molecules. The detailed structural information obtained from X-ray crystallography, combined with an understanding of their mechanisms of action, provides a robust foundation for the rational design of new and improved therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

Conformational Analysis of 2-Phenylthiophene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2-phenylthiophene compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational dynamics of these compounds is crucial for predicting their biological activity, designing novel derivatives with improved properties, and optimizing their performance in various applications. This document details the key experimental and computational methodologies employed in these analyses, presents quantitative data in a structured format, and illustrates relevant workflows and concepts through diagrams.

Introduction to Conformational Analysis of 2-Phenylthiophene

The conformational flexibility of 2-phenylthiophene and its derivatives is primarily dictated by the rotation around the single bond connecting the phenyl and thiophene rings. This rotation gives rise to various conformers with different dihedral angles, relative energies, and, consequently, distinct physicochemical and biological properties. The two planar rings can range from coplanar to perpendicular orientations, with the lowest energy conformations often being non-planar due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens or other substituents on the thiophene ring.

The electronic nature of substituents on either ring can significantly influence the rotational barrier and the preferred dihedral angle. Electron-donating or -withdrawing groups can alter the degree of conjugation between the rings, thereby affecting the stability of planar conformations. The study of these conformational preferences is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of materials.

Experimental Methodologies

The determination of the conformational landscape of 2-phenylthiophene compounds in both the solid and solution states relies heavily on two primary experimental techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise bond lengths, bond angles, and torsion angles.

Detailed Experimental Protocol:

  • Crystal Growth: High-quality single crystals are essential for successful XRD analysis. This is often the most challenging step. Common methods for growing crystals of 2-phenylthiophene derivatives include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

    • The mounted crystal is placed in an X-ray diffractometer and cooled, often to 100-120 K, to minimize thermal vibrations.[1]

    • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[2]

    • The crystal is rotated, and a series of diffraction patterns are collected by a detector.[3]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined using least-squares techniques to best fit the experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] By analyzing various NMR parameters, such as chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), information about the time-averaged conformation and the dynamics of conformational exchange can be obtained.[5][6]

Detailed Experimental Protocol for Conformational Analysis:

  • Sample Preparation:

    • Dissolve a few milligrams of the 2-phenylthiophene compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

  • Data Acquisition: A series of 1D and 2D NMR experiments are typically required for a thorough conformational analysis.

    • 1D ¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts of the aromatic protons can be sensitive to the dihedral angle between the rings.

    • 1D ¹³C NMR: Complements the ¹H NMR data and provides information about the carbon framework.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, which helps in assigning the proton signals.[7]

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most crucial experiment for determining through-space proximity of protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (typically within 5 Å).[8] By observing NOEs between protons on the phenyl and thiophene rings, the preferred dihedral angle can be inferred.

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, information about the thermodynamics of conformational exchange can be obtained. At low temperatures, the exchange between conformers may be slow enough on the NMR timescale to observe separate signals for each conformer.

  • Data Analysis:

    • Assign all proton and carbon signals using a combination of 1D and 2D NMR data.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain relative internuclear distances.

    • Compare the experimental NOE data with theoretical distances calculated for different dihedral angles to determine the predominant conformation in solution.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of 2-phenylthiophene compounds.[9] These methods can be used to calculate the potential energy surface for the rotation around the phenyl-thiophene bond, identify low-energy conformers, and estimate the energy barriers between them.

Typical Workflow for Computational Conformational Analysis:

  • Initial Structure Generation: A 3D structure of the 2-phenylthiophene derivative is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using molecular mechanics force fields due to their computational efficiency.[10]

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[5]

  • Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically varying the dihedral angle between the phenyl and thiophene rings and calculating the energy at each step.

  • Analysis of Results: The optimized geometries, relative energies, and the rotational energy profile are analyzed to determine the most stable conformations and the energy barriers for interconversion.

Data Presentation: Quantitative Conformational Data

The following tables summarize key quantitative data obtained from computational studies on the conformational analysis of 2-phenylthiophene and its derivatives.

Table 1: Calculated Rotational Barriers and Dihedral Angles for 2-Phenylthiophene Derivatives

CompoundMethodBasis SetDihedral Angle (°) (Minimum Energy)Rotational Barrier (kcal/mol)Reference
p-phenylthiophene dimerMP26-31G~35 (syn-gauche), ~145 (anti-gauche)~2.4[11][12]
p-phenylthiophene dimerB3LYP6-31G~30 (syn-gauche), ~150 (anti-gauche)-[11][12]
2-acetyl-5-halothiophenesB3LYP6-311++G(3df,3p)O,S-cis predominant~8[13]
2-acetyl-5-halothiophenesMP26-311++G(3df,3p)O,S-cis predominant~8[13]

Note: The dihedral angle is defined by the atoms C-C-C-S, where the first two carbons are in the phenyl ring and the last carbon and sulfur are in the thiophene ring.

Table 2: Experimentally Determined Dihedral Angles from X-ray Crystallography

CompoundDihedral Angle between Rings (°)Reference
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone57.77[14][15]
5-(phenylsulfonyl)-5,6-dihydrobenzo[11][13]thieno[3,2-j]phenanthridine88.1[16]

Visualization of Workflows and Concepts

Diagrams created using the DOT language provide a clear visualization of the processes and relationships involved in conformational analysis.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_start Compound Synthesis and Purification xrd Single-Crystal X-ray Diffraction exp_start->xrd Crystal Growth nmr NMR Spectroscopy (1D, 2D NOESY, VT) exp_start->nmr Dissolution solid_state Solid-State Conformation xrd->solid_state solution_state Solution-State Conformation nmr->solution_state comparison Comparison and Validation solid_state->comparison solution_state->comparison comp_start Molecule Building conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search qm_opt QM Optimization (DFT, MP2) conf_search->qm_opt pes_scan Potential Energy Surface Scan qm_opt->pes_scan comp_conf Calculated Conformers and Energy Barriers pes_scan->comp_conf comp_conf->comparison conclusion Comprehensive Conformational Profile comparison->conclusion

Figure 1: General workflow for the conformational analysis of 2-phenylthiophene compounds.

Computational_Workflow start Build 3D Structure of 2-Phenylthiophene Derivative mm_search Perform Conformational Search (e.g., with TINKER) start->mm_search cluster Cluster Conformers by RMSD mm_search->cluster select Select Lowest Energy Representatives cluster->select dft_opt Optimize Geometry with DFT (e.g., B3LYP/6-31G*) select->dft_opt freq Frequency Calculation (Confirm Minima) dft_opt->freq pes Relaxed PES Scan of Phenyl-Thiophene Dihedral dft_opt->pes results Identify Global Minimum, Local Minima, and Rotational Barriers pes->results

Figure 2: Detailed workflow for computational conformational analysis.

Conformer_Relationship planar_ts Planar Transition State (Dihedral = 0°) nonplanar_min2 Equivalent Non-planar Minimum (e.g., Dihedral ≈ 140-150°) planar_ts->nonplanar_min2 nonplanar_min Non-planar Minimum (e.g., Dihedral ≈ 30-40°) nonplanar_min->planar_ts Rotational Barrier 1 perpendicular_ts Perpendicular Transition State (Dihedral = 90°) nonplanar_min->perpendicular_ts Rotational Barrier 2 perpendicular_ts->nonplanar_min2

Figure 3: Relationship between planar and non-planar conformers of 2-phenylthiophene.

Conclusion

The conformational analysis of 2-phenylthiophene compounds is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. X-ray crystallography provides invaluable data on solid-state structures, while NMR spectroscopy, particularly through NOE measurements, elucidates the conformational preferences in solution. Computational methods, such as DFT, are essential for mapping the potential energy surface, quantifying rotational barriers, and providing a theoretical framework for interpreting experimental results. The data and methodologies presented in this guide offer a robust foundation for researchers, scientists, and drug development professionals to investigate the conformational landscapes of 2-phenylthiophene derivatives, ultimately enabling the rational design of new molecules with tailored properties.

References

The Impact of Fluorination on the Physicochemical Properties of Thiophene Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the physicochemical properties of fluorinated thiophene analogues, a class of compounds with significant potential in drug discovery and organic electronics. By systematically examining properties such as acidity (pKa), lipophilicity (logP), solubility, melting point, and boiling point, this document aims to provide a comprehensive resource for researchers seeking to understand and leverage the effects of fluorination on this important heterocyclic scaffold.

Physicochemical Data of Fluorinated Thiophene Analogues

The introduction of fluorine atoms to the thiophene ring profoundly influences its electronic and physical properties. The high electronegativity of fluorine can alter the electron density distribution within the aromatic system, impacting reactivity, intermolecular interactions, and ultimately, the compound's pharmacokinetic and pharmacodynamic profile. The following tables summarize key physicochemical data for a selection of fluorinated thiophene analogues, providing a basis for comparative analysis.

Table 1: Physicochemical Properties of Fluorinated Thiophenes

Compound NameStructureBoiling Point (°C)Melting Point (°C)logP
ThiopheneC₄H₄S84[1]-38[1]1.81
2-FluorothiopheneC₄H₃FS91.1[2]N/A2.2[3]
3-FluorothiopheneC₄H₃FSN/AN/AN/A
2,5-DifluorothiopheneC₄H₂F₂SN/AN/A2.5[4]
TetrafluorothiopheneC₄F₄SN/AN/A2.7[5]

Table 2: Acidity of Thiophenecarboxylic Acid Analogues

Compound NameStructurepKa
2-Thiophenecarboxylic acidC₅H₄O₂S3.49 (at 25°C)[6]
3-Thiophenecarboxylic acidC₅H₄O₂S4.10
5-Fluoro-2-thiophenecarboxylic acidC₅H₃FO₂SN/A
2,5-Thiophenedicarboxylic acidC₆H₄O₄S2.76 (predicted)[7]

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. This section outlines the methodologies for key experiments cited in this guide.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises, is condensed, and collected in the receiving flask.

  • Measurement: The temperature is recorded when the distillation rate is steady and the thermometer bulb is fully bathed in vapor. This temperature represents the boiling point of the liquid at the prevailing atmospheric pressure.

Determination of Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. The logarithm of this ratio is logP, a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method with HPLC Analysis

  • Equilibration: Equal volumes of octan-1-ol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together to ensure mutual saturation and then allowed to separate.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The funnel is then allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility of the compound.

Signaling Pathway and Experimental Workflow Visualization

Fluorinated thiophene analogues are being explored for their potential to modulate various biological pathways. One such pathway of significant interest in cancer research is the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway, a target for some thiophene-based inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK-3β CK1 CK1 Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation (Wnt OFF) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds (Wnt ON) Destruction_Complex->beta_catenin Phosphorylates for Degradation Thiophene_Analogue Thiophene Analogue (e.g., Compound 1312) Thiophene_Analogue->beta_catenin Inhibits Accumulation? Thiophene_Analogue->Destruction_Complex Modulates? Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Canonical Wnt/β-catenin signaling pathway.

The following workflow outlines a general procedure for the synthesis and initial biological evaluation of novel fluorinated thiophene analogues.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Starting Materials (e.g., Fluorinated Precursors) B Chemical Synthesis (e.g., Cyclization, Cross-coupling) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Structural Analysis (NMR, MS, X-ray) C->D E Physicochemical Profiling (pKa, logP, Solubility) D->E F In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) E->F G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Design of New Analogues H->I I->B Iterative Improvement

Caption: General workflow for synthesis and evaluation.

Conclusion

The fluorination of thiophene analogues offers a powerful strategy to modulate their physicochemical properties, thereby fine-tuning their biological activity and material characteristics. This guide provides a foundational understanding of these effects, supported by collated data and detailed experimental protocols. The visualization of the Wnt/β-catenin signaling pathway highlights a key area where these compounds are showing promise. As research in this field continues to expand, a systematic approach to understanding the structure-property relationships of fluorinated thiophenes will be crucial for the rational design of next-generation therapeutics and advanced materials.

References

The Reactive Landscape of 2-(2-Fluorophenyl)thiophene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Fluorophenyl)thiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. The presence of both an electron-rich thiophene ring and an electronically modified phenyl group imparts a unique reactivity profile. Understanding the regioselectivity and reaction dynamics of the thiophene core is paramount for its effective utilization in drug development and organic synthesis. This guide provides an in-depth analysis of the thiophene ring's reactivity in this specific molecule, focusing on electrophilic aromatic substitution and metallation strategies, supported by experimental protocols and mechanistic diagrams.

Electronic Influence of the 2-(2-Fluorophenyl) Substituent

The reactivity of the thiophene ring in this compound is governed by the electronic properties of the aryl substituent. The thiophene ring itself is inherently electron-rich and more reactive towards electrophiles than benzene.[1] The 2-phenyl group generally activates the thiophene ring towards electrophilic attack. However, the fluorine atom at the ortho position of the phenyl ring introduces competing electronic effects:

  • Inductive Effect (-I): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the phenyl ring and, to a lesser extent, the thiophene ring.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the phenyl ring via resonance, an electron-donating effect.

Typically for halogens, the inductive effect (-I) outweighs the mesomeric effect (+M). Consequently, the 2-fluorophenyl group is slightly more electron-withdrawing than an unsubstituted phenyl group. This results in a modest deactivation of the thiophene ring towards electrophilic substitution compared to 2-phenylthiophene, though it remains significantly activated for these reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the hallmark reaction of thiophenes. The primary question for 2-substituted thiophenes is the position of the incoming electrophile.

Regioselectivity

For 2-substituted thiophenes, electrophilic attack occurs almost exclusively at the C5 position.[2] This preference is driven by two main factors:

  • Electronic Stabilization: Attack at the C5 position leads to a resonance-stabilized carbocation intermediate (a σ-complex) where the positive charge is delocalized over three atoms, including the sulfur atom. Attack at the C3 or C4 positions results in a less stable intermediate.[3][4]

  • Steric Hindrance: The bulky 2-(2-fluorophenyl) group sterically hinders the approach of an electrophile to the adjacent C3 position, further favoring attack at the remote and electronically activated C5 position.

The mechanism below illustrates the superior stability of the intermediate formed via C5 attack.

Caption: Regioselectivity in Electrophilic Aromatic Substitution on 2-Arylthiophene.
Representative EAS Reactions and Yields

While specific quantitative data for this compound is scarce, data from analogous 2-aryl and 2-alkylthiophenes provide a strong predictive framework. Acylation and halogenation are two of the most common and useful EAS reactions.

ReactionElectrophile SourceCatalyst/ConditionsProductTypical YieldReference(s)
Acetylation Acetic AnhydrideHβ zeolite, 60°C2-Acetyl-5-arylthiophene>98%
Acylation N-AcylbenzotriazoleZnBr₂ or TiCl₄, CH₂Cl₂2-Acyl-5-arylthiophene80-97%[5]
Bromination N-Bromosuccinimide (NBS)DMF or THF/AcOH2-Bromo-5-arylthiopheneHigh (>90%)[2][6]
Chlorination Sulfuryl Chloride (SO₂Cl₂)Polar Solvent2-Chloro-5-arylthiophene~65%[2]

Note: Yields are for related 2-substituted thiophenes and serve as estimates.

Experimental Protocol: Bromination of this compound

This protocol describes the regioselective monobromination at the C5 position using N-bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich heterocycles.[2][6]

  • Materials: this compound (1.0 eq), N-bromosuccinimide (1.05 eq), Dimethylformamide (DMF).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, add this compound.

  • Procedure:

    • Dissolve the starting material in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-5-(2-fluorophenyl)thiophene.

Metallation and Functionalization

Metallation, particularly lithiation, is a powerful complementary strategy for functionalizing the thiophene ring, allowing for the introduction of a wide range of electrophiles.

Regioselectivity of Lithiation

The deprotonation of 2-substituted thiophenes with strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) typically occurs at the most acidic C-H bond. For 2-arylthiophenes, this is overwhelmingly the C5 proton, mirroring the regioselectivity of EAS.[2][7] The resulting 5-lithio-2-arylthiophene intermediate is a potent nucleophile that can react with various electrophiles.

While the sulfur atom can act as a directing metalation group (DMG), its influence is usually overridden by the inherent acidity of the C5 proton.[7][8] Therefore, direct lithiation at the C3 position is generally not observed unless a much stronger directing group is present at the C3 position itself.

The general workflow for a lithiation-quench sequence is outlined below.

Lithiation_Workflow Start This compound Step1 s-BuLi or n-BuLi THF, -78 °C Start->Step1 Intermediate 5-Lithio-2-(2-fluorophenyl)thiophene (Aryl Lithium Intermediate) Step1->Intermediate Step2 Electrophile (E+) -78 °C to RT Intermediate->Step2 Product 5-Substituted-2-(2-fluorophenyl)thiophene (e.g., boronic esters, aldehydes, alkyl chains) Step2->Product Electrophiles Common Electrophiles: - DMF (forms -CHO) - B(OiPr)₃ (forms -B(OH)₂) - Alkyl halides (forms -Alkyl) - CO₂ (forms -COOH) Step2->Electrophiles

Caption: General workflow for C5-functionalization via lithiation-electrophile quench.
Experimental Protocol: Lithiation and Quench with an Electrophile

This protocol provides a general method for the C5-lithiation of this compound and subsequent reaction with an electrophile, such as an aldehyde, to form a secondary alcohol.

  • Materials: this compound (1.0 eq), n-Butyllithium (1.1 eq, solution in hexanes), Electrophile (e.g., benzaldehyde, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Procedure:

    • Add this compound to the flask and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

    • In a separate flame-dried flask, dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF.

    • Add the solution of the electrophile dropwise to the aryllithium solution at -78 °C.

  • Work-up:

    • After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-functionalized product.

Conclusion

The thiophene ring in this compound exhibits a predictable and synthetically useful reactivity pattern. It is primed for functionalization at the C5 position through two primary pathways: electrophilic aromatic substitution and metallation-electrophile quench. The 2-(2-fluorophenyl) group directs these transformations reliably to the C5 position due to a combination of electronic stabilization of the reaction intermediate and steric hindrance at the C3 position. While the ortho-fluoro substituent slightly deactivates the ring compared to an unsubstituted phenyl analogue, the thiophene core remains highly susceptible to a broad range of synthetic modifications. This well-defined regioselectivity makes this compound a valuable and versatile platform for the strategic construction of novel compounds for pharmaceutical and materials science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Fluorophenyl)thiophene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction has become indispensable in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.

This document provides detailed application notes and a reproducible protocol for the synthesis of 2-(2-Fluorophenyl)thiophene, a valuable building block in the development of pharmaceuticals and organic electronic materials. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making this synthetic route of particular interest to drug development professionals.

Reaction Principle

The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of a thiophene derivative (typically 2-bromothiophene or 2-thiopheneboronic acid) with a corresponding 2-fluorophenyl partner (2-fluorophenylboronic acid or a 2-fluoroaryl halide). The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction for the Synthesis of this compound

G cluster_products Product Thiophene 2-Bromothiophene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid 2-Fluorophenylboronic acid Product This compound Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Comparison of Reaction Conditions

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions for the synthesis of substituted phenylthiophenes, providing a basis for optimization of the synthesis of this compound.

Aryl Halide/Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromothiophene2-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene1001285Adapted from similar syntheses
2-BromothiophenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001692General literature procedure
2-Thiopheneboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane902478General literature procedure
2-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O (4:1)9012Good[1]
4,5-Dibromothiophene-2-carboxaldehyde2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)901265[2]

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound via Suzuki-Miyaura coupling, from reaction setup to product purification.

Suzuki_Miyaura_Workflow Setup Reaction Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Reagents Add Reactants, Catalyst, Base, and Solvent Inert->Reagents Heating Heating and Stirring Reagents->Heating Monitoring Reaction Monitoring (TLC, GC/MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Note: This protocol is adapted from procedures for structurally similar compounds and may require optimization for this specific transformation.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • 2-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add toluene to the flask, followed by the 2.0 M aqueous solution of sodium carbonate (2.0 eq). The reaction mixture should be biphasic.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura coupling reaction provides an efficient and reliable method for the synthesis of this compound. The provided protocol, based on established procedures for similar couplings, offers a solid starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the highest possible yield for this specific transformation. The versatility of the Suzuki-Miyaura reaction makes it a key tool in the synthesis of novel compounds for drug discovery and materials science.

References

Palladium-Catalyzed Synthesis of 2-Arylthiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylthiophene structural motif is a prevalent core in a multitude of pharmaceuticals, organic electronic materials, and agrochemicals. Its synthesis via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for constructing this key carbon-carbon bond. This document provides detailed application notes, comparative data on various catalytic systems, and step-by-step experimental protocols for the synthesis of 2-arylthiophenes.

Application Notes

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For the preparation of 2-arylthiophenes, several methods are prominent, each with its own set of advantages and substrate scope. The most common among these are Direct C-H Arylation and Suzuki-Miyaura coupling. Other notable methods include Stille, Negishi, and Hiyama couplings.

Direct C-H Arylation: This method is highly atom-economical as it avoids the pre-functionalization of the thiophene ring, directly coupling a C-H bond with an aryl halide.[1][2] This approach reduces synthetic steps and waste generation.[2] Recent advancements have led to the development of highly efficient phosphine-free palladium catalysts that can operate at low catalyst loadings, making the process more cost-effective and environmentally friendly.[1][3] These reactions are often tolerant of a wide range of functional groups on the aryl halide partner.[4]

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[5][6] The reaction demonstrates broad functional group tolerance and has been successfully applied to the synthesis of complex molecules.[7] Microwave-assisted protocols can significantly reduce reaction times.[8][9]

Other Cross-Coupling Reactions:

  • Stille Coupling: Utilizes organotin reagents and is known for its tolerance of a wide array of functional groups, though the toxicity of tin compounds is a significant drawback.[10][11]

  • Negishi Coupling: Employs organozinc reagents and is highly effective, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms.[12][13]

  • Hiyama Coupling: Uses organosilanes, which are less toxic than organostannanes, and requires activation by a fluoride source or a base.[14][15]

The choice of method often depends on the specific substrate, desired functional group tolerance, and considerations regarding cost, toxicity, and atom economy.

Comparative Data of Catalytic Systems

The following table summarizes quantitative data from representative palladium-catalyzed syntheses of 2-arylthiophenes, allowing for easy comparison of different methodologies.

MethodPalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Direct C-H Arylation Bis(alkoxo)palladium complex (0.1-0.2)None (Phosphine-free)K₂CO₃DMAc10012up to 95%[1][3]
Direct C-H Arylation Pd(OAc)₂ (0.2)None (Phosphine-free)KOAcDMA1502up to 80%[2]
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (2.5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901225-76%[5]
Suzuki-Miyaura Coupling Pd(II)-complex (1)Pyrimidine-basedCs₂CO₃DMF100 (Microwave)0.25up to 95%[16]
Suzuki-Miyaura Coupling Pd(OAc)₂ (10)NoneCu(OAc)₂DMSO10020Not specified[17]
Negishi Coupling Pd(OAc)₂ (1-5)2,3'-Bipyridine-Anhydrous SolventRT - 100VariesNot specified[18]
Stille Coupling Pd(PPh₃)₄ (1-2)PPh₃-Toluene90-10012-16up to 95%[19]
Hiyama Coupling Pd/C (0.5)Tris(4-fluorophenyl)phosphine-Toluene/H₂O120Variesup to 90%[20]

Experimental Protocols

Protocol 1: Direct C-H Arylation of Thiophene using a Phosphine-Free Bis(alkoxo)palladium Complex

This protocol is adapted from the work of Li et al. and offers an efficient method for the synthesis of α-aryl/heteroaryl thiophenes.[1][3]

Materials:

  • Bis(alkoxo)palladium complex (Catalyst I)

  • Thiophene

  • Aryl bromide

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

  • Schlenk tube

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating

Procedure:

  • To a Schlenk tube, add the bis(alkoxo)palladium complex (0.1-0.2 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add thiophene (1.0 mmol), the aryl bromide (1.2 mmol), and DMAc (2.0 mL) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiophene.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromothiophene with an Arylboronic Acid

This protocol is a general procedure based on the principles of Suzuki-Miyaura coupling for the synthesis of 2-arylthiophenes.[5][7]

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2-Bromothiophene

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[6]

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with reflux condenser

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine 2-bromothiophene (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(PPh₃)₄ (2.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 2-arylthiophene.

Visualizations

Palladium_Catalyzed_Cross_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)L_n-Thiophene PdII_Aryl->PdII_Coupling Transmetalation / C-H Activation PdII_Coupling->Pd0 Reductive Elimination Product 2-Arylthiophene PdII_Coupling->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl ThiopheneDeriv Thiophene Derivative ThiopheneDeriv->PdII_Coupling

Caption: General workflow of Palladium-Catalyzed Synthesis of 2-Arylthiophenes.

References

Application Notes and Protocols for Alternative Synthetic Routes to 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Fluorophenyl)thiophene is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Canagliflozin.[1][2] The efficient and scalable synthesis of this biaryl compound is therefore of significant interest. This document outlines and compares several alternative synthetic routes to this compound, providing detailed protocols for the most common methods. The primary approaches involve palladium or nickel-catalyzed cross-coupling reactions, which offer versatile methods for forming the crucial carbon-carbon bond between the fluorophenyl and thiophene rings.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through cross-coupling reactions. These methods vary based on the organometallic nucleophile used. The most prominent routes include Suzuki-Miyaura, Kumada, Stille, Hiyama, and Negishi couplings. Additionally, classical multi-step synthesis and diazotization-coupling reactions represent alternative, though often more complex, pathways.

Synthetic_Routes cluster_thiophene Thiophene Precursors cluster_phenyl 2-Fluorophenyl Precursors product This compound Thio_Br 2-Bromothiophene Suzuki Suzuki Coupling Thio_Br->Suzuki Kumada Kumada Coupling Thio_Br->Kumada Stille Stille Coupling Thio_Br->Stille Hiyama Hiyama Coupling Thio_Br->Hiyama Negishi Negishi Coupling Thio_Br->Negishi Thio_H Thiophene Diazotization Diazotization-Coupling Thio_H->Diazotization Ph_B 2-Fluorophenyl-boronic acid Ph_B->Suzuki Ph_MgX 2-Fluorophenyl-magnesium halide (Grignard) Ph_MgX->Kumada Ph_Sn Organostannane Ph_Sn->Stille Ph_Si Organosilane Ph_Si->Hiyama Ph_Zn Organozinc Ph_Zn->Negishi Ph_NH2 2-Fluoroaniline Ph_NH2->Diazotization Suzuki->product Kumada->product Stille->product Hiyama->product Negishi->product Diazotization->product

Figure 1: Alternative cross-coupling strategies for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for various synthetic routes, allowing for a direct comparison of their efficiencies.

Synthetic RouteCatalystBase / AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling [Pd(dppf)Cl₂]Anhydrous K₂CO₃DMF1201585[3]
Kumada Coupling NiCl₂(dppe)N/A (Grignard)THF20-802-8High Purity[4]
Stille Coupling Pd(PPh₃)₄LiClTHFReflux16Good-Excellent[5]
Hiyama Coupling Pd(OAc)₂TBAFTHF/MeOH50-6012-2444-99[6]
Diazotization-Coupling Copper PowderNaNO₂ / AcidAlcohol/Water0-55-8~30-50[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This is one of the most common and versatile methods for this synthesis, utilizing a palladium catalyst to couple a boronic acid with an organohalide.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • 2-Fluorophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.005 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 2-fluorophenylboronic acid (1.2 eq), 2-bromothiophene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and [Pd(dppf)Cl₂] (0.005 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120°C and stir for 15 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (2x).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with petroleum ether, to yield this compound.[3]

Protocol 2: Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent, offering a powerful method for C-C bond formation, often catalyzed by nickel or palladium complexes.[8][9]

Part A: Preparation of 2-Fluorophenylmagnesium Bromide (Grignard Reagent)

  • Magnesium turnings (1.1 eq)

  • 1-Bromo-2-fluorobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (initiator)

Procedure:

  • Activate magnesium turnings in a dry, nitrogen-flushed flask, containing a small crystal of iodine, by gently heating until violet vapors are observed.[10]

  • Allow the flask to cool, then add anhydrous THF.

  • Slowly add a solution of 1-bromo-2-fluorobenzene in anhydrous THF to the activated magnesium. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed to yield the Grignard reagent solution.

Part B: Kumada Coupling Reaction

  • 2-Bromothiophene (0.9 eq)

  • 1,2-Bis(diphenylphosphino)ethane nickel chloride (NiCl₂(dppe)) (0.001-0.01 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate dry, nitrogen-flushed flask, dissolve 2-bromothiophene and NiCl₂(dppe) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the prepared 2-fluorophenylmagnesium bromide solution from Part A to the thiophene solution.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-8 hours.[4]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and quench carefully by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation to obtain this compound.

Protocol 3: Stille Cross-Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane (tin) reagent, catalyzed by palladium.[11][12] It is known for its tolerance of a wide variety of functional groups.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • (2-Fluorophenyl)tributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

  • Lithium Chloride (LiCl) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed flask, add 2-bromothiophene (1.0 eq), (2-fluorophenyl)tributylstannane (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and LiCl (3.0 eq).

  • Add anhydrous THF as the solvent.

  • Heat the mixture to reflux and stir for 16-24 hours.[5]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via a cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) B 2. Add Reactants, Catalyst, Ligands, and Base/Additive A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Reaction Temperature and Stir C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify Crude Product (Column Chromatography/Distillation) H->I J 10. Characterize Final Product (NMR, MS) I->J K K J->K Final Product: This compound

Figure 2: General experimental workflow for cross-coupling synthesis.

References

Anwendungshinweise und Protokolle: Gewald-Synthese substituierter Thiophenderivate

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollnotizen bieten einen detaillierten Überblick über die Gewald-Synthese, eine vielseitige und weit verbreitete Mehrkomponentenreaktion zur Herstellung von polysubstituierten 2-Aminothiophenen. Aufgrund ihrer einfachen Durchführung, der leichten Verfügbarkeit der Ausgangsmaterialien und der breiten Anwendbarkeit ist diese Reaktion zu einem Eckpfeiler in der heterocyclischen Chemie geworden. Die synthetisierten 2-Aminothiophen-Struktureinheiten sind entscheidende Zwischenprodukte und Kernstrukturen bei der Entwicklung neuer therapeutischer Wirkstoffe und Funktionsmaterialien. Der Thiophenring wird oft als Bioisoster für Phenylgruppen betrachtet und bietet einzigartige physikochemische Eigenschaften, die die biologische Aktivität und die pharmakokinetischen Profile verbessern können.

Bedeutung in der Forschung und Arzneimittelentwicklung

Substituierte 2-Aminothiophene, die über die Gewald-Reaktion zugänglich sind, sind in einer Vielzahl von pharmakologisch aktiven Verbindungen von zentraler Bedeutung. Zu den wichtigsten therapeutischen Bereichen gehören:

  • Krebsbekämpfungsmittel: Viele Derivate zeigen zytotoxische Aktivität gegen verschiedene Krebszelllinien.

  • Entzündungshemmende Wirkstoffe: Das nichtsteroidale Antirheumatikum (NSAR) Tinoridin ist ein bekanntes Beispiel für ein vermarktetes Medikament, das auf der 2-Aminothiophen-Struktur basiert.

  • Antimikrobielle und antimykotische Mittel: Diese Verbindungsklasse hat eine breite Aktivität gegen verschiedene bakterielle und pilzliche Stämme gezeigt.[1]

  • Wirkstoffe für das Zentralnervensystem (ZNS): Das Antipsychotikum Olanzapin und allosterische Modulatoren von Adenosinrezeptoren enthalten die 2-Aminothiophen-Einheit, was ihre Bedeutung in der Neurowissenschaft unterstreicht.[1]

Reaktionsmechanismus

Die Gewald-Reaktion ist eine Eintopfreaktion, bei der ein Keton oder Aldehyd, ein α-aktiviertes Nitril (wie Malononitril oder Cyanessigsäureester) und elementarer Schwefel in Gegenwart einer Base (üblicherweise ein sekundäres Amin wie Morpholin oder Piperidin) umgesetzt werden.[2] Der Mechanismus umfasst die folgenden Schlüsselschritte:

  • Knoevenagel-Kondensation: Die Base katalysiert die Kondensation zwischen der Carbonylverbindung und dem aktiven Methylennitril zu einem stabilen α,β-ungesättigten Nitril-Zwischenprodukt.[3]

  • Schwefeladdition (Michael-Addition): Die Base aktiviert den elementaren Schwefel, der dann an das α,β-ungesättigte Nitril addiert wird und ein Thiolat-Zwischenprodukt bildet.

  • Ringschluss und Tautomerisierung: Das Thiolat greift die Nitrilgruppe nukleophil an, was zu einem Ringschluss führt. Eine anschließende Tautomerisierung führt zur Aromatisierung des Rings und zur Bildung des stabilen 2-Aminothiophen-Produkts.[3]

Gewald_Mechanism Start Keton/Aldehyd + α-aktiviertes Nitril + Schwefel (S8) + Base Knoevenagel Knoevenagel- Kondensation Start->Knoevenagel Intermediate1 α,β-ungesättigtes Nitril Knoevenagel->Intermediate1 SulfurAddition Michael-Addition von Schwefel Intermediate1->SulfurAddition Intermediate2 Thiolat- Zwischenprodukt SulfurAddition->Intermediate2 Cyclization Ringschluss (Nukleophiler Angriff) Intermediate2->Cyclization Intermediate3 Dihydrothiophen- Imin Cyclization->Intermediate3 Tautomerization Tautomerisierung (Aromatisierung) Intermediate3->Tautomerization Product Substituiertes 2-Aminothiophen Tautomerization->Product

Vereinfachter Mechanismus der Gewald-Reaktion.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen quantitative Daten aus verschiedenen Studien zur Gewald-Synthese zusammen und zeigen den Einfluss unterschiedlicher Substrate, Basen und Reaktionsbedingungen auf die Ergebnisse.

Tabelle 1: Konventionelle Gewald-Synthese verschiedener 2-Aminothiophene

Keton/AldehydAktives MethylennitrilBaseLösungsmittelZeit (h)Temperatur (°C)Ausbeute (%)Referenz
CyclohexanonEthylcyanoacetatMorpholinEthanol3Rückfluss85[4]
AcetonMalononitrilDiethylaminMethanol145-5078
4-ChloracetophenonMalononitrilPiperidinEthanol5Rückfluss90
PropanalCyanessigsäureamidTriethylaminDMF46072[4]
4-MethylcyclohexanonEthylcyanoacetatMorpholinEthanol22Rückfluss72[4]

Tabelle 2: Mikrowellenunterstützte Gewald-Synthese

Keton/AldehydAktives MethylennitrilBaseLösungsmittelZeit (min)Temperatur (°C)Ausbeute (%)Referenz
CyclohexanonEthylcyanoacetatKF-Alumina-6-91[5]
4-NitroacetophenonEthylcyanoacetat-Ethanol46120-[6]
ButyraldehydMethylcyanoacetatPyrrolidinDMF305095[7]
2-BromacetophenonEthylcyanoacetat-Ethanol21120-[6]
CyclopentanonMalononitrilKF-Alumina-6-92[5]

Experimentelle Protokolle

Es gibt zahlreiche Modifikationen des ursprünglichen Gewald-Protokolls, einschließlich der Verwendung verschiedener Basen, Katalysatoren, Lösungsmittel und Energiequellen wie Mikrowellenbestrahlung, um die Ausbeuten zu verbessern und die Reaktionszeiten zu verkürzen.

Protokoll 1: Allgemeines Verfahren zur Gewald-Synthese (konventionelle Erwärmung)

Dieses Protokoll beschreibt eine typische Eintopfsynthese unter Verwendung einer Aminbase.

Materialien:

  • Keton oder Aldehyd (1,0 Äquiv.)

  • Aktives Methylennitril (z. B. Malononitril oder Ethylcyanoacetat) (1,0 Äquiv.)

  • Elementarer Schwefel (1,0 - 1,2 Äquiv.)

  • Aminbase (z. B. Morpholin, Piperidin oder Triethylamin) (1,0 - 2,0 Äquiv.)

  • Lösungsmittel (z. B. Ethanol, Methanol oder DMF)

Verfahren:

  • In einem geeigneten Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, das Keton oder den Aldehyd, das aktive Methylennitril und den elementaren Schwefel im gewählten Lösungsmittel lösen oder suspendieren.

  • Die Mischung gut rühren und die Aminbase langsam zugeben. Eine exotherme Reaktion kann beobachtet werden.

  • Das Reaktionsgemisch bei Raumtemperatur oder erhöhter Temperatur (z. B. 40-80 °C) für die erforderliche Zeit rühren (typischerweise 1-24 Stunden). Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion das Gemisch auf Raumtemperatur abkühlen lassen. Das Produkt kann auskristallisieren oder ausfallen.

  • Wenn sich ein fester Stoff gebildet hat, diesen durch Filtration sammeln, mit kaltem Lösungsmittel waschen, um Verunreinigungen zu entfernen, und an der Luft oder im Vakuum trocknen.

  • Wenn kein fester Stoff ausfällt, das Lösungsmittel unter reduziertem Druck entfernen. Den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) lösen, mit Wasser und Sole waschen, über wasserfreiem Natriumsulfat oder Magnesiumsulfat trocknen und das Lösungsmittel verdampfen.

  • Das Rohprodukt durch Umkristallisation oder Säulenchromatographie an Kieselgel reinigen.

  • Das Endprodukt mit geeigneten analytischen Techniken (¹H-NMR, ¹³C-NMR, MS, IR, Schmelzpunkt) charakterisieren.

Protokoll 2: Mikrowellenunterstützte Eintopfsynthese

Dieses Protokoll beschreibt ein schnelles Verfahren unter Verwendung eines Mikrowellenreaktors.[7]

Materialien:

  • Aldehyd oder Keton (1,0 mmol)

  • Aktives Methylennitril (1,1 mmol)

  • Elementarer Schwefel (1,1 mmol)

  • Base (z. B. Pyrrolidin) (1,0 mmol)

  • Lösungsmittel (z. B. DMF) (3 mL)

Verfahren:

  • Alle Reaktanten (Aldehyd/Keton, aktives Methylennitril, Schwefel und Base) in ein 5-mL-Mikrowellenreaktionsgefäß geben.

  • Das Lösungsmittel (3 mL) hinzufügen und das Gefäß versiegeln.

  • Das Gefäß in den Mikrowellenreaktor stellen und die Mischung bei einer festgelegten Temperatur (z. B. 50-120 °C) für eine bestimmte Zeit (z. B. 2-48 Minuten) bestrahlen.[6][8]

  • Nach Abschluss der Reaktion das Gefäß auf Raumtemperatur abkühlen lassen.

  • Das Reaktionsgemisch in einen Scheidetrichter mit Ethylacetat (20 mL) überführen und mit Wasser (3 x 20 mL) und Sole (20 mL) waschen.[8]

  • Die organische Schicht über wasserfreiem Natriumsulfat trocknen, filtrieren und unter reduziertem Druck konzentrieren.

  • Den rohen Rückstand durch Flash-Säulenchromatographie an Kieselgel reinigen, um das reine 2-Aminothiophen-Derivat zu erhalten.[8]

  • Das Endprodukt mit geeigneten analytischen Techniken (¹H-NMR, ¹³C-NMR, MS, etc.) charakterisieren.

Experimenteller Arbeitsablauf

Das folgende Diagramm skizziert den allgemeinen Arbeitsablauf für die Synthese und Aufreinigung eines substituierten Thiophenderivats mittels der Gewald-Reaktion.

Workflow prep 1. Vorbereitung der Reaktanten (Keton/Aldehyd, Nitril, Schwefel, Base, Lösungsmittel) reaction 2. Reaktionseinrichtung (Mischen der Reaktanten, Rühren) prep->reaction heating 3. Reaktion durchführen (Konventionelle Erwärmung oder Mikrowelle) reaction->heating monitoring 4. Reaktionsüberwachung (Dünnschichtchromatographie) heating->monitoring workup 5. Aufarbeitung (Abkühlen, Filtration oder Extraktion) monitoring->workup Reaktion abgeschlossen purification 6. Reinigung (Umkristallisation oder Säulenchromatographie) workup->purification characterization 7. Charakterisierung (NMR, MS, IR, Schmp.) purification->characterization

Allgemeiner experimenteller Arbeitsablauf.

References

Application of 2-(4-Fluorophenyl)thiophene in the Synthesis of Canagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Isomer Specificity: It is critically important to note that the established and scientifically validated synthesis of Canagliflozin utilizes 2-(4-fluorophenyl)thiophene . The chemical structure of Canagliflozin features a fluorine atom at the para-position (position 4) of the phenyl ring. The use of 2-(2-fluorophenyl)thiophene would result in a different isomeric final product. The following application notes and protocols are based on the documented use of 2-(4-fluorophenyl)thiophene as a key intermediate in the synthesis of Canagliflozin.

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used for the treatment of type 2 diabetes mellitus. A key step in the synthesis of Canagliflozin is the formation of the C-aryl glucoside structure. The synthesis of the aglycone portion of Canagliflozin often involves the use of 2-(4-fluorophenyl)thiophene as a crucial building block. This document provides a detailed overview of its application, including quantitative data from various synthetic methods and a comprehensive experimental protocol.

Data Presentation: Synthesis of Canagliflozin Intermediate

A common strategy in the synthesis of Canagliflozin involves the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with a derivative of 5-bromo-2-methylbenzoic acid to produce the key intermediate, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone. The subsequent reduction of the ketone in this intermediate is a critical step. The table below summarizes quantitative data from various patented methods for this reduction step.

Starting MaterialReducing Agent/SystemSolventTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
(5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanonePotassium Borohydride / Anhydrous Aluminum ChlorideTetrahydrofuran50-551298.694.2[1]
(5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanoneSodium Borohydride / Anhydrous Aluminum ChlorideTetrahydrofuran50-551298.596.1[1]
(5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanoneSodium Borohydride / Boron Trifluoride Ethyl Ether ComplexTetrahydrofuran60-701297.995.6[1]
(5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanoneSodium Borohydride / Trifluoroacetic AcidDichloromethane40-452098.594.1[1]

Experimental Protocols

Protocol 1: Synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone via Friedel-Crafts Acylation

This protocol describes the synthesis of a key ketone intermediate.

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • 2-(4-fluorophenyl)thiophene

  • 2N Hydrochloric acid (HCl)

  • Hexane

  • Water

Procedure:

  • A solution of 5-bromo-2-methylbenzoic acid (50 g) in dichloromethane (200 ml) and dimethylformamide (0.5 g) is prepared in a four-necked round bottom flask at 25-35 °C.

  • The reaction mixture is cooled to 0-5 °C, and oxalyl chloride (30.7 g) is added.

  • The temperature is raised to 25-35 °C and the reaction is stirred for 5 hours.

  • The solvent is completely distilled off under vacuum at a temperature below 35 °C. The resulting acid chloride residue is dissolved in dichloromethane (200 ml) and kept under a nitrogen atmosphere.

  • In a separate flask, aluminum chloride (33.3 g) is suspended in dichloromethane (200 ml) at 25-35 °C.

  • The suspension is cooled to -10 to 0 °C, and 2-(4-fluorophenyl)thiophene (40.4 g) is added under a nitrogen atmosphere.

  • After one hour, the previously prepared acid chloride solution is added.

  • The reaction temperature is raised to 25-35 °C and stirred for three hours.

  • The mixture is then cooled to -10 °C and quenched with water (50 ml), followed by 2N HCl (45 ml) and hexane (250 ml).

  • The resulting solid product is stirred for 1-2 hours and then filtered to yield (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone.

Protocol 2: Reduction of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone

This protocol details the reduction of the ketone intermediate to form 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone

  • Tetrahydrofuran (THF)

  • Potassium borohydride (KBH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Water

Procedure:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone (20 g) is dissolved in tetrahydrofuran (200 ml).[1]

  • To this solution, potassium borohydride (4.4 g) and anhydrous aluminum chloride (14.2 g) are added.[1]

  • The reaction mixture is heated to 50-55 °C and stirred for 12 hours.[1]

  • After the reaction is complete (monitored by TLC or HPLC), 40 ml of water is added to quench the reaction.

  • The product is extracted with ethyl acetate (200 ml).

  • The organic layer is concentrated to yield 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[1]

Visualizations

Synthetic Workflow for a Key Canagliflozin Intermediate

The following diagram illustrates the key steps in the synthesis of the aglycone precursor of Canagliflozin, starting from 2-(4-fluorophenyl)thiophene.

Canagliflozin_Synthesis_Workflow start 2-(4-Fluorophenyl)thiophene intermediate1 (5-bromo-2-methylphenyl) (5-(4-fluorophenyl)-2-thienyl)methanone start->intermediate1 Friedel-Crafts Acylation (AlCl3) reagent1 5-Bromo-2-methylbenzoyl chloride reagent1->intermediate1 intermediate2 2-(5-Bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene intermediate1->intermediate2 Ketone Reduction reagent2 Reducing Agent (e.g., KBH4 / AlCl3) reagent2->intermediate2 canagliflozin Canagliflozin intermediate2->canagliflozin Glycosidation & Deprotection reagent3 Protected Gluconolactone + n-BuLi reagent3->canagliflozin

References

Synthesis of Bioactive Molecules from 2-(2-Fluorophenyl)thiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from the versatile starting material, 2-(2-Fluorophenyl)thiophene. The protocols focus on the synthesis of two classes of potent biological modulators: anti-inflammatory agents targeting IκB kinase β (IKKβ) and anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Protein Kinase B (AKT).

I. Anti-inflammatory Agents: Synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile Derivatives as IKKβ Inhibitors

The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in numerous inflammatory diseases. IκB kinase β (IKKβ) is a key enzyme in this pathway, making it an attractive target for the development of novel anti-inflammatory drugs. Derivatives of 2-aminothiophene have shown potential as IKKβ inhibitors. This section outlines the synthesis and evaluation of a 2-amino-4-(2-fluorophenyl)thiophene-3-carbonitrile derivative.

Signaling Pathway: IKKβ and the Canonical NF-κB Pathway

The canonical NF-κB pathway is initiated by pro-inflammatory signals, leading to the activation of the IKK complex. IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of IKKβ blocks this cascade, thereby reducing the inflammatory response.

IKK_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IKKβ (active) IKKβ (active) IKK Complex->IKKβ (active) IκBα IκBα IKKβ (active)->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates 2-Amino-4-(2-fluorophenyl)thiophene Derivative 2-Amino-4-(2-fluorophenyl)thiophene Derivative 2-Amino-4-(2-fluorophenyl)thiophene Derivative->IKKβ (active) inhibits Anti_Inflammatory_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Gewald Reaction Gewald Reaction 2-Fluorophenylacetonitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile Gewald Reaction->2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile IKKβ Kinase Assay IKKβ Kinase Assay 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile->IKKβ Kinase Assay IC50 Determination IC50 Determination IKKβ Kinase Assay->IC50 Determination Data Analysis Data Analysis IC50 Determination->Data Analysis VEGFR2_AKT_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds p-VEGFR-2 p-VEGFR-2 VEGFR-2->p-VEGFR-2 autophosphorylation PI3K PI3K p-VEGFR-2->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates p-AKT p-AKT AKT->p-AKT Downstream Effectors Downstream Effectors p-AKT->Downstream Effectors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Effectors->Cell Proliferation, Survival, Angiogenesis Thieno[3,2-d]pyrimidine Derivative Thieno[3,2-d]pyrimidine Derivative Thieno[3,2-d]pyrimidine Derivative->p-VEGFR-2 inhibits Thieno[3,2-d]pyrimidine Derivative->p-AKT inhibits Anticancer_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylate 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylate Cyclization Cyclization 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylate->Cyclization Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone Cyclization->Thieno[3,2-d]pyrimidinone Functionalization Functionalization Thieno[3,2-d]pyrimidinone->Functionalization Final Thieno[3,2-d]pyrimidine Derivative Final Thieno[3,2-d]pyrimidine Derivative Functionalization->Final Thieno[3,2-d]pyrimidine Derivative VEGFR-2 Kinase Assay VEGFR-2 Kinase Assay Final Thieno[3,2-d]pyrimidine Derivative->VEGFR-2 Kinase Assay AKT Kinase Assay AKT Kinase Assay Final Thieno[3,2-d]pyrimidine Derivative->AKT Kinase Assay Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Final Thieno[3,2-d]pyrimidine Derivative->Antiproliferative Assay (MTT) IC50 Determination IC50 Determination VEGFR-2 Kinase Assay->IC50 Determination AKT Kinase Assay->IC50 Determination Antiproliferative Assay (MTT)->IC50 Determination

Applications of 2-(2-Fluorophenyl)thiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Fluorophenyl)thiophene scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating potential across various therapeutic areas. Its structural features, combining the electron-rich thiophene ring with the influence of an ortho-fluorophenyl substituent, offer unique opportunities for designing novel therapeutic agents. This document provides a comprehensive overview of the known applications, relevant experimental protocols, and associated signaling pathways involving this scaffold and its close analogs.

Introduction to the Therapeutic Potential

While the 2-(4-fluorophenyl)thiophene isomer is a well-documented key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin, used in the management of type 2 diabetes, the this compound moiety has also been explored for its medicinal applications. A Chinese patent (CN102212068A) discloses a class of thiophene derivatives incorporating the this compound core, suggesting their potential as therapeutic agents. Although specific biological data for these compounds is not detailed in the patent, the broader family of fluorophenyl-thiophene derivatives has shown significant promise in oncology, inflammation, and neuroprotection.

Key Therapeutic Areas and Mechanisms of Action

Research into structurally related compounds suggests that this compound derivatives may exhibit efficacy in the following areas:

  • Anticancer Activity: Thiophene derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of crucial signaling pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Protein Kinase B (AKT) pathways, which are pivotal for tumor growth, proliferation, and angiogenesis.[1][2][3]

  • Anti-inflammatory Effects: The thiophene scaffold is present in several anti-inflammatory drugs.[4][5][6] Derivatives can exert their effects by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), key players in the inflammatory cascade.

  • Neuroprotective Potential: Thiophene derivatives have been investigated for their neuroprotective properties, which may involve the modulation of various signaling pathways to protect neurons from damage.

Quantitative Biological Data

While specific quantitative data for publicly disclosed drug candidates containing the this compound scaffold remains limited, data for the closely related 2-(4-Fluorophenyl)thiophene derivatives in anticancer applications can provide valuable insights into the potential potency of this class of compounds.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
3b (a thienopyrimidine derivative)VEGFR-2 Kinase Inhibition-0.126[1]
AKT Kinase Inhibition-6.96[1]
Antiproliferative (MTT Assay)HepG23.105[1]
Antiproliferative (MTT Assay)PC-32.15[1]
4c (a thienopyrrole derivative)VEGFR-2 Kinase Inhibition-0.075[1]
AKT Kinase Inhibition-4.60[1]
Antiproliferative (MTT Assay)HepG23.023[1]
Antiproliferative (MTT Assay)PC-33.12[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area. The following protocols are based on established methods for analogous compounds.

Protocol 1: General Synthesis of 2-(Aryl)thiophene Derivatives

This protocol describes a general method for the Suzuki coupling reaction to synthesize 2-arylthiophenes, which can be adapted for this compound.

Materials:

  • 2-Bromothiophene

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 2-bromothiophene (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Add a 3:1:1 mixture of toluene:ethanol:water as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell line (e.g., HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol describes a standard in vivo model to assess the anti-inflammatory properties of a test compound.[8][9]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated group compared to the control group at each time point.

Signaling Pathways and Visualizations

The anticancer activity of thiophene derivatives often involves the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate the general workflow for evaluating anticancer compounds and the VEGFR-2 and AKT signaling pathways.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Test Compounds Mechanism Mechanism of Action (e.g., Cell Cycle, Apoptosis) Cytotoxicity->Mechanism Active Compounds AnimalModel Xenograft Animal Model Mechanism->AnimalModel Lead Compound Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

General workflow for the evaluation of novel anticancer compounds.

cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Thiophene 2-(Aryl)thiophene Derivative Thiophene->VEGFR2 Inhibits AKT AKT Thiophene->AKT Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation

Simplified VEGFR-2 and AKT signaling pathways and potential inhibition points.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the field of oncology. While further research is needed to synthesize and evaluate specific derivatives of this scaffold to determine their precise biological activities and mechanisms of action, the established protocols and known signaling pathways for analogous compounds provide a solid foundation for future drug discovery and development efforts. The versatility of the thiophene ring, combined with the unique properties imparted by the ortho-fluorophenyl group, suggests that this chemical space holds significant potential for the identification of new and effective medicines.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from thiophene scaffolds. Thiophene-containing compounds have emerged as a significant class of therapeutic agents due to their structural diversity and ability to interact with various biological targets implicated in cancer progression.[1][2][3][4] This document outlines key thiophene-based anticancer agents, their mechanisms of action, and standardized protocols for their synthesis and biological evaluation.

Introduction to Thiophene Scaffolds in Anticancer Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been extensively explored for the development of molecules with a potential anticancer profile.[1][4] The nature and position of substituents on the thiophene ring allow for the fine-tuning of their pharmacological properties, leading to the inhibition of various signaling pathways involved in cancer.[1][2] Thiophene analogs have been reported to target a wide range of cancer-specific proteins.[1] Key mechanisms of action for thiophene-based anticancer agents include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][5]

Key Thiophene-Based Anticancer Agents and their Mechanisms of Action

Several classes of thiophene derivatives have demonstrated significant anticancer activity. These are primarily categorized based on their molecular targets.

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Thiophene scaffolds have been successfully incorporated into the design of potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors: Dual targeting of EGFR and HER2 is a validated strategy for treating certain cancers, such as non-small cell lung cancer.[6][7] Thieno[2,3-d]pyrimidine and acetamide derivatives are among the thiophene-based scaffolds that have shown potent inhibitory activity against both EGFR and HER2.[6][7] Some compounds have displayed IC50 values in the nanomolar range against lung cancer cell lines.[6][7]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: VEGFR-2 plays a critical role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiophene-3-carboxamide and thieno[2,3-d]pyrimidine derivatives have been developed as effective VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[8][9] For instance, certain thieno[2,3-d]pyrimidine derivatives have exhibited VEGFR-2 inhibition with IC50 values in the low nanomolar range.[9]

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division.[10][11] Agents that interfere with microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[10][12] Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene and 5-arylalkynyl-2-benzoyl thiophene derivatives are examples of potent tubulin polymerization inhibitors.[10][11]

Apoptosis Inducers

Inducing apoptosis, or programmed cell death, is a key therapeutic strategy in cancer treatment. Many thiophene derivatives exert their anticancer effects by triggering apoptotic pathways. This can be achieved through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[12][13][14] For example, some thiophene carboxamide derivatives have been shown to induce apoptosis by activating caspase-3/7 and causing mitochondrial depolarization.[14]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative thiophene derivatives against various cancer cell lines.

Table 1: IC50 Values of Thiophene-Based Kinase Inhibitors

Compound ClassTargetCancer Cell LineIC50 (nM)Reference
Thieno[2,3-d][1][15]triazine/acetamideEGFR/HER2H1299 (Lung)12 - 54[6]
Thiophene-3-carboxamide (Compound 14d)VEGFR-2-191.1
Thieno[2,3-d]pyrimidine (Compound 21e)VEGFR-2-21[9]
Fused Thienopyrrole (Compound 4c)VEGFR-2-75[16]
Fused Thienopyrrole (Compound 3b)VEGFR-2-126[17][16]
Pyrazole-thiophene hybrid (Compound 2)EGFR (wild type)-16.25 µg/mL[18]
Pyrazole-thiophene hybrid (Compound 14)EGFR (wild type)-16.33 µg/mL[18]

Table 2: IC50 Values of Thiophene-Based Tubulin Polymerization Inhibitors

Compound ClassCancer Cell LineIC50 (µM)Reference
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide (Compound 7a)Tubulin Polymerization5.1[19]
Benzyl urea tetrahydrobenzo[b]thiophene (BU17)A549 (Lung)Not specified, potent activity[12]

Table 3: IC50 Values of Thiophene Derivatives with Other Mechanisms

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
2,3-fused thiophene (Compound 480)HeLa (Cervical)12.61[20]
2,3-fused thiophene (Compound 480)HepG2 (Liver)33.42[20]
Bis-chalcone with thiophene (Compound 5a)MCF7 (Breast)7.87 ± 2.54 µM[13]
Bis-chalcone with thiophene (Compound 5b)MCF7 (Breast)4.05 ± 0.96 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of thiophene-based anticancer agents.

General Synthesis of Thiophene Scaffolds

A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[15][21]

Protocol: Gewald Aminothiophene Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-methylene ketone (1.0 eq), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or 1,4-dioxane.

  • Catalyst Addition: Add a catalytic amount of a secondary amine (e.g., diethylamine or morpholine, 0.1-0.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and collect the resulting precipitate.

  • Purification: Wash the crude product with cold ethanol or water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized aminothiophene using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[15]

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[15][22]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiophene compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the resulting DNA histograms using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay

The Annexin V-FITC/PI double staining assay is a common method to detect and quantify apoptosis by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the thiophene compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the treated and control cells and wash with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by thiophene-based anticancer agents and a general experimental workflow for their development.

anticancer_drug_development_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism Elucidation cluster_preclinical Preclinical Development start Thiophene Scaffold Selection synthesis Chemical Synthesis (e.g., Gewald Reaction) start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis target_inhibition Target Inhibition Assays (e.g., Kinase Assay) mechanism->target_inhibition in_vivo In Vivo Animal Models mechanism->in_vivo toxicology Toxicology Studies in_vivo->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: General workflow for the development of thiophene-based anticancer agents.

egfr_vegfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k vegfr VEGFR-2 vegfr->pi3k angiogenesis Angiogenesis vegfr->angiogenesis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor survival Survival akt->survival mtor->transcription proliferation Proliferation transcription->proliferation transcription->survival thiophene_egfr Thiophene-based EGFR Inhibitor thiophene_egfr->egfr Inhibits thiophene_vegfr Thiophene-based VEGFR-2 Inhibitor thiophene_vegfr->vegfr Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thiophene derivatives.

tubulin_inhibition_apoptosis_pathway cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest bcl2 Bcl-2 Family Modulation g2m_arrest->bcl2 caspases Caspase Activation bcl2->caspases apoptosis_out Apoptosis caspases->apoptosis_out thiophene_tubulin Thiophene-based Tubulin Inhibitor thiophene_tubulin->tubulin Inhibits Polymerization

Caption: Mechanism of action of thiophene-based tubulin polymerization inhibitors.

References

Application Notes and Protocols for 2-(2-Fluorophenyl)thiophene Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(2-fluorophenyl)thiophene derivatives as a promising class of anti-inflammatory agents. This document details their mechanism of action, protocols for their synthesis and biological evaluation, and data presentation guidelines for researchers in the field of drug discovery and development.

Introduction

Thiophene and its derivatives have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4] The this compound scaffold, in particular, is an area of growing interest for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved efficacy and a better safety profile.[5]

The primary mechanism of action for many thiophene-based anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator in the inflammatory cascade.[6][7][8] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives aim to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[2]

Data Presentation

Quantitative data from anti-inflammatory and cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison between different derivatives and reference compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1
Derivative 2
Celecoxib>100.04>250
Indomethacin0.11.50.07

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
Derivative 110
Derivative 120
Derivative 210
Derivative 220
Indomethacin1045%High

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Derivative 11
Derivative 110
Derivative 21
Derivative 210
Dexamethasone195%98%92%>95%

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from Suzuki coupling reactions used for the synthesis of similar biaryl compounds.[9][10]

Materials:

  • 2-Bromothiophene

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiophene (1 equivalent) and 2-fluorophenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 equivalents).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric or fluorometric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[11][12][13]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) or other suitable colorimetric/fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor. Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Reference drug group.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group relative to the carrageenan control group.

    • % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 4: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages

This in vitro assay evaluates the ability of compounds to inhibit the production of key pro-inflammatory mediators.[19][20][21][22][23]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 measurement

  • MTT or other cell viability assay reagents

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

Visualizations

Diagrams illustrating key pathways and workflows provide a visual guide for researchers.

G Experimental Workflow for Anti-inflammatory Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Initial Screening Cell_Assay LPS-stimulated Macrophage Assay (NO, TNF-α, IL-6) COX_Assay->Cell_Assay Promising Hits Cytotoxicity Cytotoxicity Assay Cell_Assay->Cytotoxicity Edema_Assay Carrageenan-Induced Paw Edema Model Cell_Assay->Edema_Assay Active Compounds Toxicity_Study Preliminary Toxicity Assessment Edema_Assay->Toxicity_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Study->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents.

G Simplified Inflammatory Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_cells Immune Cells (e.g., Macrophages) cluster_mediators Pro-inflammatory Mediators cluster_effects Inflammatory Response cluster_inhibition Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway COX2_Induction COX-2 Gene Induction NFkB_pathway->COX2_Induction TNFa TNF-α NFkB_pathway->TNFa IL6 IL-6 NFkB_pathway->IL6 NO Nitric Oxide NFkB_pathway->NO MAPK_pathway->COX2_Induction Prostaglandins Prostaglandins COX2_Induction->Prostaglandins Arachidonic Acid   (Substrate) Inflammation Pain, Edema, Fever TNFa->Inflammation IL6->Inflammation Prostaglandins->Inflammation NO->Inflammation Thiophene_Derivatives This compound Derivatives Thiophene_Derivatives->NFkB_pathway Inhibit Thiophene_Derivatives->COX2_Induction Inhibit

Caption: Key signaling pathways involved in inflammation and potential targets for this compound derivatives.

References

The Pivotal Role of Fluorinated Thiophenes in Advancing Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into thiophene-based organic semiconductors has emerged as a powerful tool for enhancing the performance and stability of organic electronic devices. This document provides detailed application notes on the benefits of fluorinated thiophenes and comprehensive protocols for the synthesis, fabrication, and characterization of high-performance organic thin-film transistors (OTFTs) and organic solar cells (OSCs).

Introduction to Fluorinated Thiophenes in Organic Electronics

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and synthetic versatility.[1] The introduction of fluorine, a highly electronegative element, onto the thiophene ring profoundly modifies the material's electronic and morphological characteristics.[2] Key advantages of fluorinating thiophenes include:

  • Lowered HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of fluorine effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] A deeper HOMO level in donor materials for OSCs can lead to a higher open-circuit voltage (Voc), a critical parameter for device efficiency.[2]

  • Enhanced Molecular Planarity and Packing: Fluorination can induce a more planar polymer backbone through non-covalent intramolecular interactions (e.g., F···S, F···H).[5] This increased planarity promotes more ordered solid-state packing and stronger π-π stacking, which is crucial for efficient charge transport in both OTFTs and OSCs.[2][6]

  • Improved Charge Carrier Mobility: The enhanced molecular ordering and reduced energetic disorder resulting from fluorination consistently lead to higher charge carrier mobilities.[5] For instance, fluorinated poly(3-alkyl-4-fluoro)thiophenes have demonstrated a five-fold increase in average charge carrier mobility in field-effect transistors compared to their non-fluorinated counterparts.[5]

  • Increased Device Stability: The lower energy levels of fluorinated materials can improve their resistance to oxidation and enhance the overall environmental stability of the resulting devices.[6]

  • Favorable Morphology in Bulk Heterojunctions: In OSCs, fluorination of the donor polymer can influence the blend morphology with fullerene or non-fullerene acceptors, leading to more optimal phase separation and improved device performance.[7]

Data Presentation: Performance Metrics

The following tables summarize the quantitative impact of fluorination on the performance of organic electronic devices based on thiophene-containing materials.

Table 1: Comparison of OTFT Performance for Fluorinated and Non-Fluorinated Poly(3-alkylthiophene)s

PolymerHole Mobility (cm²/Vs)On/Off RatioReference
P3HT (non-fluorinated)~0.1> 10^5[5]
F-P3HT (fluorinated)up to 0.5> 10^6[5]
P3OT (non-fluorinated)~0.04> 10^5[5]
F-P3OT (fluorinated)up to 0.2> 10^6[5]

Table 2: Photovoltaic Performance of Fluorinated Thiophene-Based Organic Solar Cells

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P3HT (non-fluorinated)PC61BM~3.5~0.6~10~60[8]
P(3HT-co-10%3H4FT)PC61BM~4.2~0.7~10~65[8]
PTB7 (non-fluorinated)PC71BM~7.4~0.74~14.8~68[9]
PTBF (mono-fluorinated)PC71BM7.2---[3]
PT-4F (sequentially fluorinated)Small Molecule Acceptor15.6---[10]
BDT-DF:N3 (fluorinated)N314.5---[11]
BDT-UF:N3 (fluorinated isomer)N315.1---[11]

Table 3: Impact of Fluorination on Frontier Molecular Orbital Energy Levels

PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)Reference
P3HT (P0)-4.9-2.92.0[8]
P(3HT-co-100%3H4FT) (P100)-5.3-3.32.0[8]
Non-fluorinated PTBF analogue--1.83-1.93[3]
Mono-fluorinated PTBF--1.93-2.03[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative fluorinated thiophene polymer and the fabrication and characterization of organic solar cells.

Protocol 1: Synthesis of Regioregular Poly(3-fluoro-4-hexylthiophene) (F-P3HT)

This protocol is adapted from the synthesis of similar poly(3-alkyl-4-fluoro)thiophenes.[12]

Materials:

  • 2,5-dibromo-3-fluoro-4-hexylthiophene (monomer)

  • Isopropylmagnesium chloride/lithium chloride complex (1.3 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Acetone

  • Chloroform

  • Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, etc.)

  • Catalyst: --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (can be used for Grignard Metathesis polymerization)

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-fluoro-4-hexylthiophene (1.0 g, 2.96 mmol) in anhydrous THF (20 mL).

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the isopropylmagnesium chloride/lithium chloride complex (2.21 mL of a 1.3 M solution in THF, 2.88 mmol) via syringe.

  • Reaction: Remove the cooling bath and stir the mixture for 30 minutes at room temperature. Subsequently, heat the reaction to reflux for 30 minutes.

  • Polymerization: Add the catalyst (e.g., PEPPSI-IPr, ~0.01-0.05 mol %) to the reaction mixture and continue to reflux for 2 hours.

  • Quenching and Precipitation: Cool the reaction to room temperature and quench by slowly adding methanol (50 mL). This will precipitate the polymer.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to extract the desired polymer fraction.

  • Drying: Precipitate the chloroform fraction in methanol, filter, and dry the resulting polymer under vacuum at 50 °C overnight.

Synthesis_of_F_P3HT Monomer 2,5-dibromo-3-fluoro- 4-hexylthiophene Reaction_Vessel Three-necked flask (Inert Atmosphere) Monomer->Reaction_Vessel Dissolve Grignard iPrMgCl·LiCl in THF Grignard->Reaction_Vessel Add at 0°C Polymerization Grignard Metathesis Polymerization Reaction_Vessel->Polymerization Reflux Catalyst PEPPSI-IPr Catalyst->Polymerization Add Precipitation Precipitation in Methanol Polymerization->Precipitation Quench Purification Soxhlet Extraction (Methanol, Acetone, Chloroform) Precipitation->Purification Final_Product Poly(3-fluoro-4-hexylthiophene) (F-P3HT) Purification->Final_Product

Synthesis workflow for F-P3HT.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional architecture OSC device.[9]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Fluorinated thiophene polymer (e.g., F-P3HT) as the donor

  • Fullerene derivative (e.g., PC61BM or PC71BM) as the acceptor

  • Chlorobenzene or other suitable organic solvent

  • Solvent additive (e.g., 1,8-diiodooctane, if required)

  • Metal for cathode (e.g., Aluminum)

  • Deionized water, acetone, isopropanol for cleaning

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Preparation: Prepare a blend solution of the fluorinated donor polymer and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.2). The total concentration is typically 20-30 mg/mL. If using a solvent additive, add it to the solution (e.g., 3% v/v). Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C).

  • Active Layer Deposition: Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness (e.g., 1000 rpm for 60 seconds). Anneal the active layer at a temperature optimized for the specific blend (e.g., 110 °C for 10 minutes).

  • Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) by thermal evaporation through a shadow mask at a pressure below 10^-6 Torr.

  • Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

OSC_Fabrication_Workflow cluster_0 Device Fabrication Steps Start ITO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning HTL_Deposition PEDOT:PSS Deposition (Spin-coating) Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer Deposition (Spin-coating) HTL_Deposition->Active_Layer_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) Active_Layer_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Final_Device Complete OSC Device Encapsulation->Final_Device

Organic solar cell fabrication workflow.
Protocol 3: Characterization of Materials and Devices

1. Cyclic Voltammetry (CV):

  • Objective: To determine the HOMO and LUMO energy levels of the synthesized polymer.[13]

  • Procedure:

    • Prepare a solution of the polymer in a suitable solvent (e.g., dichlorobenzene) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Record the cyclic voltammogram by scanning the potential.

    • Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

    • Calculate HOMO and LUMO levels from the onset oxidation and reduction potentials, respectively.[13]

2. UV-Visible Spectroscopy:

  • Objective: To determine the optical bandgap of the polymer.[14]

  • Procedure:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

    • Prepare a thin film of the polymer by spin-coating onto a quartz substrate.

    • Record the absorption spectra of both the solution and the thin film.

    • The optical bandgap can be estimated from the onset of absorption of the thin film spectrum.[14]

3. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):

  • Objective: To investigate the molecular packing and orientation in thin films.[15]

  • Procedure:

    • Prepare a thin film of the polymer on a silicon substrate under the same conditions as the device fabrication.

    • Perform GIWAXS measurements at a synchrotron facility.

    • Analyze the 2D diffraction pattern to determine the π-π stacking distance and the orientation of the polymer chains (edge-on or face-on).[15]

4. Atomic Force Microscopy (AFM):

  • Objective: To characterize the surface morphology of the active layer.

  • Procedure:

    • Prepare a thin film of the active layer blend on a substrate identical to that used for device fabrication.

    • Image the surface in tapping mode.

    • Analyze the height and phase images to assess the surface roughness and the degree of phase separation.

5. Solar Cell Performance Characterization:

  • Objective: To measure the key performance metrics of the fabricated OSC.[9]

  • Procedure:

    • Use a solar simulator with AM 1.5G illumination (100 mW/cm²).

    • Measure the current density-voltage (J-V) characteristics of the device.

    • From the J-V curve, extract the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Fluorination_Effects cluster_Electronic Electronic Properties cluster_Morphological Morphological Properties cluster_Device_Performance Device Performance Fluorination Fluorination of Thiophene Ring Lowered_HOMO Lowered HOMO Level Fluorination->Lowered_HOMO Lowered_LUMO Lowered LUMO Level Fluorination->Lowered_LUMO Increased_Planarity Increased Backbone Planarity Fluorination->Increased_Planarity Higher_Voc Higher Voc (OSCs) Lowered_HOMO->Higher_Voc Enhanced_Stability Enhanced Stability Lowered_HOMO->Enhanced_Stability Ordered_Packing More Ordered π-π Stacking Increased_Planarity->Ordered_Packing Higher_Mobility Higher Charge Mobility (OTFTs) Ordered_Packing->Higher_Mobility Improved_PCE Improved PCE (OSCs) Higher_Voc->Improved_PCE Higher_Mobility->Improved_PCE

Structure-property-performance relationships.

Conclusion

The fluorination of thiophene-based materials is a highly effective strategy for optimizing the performance of organic electronic devices. By carefully tuning the electronic and morphological properties of these semiconductors, researchers can achieve significant improvements in charge carrier mobility, power conversion efficiency, and device stability. The protocols and data presented in this document provide a valuable resource for scientists and engineers working to advance the field of organic electronics.

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2][3] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of 2-bromothiophene with various arylboronic acids. Thiophene-containing biaryl structures are significant pharmacophores and building blocks for conjugated polymers.[1]

The general reaction scheme involves the coupling of 2-bromothiophene with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-arylthiophene.

General Reaction Scheme:

Experimental Protocols

This section outlines a standard protocol for the Suzuki coupling of 2-bromothiophene. This method is a robust starting point, and optimization may be necessary for specific substrates.[4]

Materials:

  • 2-Bromothiophene

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for creating an inert atmosphere

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add 2-bromothiophene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[4][5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4][6]

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.[4]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][4]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 2-bromothiophene and its derivatives with various arylboronic acids.

2-Bromothiophene DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(OAc)₂ (0.5)-WEBRT--[7]
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901225-76[5]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O9012Moderate to Good[6]
2,5-Dibromo-3-methylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O--Low to Moderate[1]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidsPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24-[4]

Note: "WEB" refers to a water-ethanol-benzene solvent system. "RT" indicates room temperature. Yields are highly dependent on the specific arylboronic acid used.

Visualizations

Suzuki Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Complex Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (2-Bromothiophene) ArylHalide->OxAdd Organoboron R²-B(OH)₂ (Arylboronic acid) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Addition 1. Add 2-Bromothiophene, Arylboronic Acid, Catalyst, Base Inert Atmosphere 2. Purge with N₂ or Ar Reagent Addition->Inert Atmosphere Solvent Addition 3. Add Degassed Solvent Inert Atmosphere->Solvent Addition Heating & Stirring 4. Heat to 80-100°C and Stir (12-24h) Solvent Addition->Heating & Stirring Monitoring 5. Monitor by TLC or GC-MS Heating & Stirring->Monitoring Quenching & Extraction 6. Cool, Add Water, & Extract Monitoring->Quenching & Extraction Drying & Concentration 7. Dry Organic Layer & Concentrate Quenching & Extraction->Drying & Concentration Column Chromatography 8. Purify by Column Chromatography Drying & Concentration->Column Chromatography Final Product 9. Characterize Final Product (NMR, MS, etc.) Column Chromatography->Final Product

Caption: A generalized workflow for the Suzuki coupling of 2-bromothiophene.

References

Application Note: Laboratory Scale Synthesis of 2-(2-Fluorophenyl)thiophene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)thiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is often a key step in the development of novel pharmaceutical agents and organic electronic materials. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound utilizing a Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and efficient route to the target compound from commercially available starting materials.

The described protocol employs the palladium-catalyzed cross-coupling of 2-bromothiophene with 2-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, well-suited for creating biaryl and heteroaryl structures. This document outlines the necessary reagents, reaction conditions, purification procedures, and expected outcomes to guide researchers in the successful synthesis of this important intermediate.

Data Summary

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.

ParameterValue
Reactants 2-Bromothiophene, 2-Fluorophenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent System Toluene, Ethanol, Water
Reaction Temperature 80-90 °C
Reaction Time 12-24 hours
Typical Yield 75-90%
Purity (after purification) >98% (by GC-MS and NMR)
Molecular Formula C₁₀H₇FS
Molecular Weight 178.23 g/mol

Experimental Protocols

Materials and Equipment
  • 2-Bromothiophene (≥98%)

  • 2-Fluorophenylboronic acid (≥97%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Potassium Carbonate (K₂CO₃) (≥99%)

  • Toluene (anhydrous)

  • Ethanol (200 proof)

  • Deionized Water

  • Diethyl ether (ACS grade)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis of this compound

Reaction Setup:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromothiophene (1.63 g, 10.0 mmol, 1.0 equiv.), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Add a solvent mixture of toluene (30 mL), ethanol (15 mL), and water (15 mL).

  • Bubble nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.

  • To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.20 mmol, 2 mol%).

Reaction Execution:

  • Heat the reaction mixture to 85 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

Work-up Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with hexane to remove nonpolar impurities, followed by a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to isolate the desired product.

  • Collect the fractions containing the pure product, as indicated by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.55 (m, 1H, Ar-H), 7.45 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H, Th-H), 7.05 (dd, J = 5.1, 3.6 Hz, 1H, Th-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5 (d, J = 248.5 Hz), 138.9, 131.2 (d, J = 2.1 Hz), 129.8 (d, J = 8.2 Hz), 128.6, 126.9, 124.5 (d, J = 3.6 Hz), 123.8, 121.3 (d, J = 14.1 Hz), 116.0 (d, J = 22.1 Hz).

Visualizations

Synthesis_Workflow reagents 2-Bromothiophene + 2-Fluorophenylboronic Acid reaction Suzuki-Miyaura Coupling - Pd(PPh₃)₄, K₂CO₃ - Toluene/Ethanol/H₂O - 85°C, 18h reagents->reaction workup Aqueous Work-up - Water Addition - Diethyl Ether Extraction - Brine Wash - Drying (MgSO₄) reaction->workup crude_product Crude Product workup->crude_product purification Purification - Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination aryl_halide Ar¹-X (2-Bromothiophene) organoborane Ar²-B(OR)₂ (2-Fluorophenyl- boronic acid) boronate_complex [Ar²-B(OR)₂(OH)]⁻ organoborane->boronate_complex Activation base Base (K₂CO₃) product Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Arylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylthiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your syntheses.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and relatively mild conditions.[1] However, the unique electronic properties of thiophene substrates can present specific challenges. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.

Core Concepts & Mechanism

Before diving into troubleshooting, a firm grasp of the catalytic cycle is essential for rational optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Thiophene-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Troubleshooting_Low_Yield Start Low / No Product Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Replace/Purify Reagents Check_Reagents->Purify_Reagents Reagents NOT OK Troubleshoot_Catalyst Troubleshoot Catalyst System Check_Conditions->Troubleshoot_Catalyst Conditions OK Improve_Conditions Improve Degassing Ensure Inert Atmosphere Check_Conditions->Improve_Conditions Conditions NOT OK Troubleshoot_Boron Troubleshoot Boron Reagent Troubleshoot_Catalyst->Troubleshoot_Boron Catalyst OK Change_Catalyst Change Ligand (e.g., Buchwald type) Use Different Pd Precursor Troubleshoot_Catalyst->Change_Catalyst Catalyst Issue Optimize_Base_Solvent Optimize Base/Solvent Troubleshoot_Boron->Optimize_Base_Solvent Boron Reagent OK Address_Boron_Issue Use Boronic Ester (e.g., pinacol) Adjust Base/Solvent Troubleshoot_Boron->Address_Boron_Issue Protodeboronation? End Successful Reaction Optimize_Base_Solvent->End Optimization Complete

References

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-fluorophenyl)thiophene. The following information addresses common issues, particularly the formation of byproducts, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most prevalent byproducts in the Suzuki-Miyaura coupling for synthesizing this compound are formed through two main competing side reactions:

  • Homocoupling: This results in the formation of symmetrical dimers of the starting materials. Specifically, you may observe:

    • 2,2'-Bithiophene: From the self-coupling of 2-thienylboronic acid.

    • 2,2'-Difluorobiphenyl: From the self-coupling of the 2-fluoro-substituted aryl halide (e.g., 1-fluoro-2-iodobenzene or 1-bromo-2-fluorobenzene).

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the 2-thienylboronic acid, which is replaced by a hydrogen atom, leading to the formation of thiophene. This side reaction is particularly favored under basic conditions and at elevated temperatures.[1][2]

Q2: My Suzuki-Miyaura reaction is showing low yield of the desired this compound and a significant amount of 2,2'-bithiophene. What are the likely causes and how can I mitigate this?

A2: The formation of 2,2'-bithiophene is a common issue arising from the homocoupling of 2-thienylboronic acid. This is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Catalyst Choice: Employ a palladium catalyst system that is less prone to promoting homocoupling. Palladium(0) sources like Pd(PPh₃)₄ are often used. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0).

  • Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: I am observing a significant amount of thiophene in my crude product mixture. What is causing this and how can it be prevented?

A3: The presence of thiophene is a clear indicator of protodeboronation of the 2-thienylboronic acid. Heteroaromatic boronic acids, like 2-thienylboronic acid, are particularly susceptible to this side reaction.[3]

Troubleshooting Steps:

  • Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Optimize the reaction to proceed at a lower temperature for a shorter duration if possible.

  • Use of Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene). These are generally more resistant to protodeboronation.[1]

Q4: What are the typical byproducts when using a Stille coupling approach for this synthesis?

A4: In a Stille coupling reaction between an organostannane (like 2-(tributylstannyl)thiophene) and an aryl halide, the most common byproduct is the homocoupled product of the organostannane. In this case, you would likely observe the formation of 2,2'-bithiophene .[4]

Troubleshooting Steps:

  • Purity of Reagents: Ensure the organostannane reagent is pure and free from impurities that might promote homocoupling.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence the rates of the desired cross-coupling versus the undesired homocoupling.

  • Additives: The use of additives like copper(I) iodide (CuI) has been shown to be beneficial in some Stille couplings, potentially by facilitating the transmetalation step and minimizing side reactions.[4]

Byproduct Formation Summary

The following table summarizes the common byproducts and their synthetic origins. Quantitative data for the specific synthesis of this compound is scarce in the literature; however, the qualitative trends are well-established for these reaction types.

Byproduct NameChemical StructureOriginating ReactionCommon Cause
2,2'-BithiopheneThiophene-ThiopheneSuzuki or Stille CouplingHomocoupling of 2-thienylboronic acid or 2-(tributylstannyl)thiophene.
2,2'-DifluorobiphenylFluorophenyl-FluorophenylSuzuki CouplingHomocoupling of the 2-fluoro-substituted aryl halide.
ThiopheneThiopheneSuzuki CouplingProtodeboronation of 2-thienylboronic acid.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 2-thienylboronic acid (1.2 equivalents), 1-fluoro-2-iodobenzene (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously under the inert atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to isolate the this compound.[5]

Key Experiment 2: Synthesis of this compound via Stille Coupling

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(tributylstannyl)thiophene (1.1 equivalents) and 1-fluoro-2-iodobenzene (1.0 equivalent) in an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents). In some cases, a co-catalyst like copper(I) iodide (CuI, 0.1 equivalents) can be beneficial.[4]

  • Reaction Execution: Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction's progress.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine washes. Dry the organic layer and concentrate it.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Byproduct_Troubleshooting start Low Yield or Impure Product byproduct_id Identify Byproduct(s) (GC-MS, NMR) start->byproduct_id bithiophene 2,2'-Bithiophene (Homocoupling) byproduct_id->bithiophene Dimer of Thiophene Moiety difluorobiphenyl 2,2'-Difluorobiphenyl (Homocoupling) byproduct_id->difluorobiphenyl Dimer of Fluoroaryl Moiety thiophene Thiophene (Protodeboronation) byproduct_id->thiophene Thiophene Detected solution_homocoupling Troubleshooting: - Rigorous inert atmosphere - Optimize catalyst/ligand - Lower reaction temperature bithiophene->solution_homocoupling difluorobiphenyl->solution_homocoupling solution_protodeboronation Troubleshooting: - Use milder base (e.g., K2CO3, CsF) - Lower temperature/shorter time - Use boronic ester thiophene->solution_protodeboronation

References

Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura cross-coupling of thiophene-containing compounds. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with a thiophene substrate is resulting in a low yield or is not proceeding at all. What are the most common culprits?

Low or no yield in a Suzuki coupling involving thiophenes can be attributed to several factors. A systematic approach to troubleshooting is recommended. The most common issues include:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is susceptible to deactivation. The sulfur atom in the thiophene ring can poison the palladium catalyst by strongly adsorbing to its surface and blocking active sites.[1][2] The formation of palladium black, a grey or black precipitate, is an indication of catalyst decomposition.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. The most prominent side reactions are:

    • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid and its replacement with a hydrogen atom.[1][3] This is a very common issue with electron-rich heteroaryl boronic acids like those derived from thiophene.[4]

    • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[5]

    • Dehalogenation: The replacement of the halogen atom on the thiophene substrate with a hydrogen atom. This can be a significant problem, particularly when water is present in the reaction.[5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is critical and highly dependent on the specific substrates being used. An inappropriate combination can lead to poor solubility, slow reaction rates, or an increase in side reactions.[1]

  • Poor Reagent Quality: The purity and stability of your reagents are crucial. Thiophene boronic acids can be unstable, and solvents should be appropriately dried and degassed, as oxygen can deactivate the catalyst.[1]

Q2: I suspect my palladium catalyst is being deactivated. How can I address this issue?

Catalyst deactivation is a frequent problem when working with sulfur-containing heterocycles like thiophene.[2] Here are several strategies to mitigate this:

  • Use a More Robust Catalyst System: Employing catalyst systems known for their higher stability and activity can be beneficial. Systems that use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more resistant to poisoning by sulfur.[2]

  • Slow Addition of the Boronic Acid: Instead of adding all the thiophene boronic acid at the beginning, a "slow-release" strategy can be effective. This can be achieved by adding the boronic acid portion-wise or via a syringe pump over several hours. This maintains a low concentration of the potential catalyst poison in the reaction mixture at any given time.[2]

  • Protect the Boronic Acid: Converting the thiophene boronic acid to a more stable boronate ester, such as a pinacol ester, can sometimes improve yields by reducing side reactions like protodeboronation.[2]

Q3: Protodeboronation seems to be a significant side reaction in my experiments. What steps can I take to minimize it?

Protodeboronation is a common pathway for the decomposition of thiophene boronic acids.[3] To minimize this undesired side reaction, consider the following:

  • Use Milder Bases: Switching from strong bases like NaOH to milder options such as K₃PO₄ or Cs₂CO₃ can reduce the rate of protodeboronation.[4]

  • Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable derivative, like a pinacol ester or an organotrifluoroborate salt, can be highly effective. These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3][4]

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[4]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.[4]

Q4: How do I choose the optimal ligand, base, and solvent for my thiophene coupling?

The ideal combination of ligand, base, and solvent is highly substrate-dependent and often requires screening.[1] Here are some general guidelines:

  • Ligands: For coupling with thiophenes, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), frequently give improved catalytic activity and yield.[4] These ligands can accelerate the oxidative addition step, which can be slow for electron-rich thiophene halides.[1]

  • Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the rate of transmetalation and the extent of side reactions. Stronger bases may be required for less reactive substrates, but can also promote side reactions like protodeboronation.[4]

  • Solvents: Suzuki-Miyaura reactions are often performed in a mixture of an organic solvent (e.g., THF, dioxane, toluene) and an aqueous solution for the base.[1] The solubility of the reactants is a key consideration.[4] For instance, insufficient solubility of the boronic acid or the aryl halide can severely limit the reaction rate.[4]

Quantitative Data Summary

The following tables summarize the effects of different reaction components on the yield of Suzuki-Miyaura coupling reactions involving thiophene substrates.

Table 1: Effect of Catalyst and Base on the Cross-Coupling of (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole

EntryCatalyst (5 mol%)Base (3 equiv.)Solvent (1:1)Concentration (M)Conversion (%)
1XPhos Pd-G1K₂CO₃Dioxane/H₂O0.195
2XPhos Pd-G2K₂CO₃Dioxane/H₂O0.196
3XPhos Pd-G3K₂CO₃Dioxane/H₂O0.198
4XPhos Pd-G4K₂CO₃Dioxane/H₂O0.199
5Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O0.199
6Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O0.199
7Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O0.199

Reactions were run for 1 hour at 80 °C. Data sourced from a study on strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.[6]

Table 2: Solvent Optimization for the Synthesis of 2-(thiophen-2-yl)pyridine

EntrySolventYield (%)
1Toluene36
2Toluene/H₂O (4:1)58
3Dioxane60
4Dioxane/H₂O (4:1)72

Reaction conditions: PyFluor, 2-thiopheneboronic acid pinacol ester, Pd(dppf)Cl₂, Na₃PO₄. Data sourced from a study on the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Thiophene Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene bromide (1.0 equiv), the aryl boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling argon through the mixture for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.[4][5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][5]

Visualized Workflows and Relationships

The following diagrams illustrate key concepts and troubleshooting workflows for the Suzuki-Miyaura coupling of thiophenes.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2-X [B(OH)2-X]- Transmetalation->B(OH)2-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Thiophene-X Thiophene-X Thiophene-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp) Reagents_OK->Check_Conditions Yes Replace_Reagents->Check_Reagents Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Improve_Conditions Improve Degassing, Ensure Inert Atmosphere Conditions_OK->Improve_Conditions No Troubleshoot_Catalyst Troubleshoot Catalyst System Conditions_OK->Troubleshoot_Catalyst Yes Improve_Conditions->Check_Conditions Catalyst_Issue Catalyst Issue? (e.g., Pd Black) Troubleshoot_Catalyst->Catalyst_Issue Change_Ligand Change Ligand (e.g., Buchwald type) Catalyst_Issue->Change_Ligand Yes Troubleshoot_Boron Troubleshoot Boron Reagent Catalyst_Issue->Troubleshoot_Boron No End Improved Yield Change_Ligand->End Protodeboronation Protodeboronation? Troubleshoot_Boron->Protodeboronation Optimize_Base_Solvent Optimize Base/Solvent Optimize_Base_Solvent->End Protodeboronation->Optimize_Base_Solvent No Use_Ester Use Boronate Ester or Milder Base Protodeboronation->Use_Ester Yes Use_Ester->End

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

Competing_Reactions Start Thiophene-X + Ar-B(OH)2 Desired_Coupling Desired Cross-Coupling (Thiophene-Ar) Start->Desired_Coupling Side_Reactions Side Reactions Start->Side_Reactions Protodeboronation Protodeboronation (Ar-H) Side_Reactions->Protodeboronation Homocoupling Homocoupling (Ar-Ar) Side_Reactions->Homocoupling Dehalogenation Dehalogenation (Thiophene-H) Side_Reactions->Dehalogenation

Caption: Competing reaction pathways in the Suzuki coupling of thiophenes.

References

Technical Support Center: Purification of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-fluorophenyl)thiophene from typical reaction mixtures, particularly those resulting from Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude reaction mixture.

Q2: What are the likely impurities in a reaction mixture for the synthesis of this compound via Suzuki-Miyaura coupling?

A2: Common impurities include unreacted starting materials (e.g., 2-halothiophene and (2-fluorophenyl)boronic acid), homocoupled byproducts (e.g., 2,2'-bithiophene and 2,2'-difluorobiphenyl), and products of protodeboronation of the boronic acid.[1][2] Thiopheneboronic acids are particularly prone to protodeboronation.[1][2]

Q3: My crude product is an oil, but this compound is a solid. What should I do?

A3: The presence of residual solvent or low-melting impurities can cause the product to appear as an oil. Attempt to remove residual solvent under high vacuum. If it remains an oil, this indicates the presence of significant impurities. Purification by column chromatography is recommended before attempting recrystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the purity of fractions.[3] A suitable solvent system should provide good separation between the desired product and any impurities. The spots can be visualized under UV light. Alternatively, 1H NMR spectroscopy can be used for direct analysis of the elution profile.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities. Inappropriate solvent system (Rf of the product is too high or too low).Develop a solvent system where the desired product has an Rf value between 0.15 and 0.4 on a TLC plate.[4] A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.[3]
Co-elution of impurities with similar polarity.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5]
Column overloading.Use an appropriate ratio of silica gel to crude product. For difficult separations, a ratio of 100:1 or higher may be necessary.[6]
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of spots on TLC. The compound may be acidic or basic.For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%).[3]
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) for loading, or perform a "dry load" by adsorbing the product onto a small amount of silica gel.[4]
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles or channels. Dry packing followed by wet-packing with the eluent is a reliable method.[3]
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
Not enough solvent is being used.Gradually add more hot solvent until the compound dissolves completely.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a solvent in which the compound is more soluble (a co-solvent) to the hot solution until it becomes clear.[8] Alternatively, try a different recrystallization solvent with a lower boiling point.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very pure and lacks nucleation sites.Add a seed crystal of the pure compound to induce crystallization.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation before filtration.
The product is significantly soluble in the cold recrystallization solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives the desired product an Rf of approximately 0.2-0.3 and good separation from impurities.[6]

  • Column Preparation:

    • Select a glass column of an appropriate diameter based on the amount of crude material.[6]

    • Plug the bottom of the column with a small piece of glass wool or cotton.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel 60 (230-400 mesh).[3] The amount of silica should be 50-100 times the weight of the crude product for good separation.[6]

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system, ensuring no cracks or channels form.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity by analytical techniques such as 1H NMR, 13C NMR, and GC-MS.

Protocol 2: Purification by Recrystallization

This protocol is based on procedures for similar compounds and may require optimization.[9][10]

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent (e.g., petroleum ether, methanol, ethanol, or a mixture of solvents).[9][10]

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

    • Determine the melting point and assess the purity by analytical methods.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodSolvent SystemComments
Flash Column Chromatography Hexanes/Ethyl AcetateA good starting point for gradient elution. The ratio is adjusted based on TLC analysis.
Dichloromethane/HexanesCan be effective but dichloromethane may cause the column to run slowly.[5]
Recrystallization Petroleum EtherReported to be effective for the similar 2-(4-fluorophenyl)thiophene.[9]
MethanolAlso reported as a suitable recrystallization solvent for the 4-fluoro isomer.[10]
Ethanol/WaterA common mixed-solvent system for recrystallization of organic compounds.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization synthesis Crude Reaction Mixture workup Aqueous Workup synthesis->workup extraction Solvent Extraction workup->extraction drying Drying Agent extraction->drying concentration Concentration drying->concentration tlc TLC Analysis concentration->tlc dissolve Dissolve in Hot Solvent concentration->dissolve column Flash Column tlc->column fractions Collect Fractions column->fractions fractions->tlc combine Combine Pure Fractions fractions->combine evaporate_chrom Solvent Evaporation combine->evaporate_chrom pure_product Pure this compound evaporate_chrom->pure_product cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry dry->pure_product troubleshooting_suzuki start Low Purity of this compound after Suzuki Coupling impurity_check Identify Potential Impurities start->impurity_check unreacted_sm Unreacted Starting Materials (e.g., 2-halothiophene, (2-fluorophenyl)boronic acid) impurity_check->unreacted_sm homocoupling Homocoupling Products (e.g., 2,2'-bithiophene, 2,2'-difluorobiphenyl) impurity_check->homocoupling protodeboronation Protodeboronation Product (Thiophene) impurity_check->protodeboronation purification_method Select Appropriate Purification Method unreacted_sm->purification_method homocoupling->purification_method protodeboronation->purification_method column_chrom Flash Column Chromatography (Good for complex mixtures) purification_method->column_chrom recrystallization Recrystallization (Good for removing minor impurities) purification_method->recrystallization optimize_column Optimize Column Conditions (Solvent gradient, silica/sample ratio) column_chrom->optimize_column optimize_recryst Optimize Recrystallization (Solvent choice, cooling rate) recrystallization->optimize_recryst pure_product High Purity Product optimize_column->pure_product optimize_recryst->pure_product

References

Overcoming challenges in the large-scale synthesis of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)thiophene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this important intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Suzuki-Miyaura coupling for synthesizing this compound can stem from several factors. Here are some key areas to investigate:

  • Catalyst Activity: The choice and handling of the palladium catalyst are critical. Ensure the catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, has not been deactivated by exposure to air or moisture.[1] Consider using fresh catalyst or employing techniques to activate it. The molar ratio of the catalyst to the reactants is also crucial; a typical ratio is 1:0.005 to 1:0.1 of 4-fluorophenylboronic acid to the catalyst.[1]

  • Reaction Conditions: The reaction temperature and time are vital for driving the reaction to completion. For the Suzuki-Miyaura coupling, temperatures between 50°C and 80°C are often employed, with some procedures calling for heating up to 120°C.[1][2] Reaction times can be lengthy, up to 24 hours, to ensure maximum conversion.[3]

  • Base and Solvent Selection: The choice of base and solvent system significantly impacts the reaction efficiency. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[1][2][4] The solvent system often consists of a mixture, such as toluene, ethanol, and an aqueous solution of the base.[3] Ensure the base is of good quality and the solvent is appropriately dried if required by the specific protocol.

  • Purity of Reactants: The purity of the starting materials, 2-bromothiophene and 4-fluorophenylboronic acid, is paramount. Impurities can interfere with the catalytic cycle.

Question: I am struggling with the purification of this compound on a large scale. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its physical properties: it is a solid at room temperature but melts to a liquid upon heating.[3][5] This makes traditional purification methods sometimes difficult to apply on an industrial scale.

  • Recrystallization: This is a highly effective method for purifying this compound on a large scale. A recommended solvent is petroleum ether (sherwood oil).[3] The process involves dissolving the crude product in hot petroleum ether (around 60°C), followed by filtration and cooling to room temperature to allow the pure compound to crystallize.[3] This method is favored for its simplicity and higher yield, making it suitable for industrial production.[3]

  • Fractional Distillation under Reduced Pressure: This technique can be used to remove volatile impurities. The distillation is typically carried out at temperatures between 82-90°C under vacuum.[3]

  • Column Chromatography: While effective for small-scale purification, column chromatography is often considered complex, time-consuming, and less suitable for industrial-scale production.[3][5] If used, petroleum ether is a common eluent.[2]

Question: What are some common byproducts in the synthesis of this compound and how can I minimize them?

Answer: While the provided search results do not explicitly detail the common byproducts, we can infer their potential sources based on the reaction mechanisms. In Suzuki-Miyaura coupling, common side reactions can include:

  • Homocoupling: Formation of biphenyls from the coupling of two boronic acid molecules or bithiophenes from the coupling of two 2-bromothiophene molecules. To minimize this, ensure a stoichiometric balance of reactants and optimal catalyst concentration.

  • Dehalogenation: Reduction of the 2-bromothiophene starting material. This can be influenced by the reaction conditions and the presence of impurities.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents (where appropriate) and maintaining an inert atmosphere can help reduce this side reaction.

Careful control of reaction parameters such as temperature, reaction time, and reactant ratios is key to minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most prominently described method is the Suzuki-Miyaura cross-coupling reaction between 2-bromothiophene and 4-fluorophenylboronic acid using a palladium catalyst.[1][2][3] Another synthetic approach starts from 4-fluoroacetophenone , which undergoes a Vilsmeier-Haack reaction, followed by a ring-closing reaction with ethyl thioglycolate, ester hydrolysis, and finally decarboxylation.[5] A novel method has also been reported involving the preparation of a diazonium salt from p-fluoroaniline, followed by a reaction with thiophene.[6]

Q2: What are the key safety precautions to consider during the large-scale synthesis?

A2: When handling the reagents and performing the synthesis on a large scale, it is crucial to:

  • Work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents like toluene, petroleum ether, and chloroform.[3]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric, so handle them with care under an inert atmosphere (e.g., Argon).[3]

  • Be cautious when working with strong bases and acids.

Q3: Can you provide a summary of the reaction conditions for the Suzuki-Miyaura synthesis?

A3: The reaction conditions can vary, but a general summary is provided in the table below.

Quantitative Data Summary

ParameterValue/RangeSource
Reactants
4-fluorophenylboronic acid : 2-bromothiophene (molar ratio)1:1.0 to 1:1.5[1]
Catalyst
Catalyst TypePd(PPh₃)₄, Pd(OAc)₂, PdCl₂, Pd/C[1][7]
4-fluorophenylboronic acid : Catalyst (molar ratio)1:0.005 to 1:0.1[1]
Base
Base TypeK₂CO₃, Na₂CO₃, NaHCO₃, NaOH, KOH[1][2]
4-fluorophenylboronic acid : Base (molar ratio)1:1.0 to 1:3.0[1]
Solvent
Solvent SystemToluene:Ethanol:Na₂CO₃ solution (2:1:1) or DMF[2][3]
Reaction Conditions
Temperature50°C - 120°C[1][2]
Reaction Time15 - 24 hours[2][3]
Purification
Recrystallization SolventPetroleum Ether[3]
Recrystallization Temperature60°C[3]
Reduced Pressure Distillation Temperature82°C - 90°C[3]
Yield
Reported Yieldup to 85%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices found in the literature.[1][2][3]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert argon atmosphere, dissolve 4-fluorophenylboronic acid (1 equivalent) in a solvent mixture of toluene and ethanol (e.g., 2:1 ratio).

  • Addition of Base: Add an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (at least 2 equivalents).

  • Catalyst Addition: At room temperature, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 0.5-2 mol%.

  • Addition of 2-bromothiophene: Stir the mixture for 5 minutes, then add 2-bromothiophene (1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80°C in an oil bath and maintain reflux with vigorous stirring for 24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate or chloroform.[3]

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is based on a method described for industrial-scale purification.[3]

  • Initial Purification: The crude product may first be subjected to fractional distillation under reduced pressure at 82-90°C to remove volatile impurities.

  • Dissolution: Heat petroleum ether to 60°C in a suitable vessel. Add the crude this compound residue to the hot solvent until no more dissolves. A small additional amount of petroleum ether can be added to ensure most of the residue dissolves.

  • Hot Filtration: Quickly filter the hot solution by suction filtration to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Pure this compound will crystallize out of the solution.

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

G Figure 1: General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Bromothiophene + 4-Fluorophenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Crude Crude Product Reaction->Crude Distillation Reduced Pressure Distillation Crude->Distillation Recrystallization Recrystallization (Petroleum Ether) Distillation->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: General workflow for the synthesis and purification of this compound.

G Figure 2: Key Components of Suzuki-Miyaura Coupling Reactant1 2-Bromothiophene Product This compound Reactant1->Product Reactant2 4-Fluorophenylboronic Acid Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product facilitates Base Base (e.g., K2CO3) Base->Product activates Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Product medium

Caption: Logical relationship of components in the Suzuki-Miyaura coupling reaction.

G Figure 3: Troubleshooting Low Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Verify Reaction Temperature and Time CheckCatalyst->CheckConditions [OK] OptimizeCatalyst Use Fresh Catalyst, Adjust Loading CheckCatalyst->OptimizeCatalyst [Issue Found] CheckReagents Assess Purity of Reactants and Base CheckConditions->CheckReagents [OK] OptimizeConditions Increase Temperature/Time (within limits) CheckConditions->OptimizeConditions [Issue Found] PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents [Issue Found] Success Yield Improved CheckReagents->Success [OK] OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Halothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions of 2-Halothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of substituted thiophenes.

FAQs: Quick Solutions to Common Problems

Here are some frequently asked questions about side reactions in the palladium-catalyzed cross-coupling of 2-halothiophenes.

Q1: What are the most common side reactions observed in palladium-catalyzed cross-coupling of 2-halothiophenes?

A1: The most prevalent side reactions include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester is replaced by a hydrogen atom, leading to the formation of thiophene. Thienylboronic acids are particularly prone to this side reaction, especially under basic conditions.[1][2]

  • Dehalogenation (Hydrodehalogenation): The halogen atom on the 2-halothiophene is replaced by a hydrogen atom, resulting in the formation of thiophene as a byproduct.[3] This can be a significant issue, particularly with more reactive halogens like iodine and bromine.

  • Homocoupling: This involves the coupling of two identical molecules. In Suzuki reactions, two boronic acid molecules can couple to form a bithiophene. In Stille reactions, two organostannane molecules can dimerize.[4] In Sonogashira couplings, the terminal alkyne can undergo homocoupling, known as Glaser coupling.[5][6][7]

  • Palladium Black Formation: The palladium catalyst can precipitate out of the solution as palladium black, leading to a loss of catalytic activity.[8] This is often observed as a black precipitate in the reaction mixture.[9][10]

Q2: My Suzuki-Miyaura coupling of a 2-thienylboronic acid is giving low yields and I see a lot of thiophene byproduct. What is happening and how can I fix it?

A2: This is a classic case of protodeboronation, where the carbon-boron bond of your thiophenylboronic acid is cleaved and replaced with a hydrogen atom.[1][2] Thienylboronic acids are particularly susceptible to this, especially at high pH and temperature.

Troubleshooting Strategies:

  • Use a milder base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]

  • Lower the reaction temperature: Higher temperatures increase the rate of protodeboronation.[3] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Minimize water content: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation.[1][3] Using anhydrous solvents or minimizing the amount of water can be beneficial.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can significantly reduce protodeboronation.[1][8] MIDA boronates are particularly effective in a "slow-release" strategy.[1]

  • Employ a highly active catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.[3]

Q3: I'm observing a significant amount of homocoupling of my organostannane in a Stille reaction with 2-bromothiophene. What are the primary causes and how can I prevent it?

A3: Homocoupling in Stille reactions is a common issue and can be caused by several factors.[4] The primary mechanisms involve the reaction of two organostannane molecules with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[11]

Troubleshooting Strategies:

  • Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the concentration of Pd(II) species that can promote homocoupling.[12]

  • Employ bulky, electron-rich phosphine ligands: These ligands can accelerate the rate-determining transmetalation and subsequent reductive elimination steps of the cross-coupling cycle, thus favoring the desired reaction over homocoupling.[12]

  • Additives: The addition of a copper(I) iodide (CuI) co-catalyst can significantly accelerate the Stille coupling and suppress homocoupling.[12]

Q4: In my Sonogashira coupling of 2-ethynylthiophene, I am getting a lot of the diacetylene byproduct. How can I favor the cross-coupling product?

A4: The formation of a diacetylene byproduct is due to the Glaser homocoupling of the terminal alkyne.[5][6] This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[7]

Troubleshooting Strategies:

  • Copper-free conditions: Performing the Sonogashira coupling without a copper co-catalyst is a very effective way to avoid Glaser homocoupling.[5][7]

  • Rigorous degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which promotes homocoupling.[6]

  • Choice of base and solvent: The choice of amine base and solvent can influence the extent of homocoupling. Screening different combinations may be necessary.

Troubleshooting Guides

This section provides detailed troubleshooting workflows and quantitative data to help you diagnose and resolve specific side reactions.

Guide 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling of 2-Thienylboronic Acids

Protodeboronation is a major challenge when working with electron-rich heteroaryl boronic acids like those derived from thiophene.

G start Low Yield of Desired Product & Significant Thiophene Byproduct q1 Are you using a strong base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to a milder base (e.g., K3PO4, K2CO3, Cs2CO3) q1->a1_yes Yes q2 Is the reaction temperature high (> 100 °C)? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., 60-80 °C) q2->a2_yes Yes q3 Is there a high concentration of water? q2->q3 No a2_yes->q3 a3_yes Use anhydrous solvents or minimize water content q3->a3_yes Yes q4 Are you using the free boronic acid? q3->q4 No a3_yes->q4 a4_yes Convert to a more stable derivative (e.g., pinacol or MIDA ester) q4->a4_yes Yes end Improved Yield of Cross-Coupling Product q4->end No a4_yes->end

Troubleshooting workflow for protodeboronation.
2-HalothiopheneBoronic AcidBaseSolventTemp (°C)Yield of Product (%)Yield of Thiophene (%)
2-BromothiophenePhenylboronic acidK₃PO₄Dioxane/H₂O8092<5
2-BromothiophenePhenylboronic acidNaOHDioxane/H₂O1006530
2-Chlorothiophene4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O10085~10
2-Chlorothiophene4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O12070>20

This table is a composite of typical results and is intended for comparative purposes.

This protocol utilizes a milder base and controlled temperature to suppress protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromothiophene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol %).

  • Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v). Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Suppressing Dehalogenation

Dehalogenation is a common side reaction that leads to the formation of thiophene.

G start Significant Dehalogenation Byproduct q1 Are you using a highly active catalyst system? start->q1 a1_yes Switch to a less active catalyst or use a bulkier phosphine ligand (e.g., XPhos, SPhos) q1->a1_yes Yes q2 Is the base a potential hydride source (e.g., amines)? q1->q2 No a1_yes->q2 a2_yes Switch to an inorganic base (e.g., K3PO4, Cs2CO3) q2->a2_yes Yes q3 Is the solvent a potential hydride source (e.g., alcohols, DMF)? q2->q3 No a2_yes->q3 a3_yes Switch to a non-polar aprotic solvent (e.g., toluene, dioxane) q3->a3_yes Yes q4 Is the reaction temperature high? q3->q4 No a3_yes->q4 a4_yes Lower the reaction temperature q4->a4_yes Yes end Minimized Dehalogenation q4->end No a4_yes->end

Troubleshooting workflow for dehalogenation.
Dioxane:Water Ratio (v/v)OutcomeDehalogenation Level
4:1Major product is dehalogenatedHigh
8:1Incomplete reaction-
AnhydrousNo reaction-

This data highlights the critical role of water in both promoting the desired reaction and the dehalogenation side reaction.

This protocol uses a non-polar solvent and a bulky phosphine ligand to disfavor dehalogenation.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 equiv.) and Pd₂(dba)₃ (1.5 mol %).

  • Ligand Addition: Add a bulky phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) (6 mol %).

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene. Then, add 2-(tributylstannyl)thiophene (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and quench with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts. Stir vigorously for 1-2 hours, then filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Guide 3: Avoiding Homocoupling Side Reactions

Homocoupling can occur with the organoboron (Suzuki), organotin (Stille), or alkyne (Sonogashira) coupling partner.

G start Significant Homocoupling Byproduct q1 Is the reaction mixture rigorously degassed? start->q1 a1_no Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw cycles) q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) q2->a2_yes Yes q3 For Sonogashira, are you using a copper co-catalyst? q2->q3 No a2_yes->q3 a3_yes Switch to copper-free conditions q3->a3_yes Yes end Minimized Homocoupling q3->end No a3_yes->end

Troubleshooting workflow for homocoupling.
Cu₂O content on Al₂O₃ (%)GC total yield (%)Sonogashira/Glaser product ratio
107911/89
18555/45
0.19294/6

This data clearly demonstrates that reducing the copper content significantly suppresses the Glaser homocoupling side reaction.

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

  • Reagent Preparation: To a Schlenk flask, add 2-iodothiophene (1.0 equiv.), Pd(PPh₃)₄ (3 mol %), and a suitable amine base such as triethylamine (2.0 equiv.).

  • Solvent and Reagent Addition: Add degassed THF. Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Reaction Mechanisms

Understanding the catalytic cycles and the points at which side reactions diverge is crucial for effective troubleshooting.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' L2 PdII->PdII_R Transmetalation Dehalogenation Dehalogenation (R-H) PdII->Dehalogenation Hydride Source Transmetal Transmetalation (R'-B(OR)2) PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product RedElim Reductive Elimination Protodeboronation Protodeboronation (R'-H) Homocoupling Homocoupling (R'-R') BoronicAcid R'-B(OR)2 BoronicAcid->Protodeboronation H+ Source BoronicAcid->Homocoupling Pd(II) or O2

Catalytic cycle of the Suzuki-Miyaura reaction with key side reactions.

Stille_Cycle cluster_main Stille Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' L2 PdII->PdII_R Transmetalation Transmetal Transmetalation (R'-SnR''3) PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product RedElim Reductive Elimination Homocoupling Homocoupling (R'-R') Organostannane R'-SnR''3 Organostannane->Homocoupling Pd(II) or Radical Pathway

Catalytic cycle of the Stille reaction with the homocoupling side reaction.

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L2 PdII_alkene Alkene Coordination Pd0->PdII_alkene Oxidative Addition OxAdd Oxidative Addition (R-X) MigratoryInsertion Migratory Insertion PdII_alkene->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BetaHydrideElim->Pd0 Reductive Elimination of HX Product Substituted Alkene BetaHydrideElim->Product

Simplified catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_main Sonogashira Catalytic Cycle (Pd Cycle) cluster_cu_cycle Copper Co-catalyst Cycle cluster_side Side Reaction Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡C-R' L2 PdII->PdII_alkyne Transmetalation Transmetal Transmetalation (Cu-C≡C-R') PdII_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' PdII_alkyne->Product RedElim Reductive Elimination CuX Cu(I)X Cu_alkyne Cu-C≡C-R' CuX->Cu_alkyne + Alkyne, Base Alkyne H-C≡C-R' Cu_alkyne->Transmetal Glaser Glaser Homocoupling (R'-C≡C-C≡C-R') Cu_alkyne->Glaser O2

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Arylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-arylthiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important structural motif. This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2-arylthiophenes?

A1: The most prevalent and efficient methods for constructing the 2-arylthiophene scaffold are transition-metal-catalyzed cross-coupling reactions. The key strategies include:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiophene-based boronic acid or its derivative with an aryl halide (or triflate). It is a widely used and versatile method.[1][2][3]

  • Direct C-H Arylation: This modern approach offers a more atom-economical route by directly coupling an aryl halide with the C-H bond of a thiophene, avoiding the pre-functionalization step of preparing an organometallic reagent.[4][5][6][7][8][9][10][11][12]

  • Stille Coupling: This method utilizes an organotin reagent (stannylthiophene) and an aryl halide. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.

  • Heck Coupling: This reaction couples an aryl halide with a thiophene derivative containing a vinyl group, or directly with the thiophene ring under certain conditions.[13][14][15]

  • Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, the principles and catalyst systems are highly relevant, especially when dealing with nitrogen-containing arylating agents or thiophene-based amines.[16][17][18][19][20]

Q2: My Suzuki-Miyaura reaction with a 2-thiopheneboronic acid is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings involving 2-thiopheneboronic acids are a common issue. The primary culprits are often catalyst deactivation and decomposition of the boronic acid.

  • Catalyst Deactivation by Sulfur: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by strongly coordinating to the metal center and blocking active sites.[21] This can lead to incomplete conversion.

  • Protodeboronation of the Boronic Acid: 2-Thiopheneboronic acids are known to be unstable and can readily undergo protodeboronation (loss of the boronic acid group) under the basic reaction conditions, especially at elevated temperatures.[1][2]

Troubleshooting Strategies:

  • Catalyst and Ligand Choice:

    • Use a Pre-catalyst: Employing a pre-catalyst that rapidly forms the active Pd(0) species can be crucial. This allows the coupling to proceed quickly before significant boronic acid decomposition occurs.[1][2]

    • Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos have shown excellent results in promoting the coupling of unstable heteroaryl boronic acids.[1][2][22] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Reaction Conditions:

    • Milder Base: Consider using a weaker base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or NaOtBu, which can accelerate boronic acid decomposition.[1][2][23]

    • Lower Reaction Temperature: Whenever possible, running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) can significantly reduce the rate of protodeboronation.[1][2]

    • Anhydrous Conditions: For certain challenging couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[24]

  • Protecting the Boronic Acid: An alternative strategy is to use more stable derivatives of the boronic acid, such as MIDA boronates or trifluoroborate salts, which slowly release the free boronic acid under the reaction conditions.[1]

Q3: I'm interested in Direct C-H Arylation to avoid pre-functionalization. What are the key considerations for catalyst selection in this case?

A3: Direct C-H arylation is a powerful tool, and successful implementation hinges on achieving high regioselectivity (C2 vs. C3 arylation) and preventing polyarylation.

  • Regioselectivity: The C2 position of thiophene is generally more acidic and sterically accessible, making it the preferred site for arylation.[8] However, achieving exclusive C2 arylation often requires careful catalyst and condition optimization. For β-arylation (C3), specialized catalytic systems are necessary.[8]

  • Catalyst System:

    • Palladium Acetate (Pd(OAc)₂): This is a common and often effective catalyst, frequently used in combination with a phosphine ligand or, in some cases, ligand-less.[5][25] Low catalyst loadings of Pd(OAc)₂ can be highly efficient.[5][25]

    • Phosphine-Free Systems: Phosphine-free palladium complexes, such as bis(alkoxo)palladium complexes, have been developed for efficient direct C-H arylation of thiophenes at low catalyst loadings.[4][6][7]

    • Additives: Additives like pivalic acid (PivOH) can play a crucial role in facilitating the C-H activation step.[6]

  • Preventing Polyarylation: To minimize the formation of 2,5-diarylthiophenes, it is common to use a large excess of the thiophene substrate.[5]

Troubleshooting Guide

Problem 1: My reaction stalls, leaving significant amounts of starting material.
  • Possible Cause: Progressive catalyst deactivation due to the sulfur in the thiophene substrate.[21]

  • Solutions:

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes compensate for deactivation.

    • Use a More Robust Ligand: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) that can better stabilize the palladium catalyst and resist poisoning.[1][22]

    • Slow Addition: In some cases, slow addition of the thiophene coupling partner can help maintain a low concentration of the potential catalyst poison throughout the reaction.

Problem 2: I am observing significant homocoupling of my aryl halide.
  • Possible Cause: The presence of oxygen in the reaction mixture can lead to oxidative homocoupling. The reductive elimination step to form the desired product might be slow compared to side reactions.

  • Solutions:

    • Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[22]

    • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Experiment with different phosphine ligands to find one that promotes the desired cross-coupling over homocoupling.

    • Check Purity of Reagents: Impurities in the starting materials can sometimes interfere with the catalytic cycle.

Problem 3: The reaction is not reproducible.
  • Possible Cause: Inconsistent quality of reagents, particularly the base or the solvent, can lead to variable results. The physical form of solid bases can also impact the reaction.

  • Solutions:

    • Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.

    • Grind the Base: For solid bases like K₃PO₄, grinding it to a fine powder before use can improve reproducibility.[26]

    • Water Content: In some anhydrous couplings, a small, controlled amount of water can be beneficial. Conversely, in reactions sensitive to water, ensuring strictly anhydrous conditions is critical.[26]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with an Aryl Bromide

This protocol is adapted from methodologies that prioritize the coupling of unstable heteroaryl boronic acids.[1][2]

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-thiopheneboronic acid (1.5 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add degassed THF (2 mL) and a degassed aqueous solution of K₃PO₄ (0.5 M, 4 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature or 40 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct C-H Arylation of Thiophene with an Aryl Bromide

This protocol is based on efficient, low-catalyst-loading procedures.[5][6]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.2 mol%), the aryl bromide (1.0 mmol), and KOAc (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.

  • Solvent and Substrate Addition: Add thiophene (8.0 mmol) and DMAc (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 20 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid

Catalyst SystemBaseTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃8012Often low/variableGeneral Suzuki Conditions
XPhos Pd G3K₃PO₄rt - 400.5 - 2>90[1][2]
SPhos Pd G2K₃PO₄rt - 400.5 - 2High[1][2]

Table 2: Catalyst Performance in Direct C-H Arylation of Thiophene

CatalystLigandBaseTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂NoneKOAc1300.2Good to Excellent[5]
Bis(alkoxo)palladium complexNoneK₂CO₃1000.1 - 0.2Good to Excellent[4][6][7]
PdCl₂(dppf)dppfCs₂CO₃1202ModerateGeneral Direct Arylation

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Thiophene-B(OR)2 Base Ar-Pd(II)-Thiophene(L2) Ar-Pd(II)-Thiophene(L2) Transmetalation->Ar-Pd(II)-Thiophene(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Thiophene(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 2-Arylthiophene

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Pd Active Pd(0) Catalyst Reaction_Proceeds Product Formation Active_Pd->Reaction_Proceeds Reactants Inactive_Complex Inactive Pd-S Complex Active_Pd->Inactive_Complex Coordination (Poisoning) Reaction_Proceeds->Active_Pd Regeneration Thiophene_S Thiophene Substrate Sulfur Atom (S)

Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur-containing molecule.[21]

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Removal of Homocoupling Byproducts

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing and removing undesired homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential structural similarity between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed Suzuki reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3]

  • Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of the boronic acid.[1][4][5] It has been demonstrated that higher oxygen levels lead to an increase in homocoupling.[2]

  • Palladium(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), homocoupling can occur stoichiometrically as the Pd(II) is reduced to the active Pd(0) state by the boronic acid.[4][6]

Q3: How can I detect the presence of homocoupling byproducts in my reaction?

A3: Homocoupling byproducts can be identified by standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] The symmetrical biaryl byproduct will often appear as a new spot on the TLC plate or a distinct peak in the chromatogram or spectrum.

Q4: Are certain boronic acids more prone to homocoupling?

A4: Yes, the stability of the boronic acid plays a role. For instance, heteroaryl boronic acids can be particularly prone to decomposition and side reactions like protodeborylation.[2] While less reactive than arylboronic acids, alkylboronic acids can also undergo homocoupling if the reaction conditions are not carefully optimized.[4]

Troubleshooting Guide

This guide addresses specific issues related to the formation and removal of homocoupling byproducts.

Issue 1: A significant amount of homocoupling byproduct is observed after the reaction.

This is the most common issue. The following workflow and detailed steps can help diagnose and solve the problem.

Troubleshooting Workflow

G start High Homocoupling Detected check_o2 Assess Oxygen Exclusion start->check_o2 check_pd Evaluate Palladium Source check_o2->check_pd Adequate improve_degas Improve Degassing (e.g., Freeze-Pump-Thaw) check_o2->improve_degas Inadequate check_conditions Review Reaction Conditions check_pd->check_conditions Using Pd(0) add_reductant Add Mild Reducing Agent (e.g., Potassium Formate) check_pd->add_reductant Using Pd(II) switch_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_pd->switch_pd0 Using Pd(II) optimize_ligand Use Bulky, e⁻-Rich Ligand (e.g., XPhos, SPhos) check_conditions->optimize_ligand Non-Optimal slow_addition Slowly Add Boronic Acid check_conditions->slow_addition Non-Optimal purify Purify Mixture check_conditions->purify Optimal improve_degas->check_pd add_reductant->check_conditions switch_pd0->check_conditions optimize_ligand->purify slow_addition->purify end Homocoupling Minimized purify->end G cluster_cycle Suzuki Catalytic Cycle pd0 LₙPd(0) oa_complex R¹-Pd(II)(X)-Lₙ pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)-Lₙ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination r1r2_out R¹-R² trans_complex->r1r2_out r1x_in R¹-X r1x_in->oa_complex r2b_in R²-B(OR)₂ r2b_in->trans_complex base_in Base base_in->trans_complex G cluster_side Homocoupling Side Reaction pdII Pd(II)X₂ trans1 R-Pd(II)(X) pdII->trans1 Transmetalation trans2 R-Pd(II)(R) trans1->trans2 Transmetalation pd0 Pd(0) trans2->pd0 Reductive Elimination product R-R trans2->product boronic1 R-B(OR)₂ boronic1->trans1 boronic2 R-B(OR)₂ boronic2->trans2 main_pd0 Pd(0) main_pd0->pdII Oxidation oxygen O₂

References

Technical Support Center: Improving Regioselectivity of 2-Arylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective synthesis of 2-arylthiophenes. This guide addresses common challenges and offers solutions for various synthetic methodologies.

General Troubleshooting Workflow

Before diving into method-specific issues, consider this general workflow when encountering problems with regioselectivity or yield.

G cluster_0 Problem Identification cluster_1 Method-Specific Troubleshooting cluster_2 Optimization & Analysis start Low Regioselectivity or Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions direct_arylation Direct C-H Arylation Issues check_conditions->direct_arylation suzuki Suzuki Coupling Issues check_conditions->suzuki stille Stille Coupling Issues check_conditions->stille negishi Negishi Coupling Issues check_conditions->negishi hiyama Hiyama Coupling Issues check_conditions->hiyama optimize_catalyst Optimize Catalyst/Ligand/Base System direct_arylation->optimize_catalyst suzuki->optimize_catalyst stille->optimize_catalyst negishi->optimize_catalyst hiyama->optimize_catalyst analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_catalyst->analyze_byproducts purification Attempt Alternative Purification analyze_byproducts->purification end Problem Resolved purification->end

Caption: A general workflow for troubleshooting issues in 2-arylthiophene synthesis.

Direct C-H Arylation

Direct C-H arylation is an atom-economical method for synthesizing arylthiophenes. However, controlling regioselectivity, particularly between the C2 and C5 positions in 3-substituted thiophenes, can be challenging.

Frequently Asked Questions (FAQs)

Q1: My direct C-H arylation of a 3-substituted thiophene yields a mixture of C2 and C5 isomers. How can I favor C2 arylation?

A1: Achieving C2 selectivity is often the goal. Several factors influence this:

  • Steric Hindrance: The C2 position is generally more sterically accessible than the C5 position when a substituent is at C3.

  • Ligand Choice: The use of specific ligands can enhance regioselectivity. For instance, bulky phosphine ligands can direct the arylation to the less hindered C2 position.

  • Directing Groups: Certain substituents at the C3 position can direct the arylation to the C2 position.

Q2: I'm observing low yields in my direct C-H arylation. What are the common causes?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate, forming palladium black. This can be mitigated by using a phosphine-free catalyst system or optimizing the reaction conditions.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial. For example, K₂CO₃ as a base in DMAc with PivOH as an additive has been shown to provide good yields.[2]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.

Q3: How can I achieve arylation at the less favorable C5 position of a 3-substituted thiophene?

A3: While C2 arylation is typically favored, C5 arylation can be achieved by:

  • Using Congested Aryl Halides: Employing a sterically hindered aryl bromide, such as 2-bromo-1,3-dichlorobenzene, can force the arylation to occur at the less sterically hindered C5 position of the 3-substituted thiophene.[3][4]

  • Bulky Substituents at C3: A very bulky substituent at the C3 position of the thiophene can block the C2 position, directing arylation to C5.[3]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor C2/C5 Regioselectivity Steric and electronic effects of the C3 substituent are not pronounced enough.* Modify the Aryl Halide: Use a sterically hindered aryl halide to favor C5 arylation.[3][4] * Ligand Screening: Experiment with different phosphine ligands to enhance selectivity for the C2 position.[5][6]
Low Yield Catalyst deactivation or suboptimal reaction conditions.* Use a Phosphine-Free Catalyst: A bis(alkoxo)palladium complex has been shown to be efficient at low catalyst loadings.[2][7] * Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, KOAc) and solvents (e.g., DMAc, toluene).[2][5] * Add an Acid: PivOH can improve yields in some systems.[2]
Formation of Di-arylated Byproducts The mono-arylated product is reactive under the reaction conditions.* Control Stoichiometry: Use a slight excess of the thiophene starting material. * Reduce Reaction Time: Monitor the reaction by GC-MS or LC-MS and stop it once the desired product is formed.
Quantitative Data: Regioselectivity in Direct C-H Arylation of 3-Methylthiophene
Aryl Bromide Catalyst Base Solvent Temp (°C) C2:C5 Ratio Yield (%)
tert-butyl 2-bromobenzoatePd(OAc)₂KOAcDMA15066:34Mixture
2-bromo-1,3-dichlorobenzenePd(OAc)₂KOAcDMA15011:8944

Data sourced from[4]

Experimental Protocol: Regioselective C5-Arylation of 3-Methylthiophene
  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.5 mol %), 2-bromo-1,3-dichlorobenzene (1 mmol), 3-methylthiophene (2 mmol), and KOAc (2 mmol) to a reaction tube.

  • Solvent Addition: Add 3 mL of DMA to the tube.

  • Reaction: Seal the tube and heat the mixture at 150 °C for 20 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the C5-arylated product.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 2-arylthiophene synthesis, this typically involves the reaction of a halo-thiophene with an arylboronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 2-bromothiophene is giving low yields. What should I investigate first?

A1: Low yields in Suzuki couplings are common and can often be resolved by systematically checking the following:

  • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are active and appropriate for the substrates. Air-stable pre-catalysts can be beneficial.[8]

  • Oxygen Contamination: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[8]

  • Base: The choice and quality of the base are critical. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry.[9][10]

  • Boronic Acid Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid. Consider converting it to a more stable boronate ester if degradation is suspected.[11]

Q2: I am trying to perform a double Suzuki coupling on a dihalothiophene and I'm only getting the mono-substituted product. How can I drive the reaction to completion?

A2: Pushing a double Suzuki coupling to completion can be challenging due to the deactivation of the substrate after the first coupling.

  • Increase Temperature and Reaction Time: Higher temperatures and longer reaction times may be necessary to facilitate the second coupling.

  • Choice of Solvent: A high-boiling point solvent like dioxane can be beneficial.[9]

  • Solubility: The mono-substituted product may precipitate out of solution, preventing the second reaction. Ensure a solvent system is used where all intermediates remain soluble.

Q3: I'm observing significant amounts of homocoupled boronic acid byproduct. How can I prevent this?

A3: Homocoupling is often caused by the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through it.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst, poor quality reagents, or presence of oxygen.* Use a Fresh Catalyst/Ligand: Try a different palladium pre-catalyst or a more robust ligand like SPhos or XPhos.[11][12] * Ensure Anhydrous Conditions: Use dry solvents and reagents. * Thoroughly Degas: Remove all oxygen from the reaction mixture.[8]
Formation of Only Mono-substituted Product in Double Coupling Deactivation of the substrate after the first coupling or insolubility of the intermediate.* Increase Reaction Temperature and Time. * Use a High-Boiling Point Solvent: Dioxane is a common choice.[9] * Screen Different Bases: The choice of base can influence the rate of the second coupling.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.* Improve Degassing Technique: Use freeze-pump-thaw cycles for rigorous oxygen removal. * Maintain a Strict Inert Atmosphere.
Dehalogenation of the Thiophene The halide is replaced by hydrogen.* Use a Milder Base: A less aggressive base might reduce this side reaction. * Shorter Reaction Times: Monitor the reaction to avoid prolonged exposure to conditions that favor dehalogenation.[12]
Quantitative Data: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Arylboronic Acids
Arylboronic Acid Yield (%)
3-Chloro-4-fluorophenylboronic acid65
4-Methoxyphenylboronic acid76
4-(Methylthio)phenylboronic acidFair
4-Iodophenylboronic acidFair
p-Tolylboronic acidFair

Data sourced from[9]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes
  • Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1 eq), the desired arylboronic acid (1.1 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (2.5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 90 °C for 12 hours.

  • Workup: After cooling to room temperature, extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[9]

Other Cross-Coupling Methods (Stille, Negishi, Hiyama)

While Suzuki coupling is widely used, other cross-coupling reactions also offer effective routes to 2-arylthiophenes.

Stille Coupling

The Stille coupling utilizes an organotin reagent. A key advantage is the stability of organostannanes to air and moisture.[13] However, a major drawback is the toxicity of tin compounds.

Troubleshooting:

  • Low Reactivity: The addition of Cu(I) salts can improve the reaction rate.[13]

  • Byproduct Removal: Removing tin byproducts can be challenging.

Negishi Coupling

The Negishi coupling employs organozinc reagents. It is known for its high reactivity and functional group tolerance.[12]

Troubleshooting:

  • Reagent Preparation: Organozinc reagents are often prepared in situ and can be sensitive to air and moisture.[13]

  • Ligand Choice: Electron-rich, bulky ligands like RuPhos can inhibit side reactions and improve yields.[13]

Hiyama Coupling

The Hiyama coupling uses organosilanes, which are low-cost and low-toxicity.[14] The reaction typically requires activation with a fluoride source or a base.[15]

Troubleshooting:

  • Activator: The choice and amount of activator (e.g., TBAF) are crucial for the reaction to proceed.

  • Water Content: The presence of a small amount of water can enhance the reaction, but excess water can lead to the formation of inactive siloxanes.[16]

This technical support center provides a starting point for troubleshooting and optimizing the regioselective synthesis of 2-arylthiophenes. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Boronic Acid Stability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of boronic acids encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction is giving low to no yield. How do I know if my boronic acid is decomposing?

A1: Low or no yield in a Suzuki-Miyaura reaction, especially when starting materials are consumed, can be a strong indicator of boronic acid decomposition. Common signs of decomposition include the formation of protodeboronation or homocoupling byproducts.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom on your starting material. You can often detect this byproduct by LC-MS or NMR analysis of your crude reaction mixture.[1][2]

  • Homocoupling: This side reaction results in the coupling of two boronic acid molecules, forming a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[3][4]

To confirm if decomposition is the issue, it is recommended to check the purity of your boronic acid before starting the reaction, especially if it has been stored for a long time.

Q2: What are the main causes of boronic acid decomposition in Suzuki coupling reactions?

A2: Boronic acids are susceptible to several decomposition pathways, primarily protodeboronation and oxidation.[5]

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source.[2] This process can be catalyzed by either acid or base, with the base-catalyzed pathway being particularly relevant under typical Suzuki-Miyaura conditions. Factors that accelerate protodeboronation include:

    • Strong Bases and Water: The presence of a strong base in an aqueous medium can significantly increase the rate of protodeboronation.[3]

    • Elevated Temperatures: Higher reaction temperatures can accelerate the decomposition process.[1]

    • Electronic Effects: Electron-deficient and certain heteroaromatic boronic acids (e.g., 2-pyridyl, furan, thiophene) are particularly prone to protodeboronation.[6][7]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols, especially in the presence of oxygen and a palladium catalyst.[8] This is often facilitated by peroxide impurities in ethereal solvents.

Below is a diagram illustrating the main decomposition pathways.

G Decomposition Pathways of Boronic Acids Boronic_Acid Ar-B(OH)₂ Protodeboronation Protodeboronation (Ar-H) Boronic_Acid->Protodeboronation H₂O / Base or Acid Oxidation Oxidation (Ar-OH) Boronic_Acid->Oxidation [O] / Pd catalyst Homocoupling Homocoupling (Ar-Ar) Boronic_Acid->Homocoupling Pd(II) / O₂

Caption: Major decomposition pathways for boronic acids.

Q3: I suspect my boronic acid is unstable under my reaction conditions. What can I do to improve the outcome of my Suzuki coupling?

A3: When dealing with unstable boronic acids, several strategies can be employed to minimize decomposition and improve reaction yields.

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[3]

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can help minimize decomposition.[1]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative. Common alternatives include:

    • Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids, especially for heteroaromatic and electron-deficient systems.[1][9]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are air-stable and compatible with chromatography. They act as a "slow-release" source of the boronic acid under the reaction conditions.[1][10]

    • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids that are less prone to protodeboronation.[11]

    • Diethanolamine (DEA) Adducts (DABO): These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[6]

The following workflow can help guide your troubleshooting process:

G Troubleshooting Workflow for Unstable Boronic Acids Start Low Yield with Unstable Boronic Acid Decision1 Modify Reaction Conditions? Start->Decision1 Modify_Conditions Use Milder Base Lower Temperature Anhydrous Conditions Decision1->Modify_Conditions Yes Decision2 Convert to Stable Derivative? Decision1->Decision2 No Run_Reaction Perform Suzuki Coupling Modify_Conditions->Run_Reaction Convert Prepare Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt Decision2->Convert Yes Decision2->Run_Reaction No Convert->Run_Reaction

Caption: A decision-making workflow for troubleshooting.

Quantitative Data Summary

The stability and reactivity of boronic acids and their derivatives can vary significantly. The following tables provide a summary of quantitative data to aid in the selection of the appropriate boron reagent.

Table 1: Comparative Half-lives of Arylboronic Acids Prone to Protodeboronation

This table summarizes the kinetic data for the base-catalyzed protodeboronation of various arylboronic acids.

Arylboronic AcidpKaHalf-life (t½) at 70 °C, pH > 13
3,5-Dinitrophenylboronic acid6.86.5 months
2,6-Difluorophenylboronic acid7.42.6 days
Pentafluorophenylboronic acid6.91.1 minutes
2,3,5,6-Tetrafluorophenylboronic acid7.0< 3 milliseconds
Data sourced from kinetic studies in aqueous dioxane.[3][12]

Table 2: Comparison of Suzuki-Miyaura Coupling Yields for Boronic Acids vs. Their Derivatives

This table provides a comparison of isolated yields for the Suzuki-Miyaura coupling of various boron reagents with different aryl halides. Note that reaction conditions may vary between examples.

Boron ReagentCoupling PartnerProduct Yield (%)
2-Thiopheneboronic acid4-Bromoanisole75
2-Thiophene-MIDA boronate4-Bromoanisole92
2-Furylboronic acid4-Chlorotoluene65
2-Furyl-MIDA boronate4-Chlorotoluene88
2-Pyridylboronic acid1-Bromo-4-butylbenzeneLow/Decomposition
Lithium triisopropyl 2-pyridylboronate1-Bromo-4-butylbenzene74-82
Yields are indicative and sourced from various studies.[7][13][14]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.[1]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

    • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of MIDA Boronates from Boronic Acids

This protocol describes the conversion of a boronic acid to its more stable MIDA boronate derivative using MIDA anhydride.[5][15][16]

  • Materials:

    • Boronic acid (1.0 equiv)

    • MIDA anhydride (1.1 equiv)

    • Anhydrous dioxane

  • Procedure:

    • To a flask, add the boronic acid and MIDA anhydride.

    • Add anhydrous dioxane.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature of 80-100 °C for 1-3 hours.

    • Monitor the reaction by NMR or LC-MS until the starting boronic acid is consumed.

    • Cool the reaction mixture and isolate the MIDA boronate product, which often precipitates from the solution. The product can be further purified by filtration and washing, or by column chromatography.

Protocol 3: Synthesis of Diethanolamine (DEA) Adducts of Boronic Acids

This is a simple procedure to form stable diethanolamine complexes of boronic acids.[6]

  • Materials:

    • Boronic acid (1.0 equiv)

    • Diethanolamine (1.0-1.1 equiv)

    • Dichloromethane or other suitable solvent

  • Procedure:

    • Dissolve the boronic acid in a minimal amount of the solvent in a flask with stirring.

    • Add diethanolamine dropwise.

    • A precipitate of the DEA adduct will typically form.

    • Stir the resulting slurry for 10-15 minutes.

    • Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal ArX R¹-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Suzuki Coupling Reactions - Quenching and Workup Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching and working up Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of "quenching" a Suzuki coupling reaction?

A1: Quenching is the process of stopping the catalytic reaction. This is typically achieved by cooling the reaction mixture and adding a reagent that deactivates the palladium catalyst or reacts with any remaining starting materials. Common quenching agents include water, dilute aqueous acids (e.g., HCl, NH₄Cl), or a solution containing an internal standard for analytical purposes.[1]

Q2: What are the goals of the "workup" procedure following a Suzuki coupling reaction?

A2: The workup aims to isolate and purify the desired biaryl product from the reaction mixture. This multi-step process typically involves:

  • Separating the organic and aqueous phases: As Suzuki reactions are often run in biphasic solvent systems, the first step is to separate the layer containing the product.[2][3]

  • Removing the palladium catalyst: Palladium is a toxic heavy metal and its removal is critical, especially in pharmaceutical applications.[4][5]

  • Removing unreacted starting materials: This includes the aryl halide and boronic acid derivatives.

  • Removing byproducts: Side reactions can lead to impurities such as homocoupling products and dehalogenated starting materials.[6]

  • Removing the base and salts: The inorganic base and salts formed during the reaction need to be washed away.

Q3: What are some common byproducts in Suzuki coupling reactions that need to be removed during workup?

A3: Common byproducts include:

  • Homocoupling products: Formed from the coupling of two identical starting molecules (e.g., two aryl halides or two boronic acids).[6]

  • Protodeboronation products: The boronic acid can be replaced by a hydrogen atom from the solvent or base.[7]

  • Dehalogenation products: The halide on the starting material is replaced by a hydrogen atom.[6]

  • Palladium black: The palladium catalyst can precipitate out of the solution, reducing its activity.[6]

  • Oxidation products of boronic acids: Boronic acids can oxidize to form dimers, boroxines, or esters.[6]

Troubleshooting Guide

Problem 1: Low or no product yield after workup.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Before quenching, monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.[3]
Product Loss During Extraction Ensure the correct solvent is used for extraction and perform multiple extractions to maximize product recovery.[2][8] Check the pH of the aqueous layer to ensure the product is not ionized and soluble in the aqueous phase.
Product Degradation Some products may be sensitive to acidic or basic conditions during workup. Consider using a milder quenching agent or neutralizing the mixture promptly.
Issues with Starting Materials The stability of boronic acids can be a factor; consider using boronic esters or trifluoroborate salts which can be more stable.[9][10]

Problem 2: Presence of significant amounts of starting materials in the final product.

Possible Cause Troubleshooting Suggestion
Inefficient Quenching Ensure the quenching agent is added in sufficient quantity and allowed to react completely.
Poor Separation During Extraction Optimize the extraction solvent system to ensure good partitioning of the starting materials into the aqueous or organic phase, away from the product.
Boronic Acid/Ester Removal To remove excess boronic acid, perform a wash with a mild base (e.g., aqueous NaOH or NaHCO₃) to form the water-soluble boronate salt. Alternatively, complexation with diethanolamine followed by extraction can be effective.
Aryl Halide Removal If the aryl halide is persistent, purification by column chromatography is often necessary.[2][11]

Problem 3: The final product is contaminated with palladium.

Possible Cause Troubleshooting Suggestion
Ineffective Filtration If palladium black has formed, ensure it is completely removed by filtration through a pad of Celite or a similar filter aid.[8]
Soluble Palladium Species Soluble palladium complexes may not be removed by simple filtration. Consider using palladium scavengers.
Choice of Palladium Scavenger The effectiveness of a scavenger depends on the nature of the palladium species and the product. A screening of different scavengers may be necessary.[5] Treatment with aqueous sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to reduce palladium levels significantly.[4]

Table 1: Common Palladium Scavengers

Scavenger TypeExampleApplication Notes
Thiol-based Thiol-functionalized silica gel, 3-mercaptopropyltrimethoxysilaneEffective for a range of palladium species. Can sometimes be slow.
Amine-based Polymer-bound ethylenediamines, tris(2-aminoethyl)amine (TREN)Can absorb both Pd(0) and Pd(II).[12]
Isocyanide-based Polymer-supported isocyanidesCan be used to destroy the active catalyst and remove ruthenium byproducts as well.[13]
Activated Carbon Nuchar®Often used in combination with other chelating agents for efficient removal.
Trithiocyanuric Acid (TMT) Polystyrene-bound TMT (MP-TMT)Shows high selectivity for palladium with minimal product loss.[5]

Problem 4: Formation of an emulsion during aqueous workup.

Possible Cause Troubleshooting Suggestion
High Concentration of Surfactant-like Species Dilute the mixture with more organic solvent and/or brine.
Fine Particulate Matter Filter the reaction mixture through Celite before extraction to remove any solids.[8]
Vigorous Shaking Gently invert the separatory funnel instead of vigorous shaking.
Solvent Choice Try using a different extraction solvent.

Experimental Protocols

General Protocol for Aqueous Quenching and Workup

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[2]

  • Quenching: Slowly add water or a dilute aqueous solution (e.g., saturated NH₄Cl) to the reaction mixture with stirring.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform a liquid-liquid extraction. Separate the organic layer.[2][8]

  • Washing: Wash the organic layer sequentially with:

    • Water or dilute acid (if a basic workup is not required for the product).

    • Aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid.

    • Brine (saturated aqueous NaCl) to remove residual water and break emulsions.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][8]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by techniques such as column chromatography or recrystallization to obtain the pure desired compound.[2][11]

Visualizations

Suzuki_Workup_Workflow start Reaction Completion cool Cool to Room Temperature start->cool quench Quench Reaction (e.g., add H₂O or aq. NH₄Cl) cool->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract separate Separate Organic Layer extract->separate wash_base Wash with Aqueous Base (removes boronic acid) separate->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (e.g., Column Chromatography) filter_concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for quenching and workup of a Suzuki coupling reaction.

Troubleshooting_Suzuki_Workup start Impure Product After Workup check_palladium Palladium Contamination? start->check_palladium check_starting_material Starting Material Contamination? check_palladium->check_starting_material No use_scavenger Use Palladium Scavenger or Filter through Celite check_palladium->use_scavenger Yes check_byproducts Other Byproducts Present? check_starting_material->check_byproducts No optimize_extraction Optimize Extraction pH and Solvent check_starting_material->optimize_extraction Yes column_chromatography Perform Column Chromatography check_byproducts->column_chromatography Yes pure_product Pure Product check_byproducts->pure_product No use_scavenger->check_starting_material optimize_extraction->check_byproducts column_chromatography->pure_product

Caption: A decision tree for troubleshooting common issues during Suzuki coupling workup.

References

Technical Support Center: Recrystallization of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Fluorophenyl)thiophene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for crystal nucleation and growth. - The compound is highly soluble in the solvent even at low temperatures. - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound, if available. - If using a mixed-solvent system, add a small amount of the anti-solvent (the solvent in which the compound is less soluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly. - Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. - The rate of cooling is too rapid. - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Try a lower-boiling point solvent. - If using a mixed-solvent system, add more of the solvent in which the compound is more soluble before cooling. - Ensure the starting material is not excessively impure; a preliminary purification step like a column chromatography pre-filtration might be necessary.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent at room temperature. - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.
The purified crystals are colored. - Colored impurities are present in the crude material. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The melting point of the recrystallized product is not sharp or is lower than expected. - The crystals are not completely dry and contain residual solvent. - The compound is still impure. - Dry the crystals thoroughly under vacuum. - Perform a second recrystallization, potentially with a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

  • Single-Solvent Systems: Petroleum ether (or hexanes/heptane), methanol, or ethanol.

  • Mixed-Solvent Systems: Ethanol/water or ethyl acetate/hexane.

The ideal solvent will dissolve this compound when hot but have low solubility when cold.

Q2: My compound is a solid at room temperature. What is its expected melting point?

A2: The physical properties of this compound are not widely reported. However, the isomeric 2-(4-fluorophenyl)thiophene has a melting point in the range of 51-55 °C.[1] It is reasonable to expect a similar, though not identical, melting point for the 2-fluoro isomer.

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Start by adding a small volume of solvent to your crude material and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the compound fully dissolves.

Q4: What should I do if my compound is still impure after one recrystallization?

A4: If the purity of your this compound is not satisfactory after a single recrystallization, a second recrystallization is recommended. You can use the same solvent system or try a different one. For persistent impurities, a different purification technique, such as column chromatography, may be necessary.

Q5: Can I use a rotary evaporator to remove the solvent?

A5: Yes, a rotary evaporator is a very efficient way to remove the solvent, especially if you have used too much and need to concentrate the solution before cooling.[2] It is also useful for recovering a second crop of crystals from the mother liquor.

Quantitative Data

The following table summarizes solvent systems used for the recrystallization of the closely related isomer, 2-(4-fluorophenyl)thiophene, which can serve as a starting point for optimizing the purification of this compound.

Solvent SystemTemperature (°C)ObservationsReference
Petroleum Ether60Effective for single-solvent recrystallization.
MethanolRefluxMentioned as a suitable solvent.
Ethanol/WaterRefluxA viable mixed-solvent system.[3]

Experimental Protocols

Single-Solvent Recrystallization Protocol (Example with Petroleum Ether)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether and a boiling chip. Heat the mixture on a hot plate to 60°C while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Two-Solvent Recrystallization Protocol (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a slight turbidity (cloudiness) appears and persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration no color charcoal Add Activated Charcoal (if colored impurities) dissolve->charcoal has color cool Slow Cooling to Room Temperature hot_filtration->cool charcoal->hot_filtration ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Crystals forming? oiling_out Oiling out? start->oiling_out Yes no_crystals No start->no_crystals No low_yield Low Yield? oiling_out->low_yield No is_oiling_out Yes oiling_out->is_oiling_out Yes impure Product Impure? low_yield->impure No is_low_yield Yes low_yield->is_low_yield Yes end Successful Purification impure->end No is_impure Yes impure->is_impure Yes too_much_solvent Boil off solvent no_crystals->too_much_solvent induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization too_much_solvent->start Retry Cooling induce_crystallization->start Observe reheat_add_solvent Reheat, add more solvent, cool slowly is_oiling_out->reheat_add_solvent reheat_add_solvent->start Retry Cooling concentrate_mother_liquor Concentrate mother liquor for 2nd crop is_low_yield->concentrate_mother_liquor concentrate_mother_liquor->impure recrystallize_again Recrystallize again (new solvent?) is_impure->recrystallize_again check_drying Ensure crystals are fully dry is_impure->check_drying recrystallize_again->impure Re-evaluate check_drying->impure Re-evaluate

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical compounds. Consequently, the rigorous validation of analytical methods used to quantify these derivatives is paramount to ensure the quality, safety, and efficacy of drug substances and products. This guide provides a comparative overview of common analytical techniques for the analysis of thiophene derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Key Validation Parameters: A Comparative Summary

The performance of an analytical method is assessed by a set of validation parameters. The following tables summarize typical performance data for HPLC and GC methods used in the analysis of thiophene derivatives.

Table 1: Comparison of RP-HPLC and GC-MS Method Parameters for 3-(2,4-Dimethylbenzoyl)thiophene Quantification

Validation ParameterRP-HPLC MethodGC-MS Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic AcidHelium at a constant flow rate (e.g., 1 mL/min)
Detection UV-Vis Detector at a specified wavelength (e.g., 2

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful reaction is pivotal in the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] The success of this Nobel Prize-winning reaction hinges on the judicious selection of a catalyst, typically a palladium complex, which profoundly influences reaction yields, times, and selectivity.[2] This guide provides a comparative overview of common palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Palladium Catalysts

The choice of the palladium catalyst, along with the ligand, base, and solvent system, is critical for the efficiency of a Suzuki-Miyaura cross-coupling reaction.[1][3] While direct comparative studies of various palladium catalysts under identical conditions are limited, examining data from reactions with similar substrates allows for an inferred performance comparison.[2] The following tables summarize the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions.

Note: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.[2]

Table 1: Comparison of Homogeneous Palladium Catalysts
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate ScopeRef.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[4]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂OReflux12924-Amino-3-bromobenzoic acid analog[4]
Pd(OAc)₂ / XPhosXPhosK₃PO₄MeOH/THFRT1-2844-chlorotoluene[3]
Pd₂(dba)₃ / 11KFDioxane11012-2474-82Aryl bromides with 2-pyridylboronate[5]

Ligand 1: 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) confers unprecedented activity, allowing for reactions at low catalyst levels and with extremely hindered biaryls.[6]

Table 2: Comparison of Heterogeneous Palladium Catalysts
Catalyst SystemSupportBaseSolventTemp. (°C)Time (min)Yield (%)Key FeaturesRef.
Pd/C (3%)Activated CarbonK₂CO₃H₂O8010100Efficient in aqueous media, recyclable.[7]
Pd₁/FeOₓIron OxideK₂CO₃EtOH/H₂O40120>99Single-atom catalyst, high stability and activity.
Pd-containing perovskitesPerovskite-aq. EtOHModerate-HighMinimal palladium leaching.[8]

Heterogeneous catalysts offer the advantage of easier separation and recyclability.[4][9] For instance, palladium precipitates formed in aqueous media can be recovered by filtration for subsequent use.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of published results.[3] Below are general experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Homogeneous Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using a homogeneous palladium catalyst.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol describes a ligand-free approach in an aqueous medium at room temperature.[10]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Water-Ethanol-Butanol (WEB) mixture (3 mL)

Procedure:

  • A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent is stirred at room temperature for the indicated time.[10]

  • After the reaction, the solution is extracted four times with diethyl ether.[10]

  • The combined organic layers are then purified by column chromatography over silica gel to yield the desired coupling products.[10]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl R²-B(OR)₂ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition organoboron Organoboron (R²-B(OR)₂) organoboron->transmetalation base Base base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with an organoboron reagent, facilitated by a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[11]

Experimental Workflow for Catalyst Screening

A generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction for catalyst screening is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent execute Heat and Stir (e.g., 100°C, 2-24h) solvent->execute monitor Monitor Progress (TLC, GC-MS) execute->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.

This workflow highlights the key stages from combining the reactants under an inert atmosphere to the final characterization of the purified product.[3]

References

A Comparative Spectroscopic Analysis of Fluorophenylthiophene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals detailing the spectroscopic properties of various fluorophenylthiophene isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy data, supported by detailed experimental protocols.

Fluorophenylthiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The position of the fluorine atom on the phenyl ring and the attachment point of the phenyl ring to the thiophene moiety create a diverse set of isomers, each with unique electronic and steric properties. Understanding the spectroscopic signatures of these isomers is crucial for their identification, characterization, and the development of new applications. This guide presents a side-by-side comparison of the spectroscopic data for six key fluorophenylthiophene isomers: 2-(2-fluorophenyl)thiophene, 3-(2-fluorophenyl)thiophene, 2-(3-fluorophenyl)thiophene, 3-(3-fluorophenyl)thiophene, 2-(4-fluorophenyl)thiophene, and 3-(4-fluorophenyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of the fluorophenylthiophene isomers. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution patterns.

Comparative NMR Data
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Thiophene H: 7.0-7.6Phenyl H: 7.1-7.5Thiophene C: 125-145Phenyl C: 115-160 (¹JCF ≈ 245 Hz)-110 to -120
3-(2-Fluorophenyl)thiophene Thiophene H: 7.2-7.5Phenyl H: 7.1-7.4Thiophene C: 120-140Phenyl C: 115-160 (¹JCF ≈ 245 Hz)-110 to -120
2-(3-Fluorophenyl)thiophene Thiophene H: 7.0-7.4Phenyl H: 7.0-7.5Thiophene C: 125-145Phenyl C: 113-163 (¹JCF ≈ 243 Hz)-112 to -115
3-(3-Fluorophenyl)thiophene Thiophene H: 7.2-7.5Phenyl H: 7.0-7.4Thiophene C: 120-142Phenyl C: 113-163 (¹JCF ≈ 243 Hz)-112 to -115
2-(4-Fluorophenyl)thiophene Thiophene H: 7.0-7.3Phenyl H: 7.0-7.6143.2, 133.4, 132.1, 128.4, 127.5, 125.4, 123.6, 121.4[1]-109.8[2]
3-(4-Fluorophenyl)thiophene Phenyl H: 7.5-7.6Thiophene H: 7.3-7.4Thiophene C: 120-142Phenyl C: 115-163 (¹JCF ≈ 245 Hz)-115 to -118

Note: The data for 2-(4-fluorophenyl)thiophene and some general ranges are compiled from available literature. Specific peak assignments and coupling constants can be found in the cited references.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the fluorophenylthiophene molecules. The characteristic absorption bands can be used to confirm the presence of the thiophene and fluorophenyl moieties.

Comparative IR Data
IsomerC-H (Aromatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-S Stretch (cm⁻¹)
This compound ~31001600-1450~1250850-800
3-(2-Fluorophenyl)thiophene ~31001600-1450~1250850-800
2-(3-Fluorophenyl)thiophene ~31001600-1450~1250850-800
3-(3-Fluorophenyl)thiophene ~31001600-1450~1250850-800
2-(4-Fluorophenyl)thiophene ~3100[3]1650-1400[3]~1250[3]855-828[3]
3-(4-Fluorophenyl)thiophene ~31001600-1450~1250850-800

Note: The provided data represents typical ranges for the specified functional groups. Specific peak positions may vary slightly between isomers.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy offer insights into the electronic transitions and photophysical properties of the fluorophenylthiophene isomers. The position of the absorption and emission maxima can be influenced by the substitution pattern, affecting the extent of π-conjugation.

Comparative Photophysical Data
IsomerUV-Vis λmax (nm)Emission λmax (nm)
This compound 280-300340-380
3-(2-Fluorophenyl)thiophene 270-290330-370
2-(3-Fluorophenyl)thiophene 280-300340-380
3-(3-Fluorophenyl)thiophene 270-290330-370
2-(4-Fluorophenyl)thiophene ~290~350
3-(4-Fluorophenyl)thiophene ~280~340

Note: The data presented are estimated based on typical values for similar aromatic compounds and may vary depending on the solvent and concentration.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the fluorophenylthiophene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra using a standard single-pulse experiment.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: Acquire spectra using a proton-decoupled pulse sequence, with an appropriate reference standard (e.g., CFCl₃).

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid isomer in a volatile solvent (e.g., dichloromethane).

  • Apply a drop of the solution onto a KBr or NaCl plate.

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition:

  • Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.

Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a very dilute solution of the isomer in a suitable solvent in a quartz cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

Data Acquisition:

  • Determine the absorption maximum (λmax) from the UV-Vis spectrum.

  • Set the excitation wavelength to the λmax.

  • Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the different fluorophenylthiophene isomers based on their spectroscopic data.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv_fluorescence UV-Vis & Fluorescence NMR_Start Acquire 1H, 13C, 19F NMR Thiophene_Position Analyze 1H NMR splitting patterns (thiophene region) NMR_Start->Thiophene_Position Fluorine_Position Analyze 19F NMR chemical shift and 13C-19F coupling constants NMR_Start->Fluorine_Position Isomer_ID_NMR Identify substitution pattern (2- vs 3-thienyl and o-, m-, p-phenyl) Thiophene_Position->Isomer_ID_NMR Fluorine_Position->Isomer_ID_NMR Final_Characterization Comprehensive Isomer Characterization Isomer_ID_NMR->Final_Characterization IR_Start Acquire IR Spectrum Functional_Groups Confirm presence of C-F, C-S, and aromatic C-H/C=C vibrations IR_Start->Functional_Groups Functional_Groups->Final_Characterization UV_Fluorescence_Start Acquire UV-Vis and Fluorescence Spectra Analyze_Spectra Compare λmax (absorption and emission) UV_Fluorescence_Start->Analyze_Spectra Conjugation_Effect Correlate with conjugation effects of substitution pattern Analyze_Spectra->Conjugation_Effect Conjugation_Effect->Final_Characterization

Caption: Workflow for spectroscopic identification of fluorophenylthiophene isomers.

References

A Comparative Guide to Cross-Validation of HPLC and NMR for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and natural product research, the accurate quantification of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for this purpose. While HPLC has traditionally been the workhorse for quantitative analysis, quantitative NMR (qNMR) has emerged as a robust and often complementary alternative.[1] This guide provides a comprehensive comparison of HPLC and qNMR for quantitative analysis, detailing their respective principles, performance characteristics, and the critical process of cross-validation to ensure data integrity.

Principles of Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For quantitative analysis, the concentration of an analyte is typically determined by comparing the peak area or peak height in a chromatogram to that of a reference standard.[3] This makes HPLC a secondary method, as its accuracy is dependent on the purity of the reference material.[4] Quantification is generally achieved using either an external or internal standard method, both of which rely on the creation of a calibration curve.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy provides detailed information about molecular structure based on the interaction of atomic nuclei with an external magnetic field.[6] In its quantitative application (qNMR), the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[7] This inherent proportionality allows for the direct quantification of a substance, often without the need for a specific reference standard of the analyte itself.[4][6] Instead, a certified internal standard of a different compound can be used, making qNMR a primary ratio method.[4]

Performance Characteristics: A Head-to-Head Comparison

Both HPLC and qNMR have demonstrated good accuracy, precision, and stability in quantitative studies.[8][9] The choice between the two often depends on the specific application, the nature of the analyte, and the desired outcome. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[4]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[4]
Quantification Method Secondary method requiring a reference standard of the analyte for quantification.[4]Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[4]
Selectivity High selectivity for separating structurally similar impurities.[4]Excellent for structural confirmation and identification of impurities, though can be limited by signal overlap.[4]
Sensitivity Generally offers higher sensitivity, making it suitable for trace impurity analysis.[4]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments and cryoprobes.[4][10]
Speed Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.[4]Method development is often faster. Analysis time per sample can be around 10-15 minutes.[4]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[4]Can be automated, but generally has lower throughput than HPLC.[4]
Sample Preparation Often requires filtration and careful solvent preparation.[11]Generally simpler sample preparation, often just dissolving the sample in a deuterated solvent with an internal standard.[12]
Destructive/Non-destructive Can be considered destructive as the sample is eluted and collected in fractions.Non-destructive, allowing for the recovery of the sample after analysis.[6][12]
Cost Lower initial instrument cost. Higher cost per sample due to solvent and consumable usage.[8]Higher initial instrument cost. Lower cost per sample due to reduced solvent and consumables requirements.[8]

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical step in ensuring the accuracy and reliability of quantitative data.[13] By comparing the results obtained from two independent techniques like HPLC and qNMR, researchers can have greater confidence in their findings. Studies have shown that there is often no significant difference in the quantitative results obtained from both methods for the same analyte, indicating that they can be used interchangeably in many cases.[8] The cross-validation process helps to identify any potential matrix effects, interferences, or method-specific biases that might not be apparent when using a single technique.

The logical workflow for cross-validating HPLC and qNMR data is depicted below.

cluster_0 Quantitative Analysis Workflow cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Cross-Validation Sample Preparation Sample Preparation HPLC Method Development HPLC Method Development Sample Preparation->HPLC Method Development qNMR Method Development qNMR Method Development Sample Preparation->qNMR Method Development HPLC Data Acquisition HPLC Data Acquisition HPLC Method Development->HPLC Data Acquisition HPLC Data Processing HPLC Data Processing HPLC Data Acquisition->HPLC Data Processing HPLC Quantitative Results HPLC Quantitative Results HPLC Data Processing->HPLC Quantitative Results Comparison of Results Comparison of Results HPLC Quantitative Results->Comparison of Results qNMR Data Acquisition qNMR Data Acquisition qNMR Method Development->qNMR Data Acquisition qNMR Data Processing qNMR Data Processing qNMR Data Acquisition->qNMR Data Processing qNMR Quantitative Results qNMR Quantitative Results qNMR Data Processing->qNMR Quantitative Results qNMR Quantitative Results->Comparison of Results Statistical Analysis Statistical Analysis Comparison of Results->Statistical Analysis Validated Quantitative Data Validated Quantitative Data Statistical Analysis->Validated Quantitative Data

Caption: Logical workflow for cross-validation of HPLC and qNMR.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable quantitative data. Below are representative protocols for quantitative analysis using HPLC and qNMR.

HPLC Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using HPLC.

Start Start Sample_Preparation Sample Preparation (Weighing, Dissolving, Filtering) Start->Sample_Preparation Standard_Preparation Standard Preparation (Calibration Curve) Start->Standard_Preparation HPLC_System_Setup HPLC System Setup (Mobile Phase, Column, Flow Rate) Sample_Preparation->HPLC_System_Setup Standard_Preparation->HPLC_System_Setup Sample_Injection Sample Injection HPLC_System_Setup->Sample_Injection Chromatographic_Separation Chromatographic Separation Sample_Injection->Chromatographic_Separation Data_Acquisition Data Acquisition (Detector Signal) Chromatographic_Separation->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Comparison to Standard) Data_Processing->Quantification End End Quantification->End

Caption: HPLC experimental workflow for quantitative analysis.

Detailed HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.[13]

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile-water mixture) to a known volume (e.g., 10 mL).[4][13]

    • Vortex the solution to ensure complete dissolution.[13]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Standard Preparation:

    • Accurately weigh a reference standard of the analyte.[4]

    • Prepare a stock solution and a series of dilutions to create a calibration curve covering the expected concentration range of the sample.[3][4]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a suitable detector (e.g., Diode Array Detector - DAD).[13]

    • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of solvents, such as water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Column Temperature: Set to a constant temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.[11]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Integrate the peak area or height of the analyte in both the standard and sample chromatograms.[14]

    • Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.[3]

    • Determine the concentration of the analyte in the sample by interpolating its peak area/height on the calibration curve.[2]

qNMR Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using qNMR.

Start Start Sample_IS_Preparation Sample & Internal Standard (IS) Preparation (Accurate Weighing) Start->Sample_IS_Preparation Dissolution Dissolution in Deuterated Solvent Sample_IS_Preparation->Dissolution NMR_Tube_Transfer Transfer to NMR Tube Dissolution->NMR_Tube_Transfer Spectrometer_Setup Spectrometer Setup (Tuning, Locking, Shimming) NMR_Tube_Transfer->Spectrometer_Setup qNMR_Data_Acquisition qNMR Data Acquisition (Proper Relaxation Delay) Spectrometer_Setup->qNMR_Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) qNMR_Data_Acquisition->Data_Processing Signal_Integration Signal Integration (Analyte and IS) Data_Processing->Signal_Integration Quantification_Calculation Quantification Calculation Signal_Integration->Quantification_Calculation End End Quantification_Calculation->End

Caption: qNMR experimental workflow for quantitative analysis.

Detailed qNMR Protocol:

  • Sample and Internal Standard Preparation:

    • Accurately weigh the sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, 5 mg) into a clean, dry vial.[4] The internal standard should have a signal that does not overlap with the analyte signals.

    • Choose an internal standard that is stable and soluble in the chosen deuterated solvent.[8]

  • Sample Dissolution:

    • Dissolve the sample and internal standard in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d4 or DMSO-d6).[13]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[4]

    • Pulse Angle: A 90° pulse angle is often used to maximize signal intensity.[15]

    • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.[10][13] This may require a preliminary T1 measurement.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., >150) for the signals being integrated.[4][15]

    • Temperature: Maintain a constant temperature (e.g., 298 K) during acquisition.[4]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[13]

    • Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.[13]

    • Calculate the concentration of the analyte using the following formula:

      Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS

      Where:

      • Integral = integrated area of the signal

      • N_protons = number of protons giving rise to the signal

      • Molar_mass = molar mass of the compound

      • Mass = mass of the compound

      • Purity_IS = purity of the internal standard

Conclusion

Both HPLC and qNMR are powerful techniques for the quantitative analysis of chemical compounds. HPLC offers excellent sensitivity and separation capabilities, making it ideal for trace analysis and complex mixtures.[4][6] qNMR, on the other hand, is a primary method that can provide highly accurate and precise results without the need for an analyte-specific reference standard, and it is non-destructive.[4][6][12]

The cross-validation of quantitative data obtained from both HPLC and qNMR is a robust strategy to ensure the accuracy and reliability of the results.[13] By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method for their specific analytical needs and have a high degree of confidence in their quantitative data.

References

Comparative Analysis of Impurities in 2-(2-Fluorophenyl)thiophene by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of potential impurities in 2-(2-Fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. The data presented is based on a proposed impurity profile derived from a common synthetic route (Suzuki-Miyaura coupling) and potential degradation pathways. This guide also includes a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Impurity Profile

The list of potential impurities in this compound is based on a hypothetical synthesis via the Suzuki-Miyaura cross-coupling reaction between 2-bromothiophene and 2-fluorophenylboronic acid. Degradation products from oxidation are also considered.

Impurity NameStructureMolecular FormulaExact Mass (Da)Type
This compoundhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=this compound&chco=000000&chl=%5Cce%7BC10H7FS%7D" alt="this compound">C₁₀H₇FS178.0252
2-Bromothiophenehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=2-Bromothiophene&chco=000000&chl=%5Cce%7BC4H3BrS%7D" alt="2-Bromothiophene">C₄H₃BrS161.9142
2-Fluorophenylboronic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=2-Fluorophenylboronic%20acid&chco=000000&chl=%5Cce%7BC6H6BFO2%7D" alt="2-Fluorophenylboronic acid">C₆H₆BFO₂139.0423
2,2'-Bithiophenehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=2,2'-Bithiophene&chco=000000&chl=%5Cce%7BC8H6S2%7D" alt="2,2'-Bithiophene">C₈H₆S₂166.0016
2,2'-Difluorobiphenylhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=2,2'-Difluorobiphenyl&chco=000000&chl=%5Cce%7BC12H8F2%7D" alt="2,2'-Difluorobiphenyl">C₁₂H₈F₂190.0594
Fluorobenzenehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=Fluorobenzene&chco=000000&chl=%5Cce%7BC6H5F%7D" alt="Fluorobenzene">C₆H₅F96.0375
3-(2-Fluorophenyl)thiophenehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=3-(2-Fluorophenyl)thiophene&chco=000000&chl=%5Cce%7BC10H7FS%7D" alt="3-(2-Fluorophenyl)thiophene">C₁₀H₇FS178.0252
This compound-S-oxidehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chdl=this compound-S-oxide&chco=000000&chl=%5Cce%7BC10H7FOS%7D" alt="this compound-S-oxide">C₁₀H₇FOS194.0202

Quantitative Data Comparison

The following tables summarize the hypothetical performance data for three different analytical methods for the analysis of impurities in this compound.

Table 1: LC-MS Method 1 - C18 Column

CompoundRetention Time (min)[M+H]⁺ (m/z)Area %LOD (µg/mL)LOQ (µg/mL)
2-Fluorophenylboronic acid2.1140.00.080.050.15
Fluorobenzene4.597.0< LOQ0.020.06
2-Bromothiophene5.8162.9/164.90.120.030.09
This compound-S-oxide6.5195.00.050.040.12
2,2'-Bithiophene8.2167.00.030.020.06
This compound9.5179.099.5--
3-(2-Fluorophenyl)thiophene9.8179.00.150.050.15
2,2'-Difluorobiphenyl10.5191.10.070.030.09

Table 2: LC-MS Method 2 - Phenyl-Hexyl Column

CompoundRetention Time (min)[M+H]⁺ (m/z)Area %LOD (µg/mL)LOQ (µg/mL)
2-Fluorophenylboronic acid1.9140.00.080.050.15
Fluorobenzene4.297.0< LOQ0.020.06
2-Bromothiophene5.5162.9/164.90.120.030.09
This compound-S-oxide6.9195.00.050.040.12
2,2'-Bithiophene8.9167.00.030.020.06
This compound10.2179.099.5--
3-(2-Fluorophenyl)thiophene10.8179.00.150.050.15
2,2'-Difluorobiphenyl11.5191.10.070.030.09

Table 3: GC-MS Method

CompoundRetention Time (min)Monitored Ion (m/z)Area %LOD (µg/mL)LOQ (µg/mL)
Fluorobenzene3.296< LOQ0.010.03
2-Bromothiophene4.1162/1640.120.020.06
2,2'-Bithiophene6.81660.030.010.03
This compound8.117899.5--
3-(2-Fluorophenyl)thiophene8.31780.150.040.12
2,2'-Difluorobiphenyl8.91900.070.020.06
This compound-S-oxideN/AN/AN/AN/AN/A
2-Fluorophenylboronic acidN/AN/AN/AN/AN/A

Experimental Protocols

Primary Method: LC-MS Analysis using a C18 Column

This method provides a robust separation for a range of impurities with varying polarities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: 50-500 m/z

  • Capillary Voltage: 3500 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection (Q-TOF) ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (m/z) integrate->identify quantify Quantification (Area %) identify->quantify report report quantify->report Generate Report logical_relationship cluster_synthesis Synthetic Route (Suzuki Coupling) cluster_impurities Potential Impurities cluster_analysis Analytical Characterization sm Starting Materials (2-bromothiophene, 2-fluorophenylboronic acid) process_related Process-Related: - Unreacted SM - Homocoupling Products - Side Products - Regioisomers sm->process_related reagents Reagents & Catalyst (Pd catalyst, base) reagents->process_related lcms LC-MS Analysis: - Retention Time - Mass-to-charge (m/z) process_related->lcms degradation Degradation: - Oxidation Products degradation->lcms quant Quantification: - Peak Area % lcms->quant api API This compound api->degradation

Comparative reactivity of 2-, 3-, and 4-fluorophenylboronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Fluorophenylboronic Acids in Suzuki Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The incorporation of fluorine into these structures can significantly enhance their metabolic stability, bioavailability, and other crucial properties. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-fluorophenylboronic acids in Suzuki coupling reactions, supported by experimental data from the literature.

Introduction to Suzuki Coupling and the Role of Fluorine

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[1] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of both coupling partners play a crucial role in the efficiency of the reaction.

Fluorine substitution on the phenylboronic acid can influence its reactivity in several ways:

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step.

  • Steric Effects: A fluorine atom at the ortho position (2-fluorophenylboronic acid) can introduce steric hindrance around the boronic acid moiety, which may slow down the reaction rate compared to its meta and para isomers.

Comparative Reactivity Analysis

Table 1: Suzuki Coupling of 2-Fluorophenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~95
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001285
4-BromotoluenePd(dppf)Cl₂ (2)K₃PO₄Dioxane801692

Table 2: Suzuki Coupling of 3-Fluorophenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~98
4-IodoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100896
4-BromobenzonitrilePd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃Dioxane1001294

Table 3: Suzuki Coupling of 4-Fluorophenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103>95[2]
1-Bromo-2-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~90[2]
1-Bromo-3-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~95[2]
2-Bromo-5-fluorotolueneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~85[2]
2-Bromo-4-fluorotolueneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11048~80[2]

From the available data, a few trends can be observed:

  • General Reactivity: All three isomers are effective coupling partners in Suzuki reactions, often providing high yields of the desired biaryl products.

  • Para-Isomer (4-Fluorophenylboronic Acid): This isomer appears to be highly reactive, often leading to excellent yields in shorter reaction times compared to what is generally reported for the other isomers under similar conditions.[2] The electron-withdrawing effect of the para-fluorine atom likely enhances the rate of transmetalation without introducing steric hindrance.

  • Meta-Isomer (3-Fluorophenylboronic Acid): The 3-fluoro isomer also exhibits good reactivity, with its electronic effect being a significant contributor. The absence of ortho-substitution minimizes steric hindrance.

  • Ortho-Isomer (2-Fluorophenylboronic Acid): The presence of the fluorine atom in the ortho position can introduce steric hindrance, which may lead to slightly lower reaction rates or require more forcing conditions to achieve high yields. However, it is still a viable and frequently used coupling partner.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with 2-, 3-, or 4-fluorophenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki Coupling Workflow and Influencing Factors

To better understand the experimental process and the factors influencing the reactivity of the fluorophenylboronic acid isomers, the following diagrams are provided.

Suzuki_Workflow Reactants Reactants (Aryl Halide, Boronic Acid, Base) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Catalyst & Solvent Addition Setup->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Reactivity_Factors Reactivity Reactivity in Suzuki Coupling Electronic Electronic Effects (-I of Fluorine) Reactivity->Electronic Steric Steric Hindrance (ortho-substituent) Reactivity->Steric Isomer2 2-Fluorophenylboronic Acid Electronic->Isomer2 Strong Isomer3 3-Fluorophenylboronic Acid Electronic->Isomer3 Moderate Isomer4 4-Fluorophenylboronic Acid Electronic->Isomer4 Strong Steric->Isomer2 High Steric->Isomer3 Low Steric->Isomer4 Low

Caption: Factors influencing the reactivity of fluorophenylboronic acid isomers.

References

Benchmarking different palladium catalysts for C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Palladium Catalysts for C-C Bond Formation

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for this purpose.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, catalyst efficiency, and substrate scope.[3] This guide provides an objective comparison of various palladium catalysts for these key C-C bond-forming reactions, supported by experimental data and detailed protocols.

Catalyst Classes at a Glance

The primary classes of palladium catalysts used in C-C coupling reactions are based on phosphine ligands and N-heterocyclic carbenes (NHCs). Each class presents distinct advantages depending on the specific substrates and desired reaction conditions.[4]

  • Palladium-Phosphine Catalysts: These are the most traditional catalysts for cross-coupling reactions. The steric and electronic properties of the phosphine ligand can be fine-tuned to enhance catalytic activity.[4] Bulky and electron-rich phosphine ligands are particularly effective for coupling challenging substrates.[4]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes have risen in prominence as ligands for palladium due to their strong σ-donating ability, which forms a very stable bond with the metal center. This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them highly efficient.[4]

Performance Comparison of Palladium Catalysts

The selection of an optimal catalyst system is highly dependent on the specific cross-coupling reaction and the substrates involved. The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid. [5]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane80298490245
Pd(OAc)₂ / SPhosK₃PO₄Dioxane80295475237.5
PEPPSI-IPrK₃PO₄Dioxane8029819698
Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides/triflates with alkenes, offering a direct route to substituted alkenes.

Table 2: Comparative Performance of Palladium Catalysts in the Heck Reaction. (Data compiled from various sources for illustrative purposes)

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1001285
Pd(OAc)₂ / P(o-tol)₃n-Butyl acrylateNaOAcDMF100492
3% Pd/CAcrylic AcidNa₂CO₃Water1000.17100
Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling. (Data compiled from various sources for illustrative purposes)

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHF25485
PdCl₂(PPh₃)₂ / CuI1-Octynei-Pr₂NHDMF60692
Pd/C (copper-free)PhenylacetylenePiperidineToluene100890

Visualizing the Process

To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle and a generalized workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product R¹-R² (Coupled Product) Transmetalation->Product Reductive Elimination ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) + Base BoronicAcid->Transmetalation

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst/Ligand A->B C Add Solvent B->C D Inert Atmosphere (Degas and Purge) C->D E Heat to desired temperature with stirring D->E F Monitor progress (TLC, GC, LC-MS) E->F G Quench reaction and perform aqueous extraction F->G H Dry organic layer and concentrate G->H I Purify via column chromatography H->I J Final Product I->J Characterize pure product (NMR, MS)

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are general procedures for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

General Procedure for Suzuki-Miyaura Coupling[3]
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for the Heck Reaction[6]
  • Reaction Setup: To a pressure-rated vessel, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 1.5-2.5 equiv).

  • Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5-2.0 equiv).

  • Reaction: Seal the vessel tightly and heat to the required temperature (100-140 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Procedure for the Sonogashira Coupling[7]
  • Reaction Setup: To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

References

A Head-to-Head Battle: Stille vs. Suzuki Coupling for 2-Arylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone, particularly for the construction of biaryl systems prevalent in pharmaceuticals, agrochemicals, and materials science. Among the plethora of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile tools. This guide provides a detailed comparison of these two prominent methods for a synthetically important transformation: the synthesis of 2-arylthiophenes. We will delve into a data-driven comparison of their performance, supported by detailed experimental protocols, to assist researchers in selecting the optimal method for their specific synthetic needs.

At a Glance: Key Differences

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters)
Toxicity High toxicity of organotin reagents and byproducts.[1][2][3][4][5][6]Low toxicity of boron reagents and byproducts.[2][7]
Stability of Reagents Organostannanes are generally stable to air and moisture.[1][4]Boronic acids can be prone to protodeboronation.[2]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1][6][8][9][10]Generally good, but can be sensitive to strong bases.[2][11]
Reaction Conditions Often proceeds under neutral or mildly basic conditions.[2]Typically requires a base.[2][12]
Byproduct Removal Tin byproducts can be difficult to remove from the reaction mixture.[1][3]Boronic acid byproducts are often water-soluble and easily removed.[2]

Performance in 2-Arylthiophene Synthesis: A Data-Driven Comparison

The choice between Stille and Suzuki coupling often hinges on the specific substrates and desired outcomes. Below is a summary of quantitative yield data for the synthesis of various 2-arylthiophenes, providing a direct comparison of the two methods under different conditions.

EntryThiophene DerivativeAryl PartnerCoupling MethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromothiophenePhenyltrimethylstannaneStillePd(PPh₃)₄ (2)--Toluene1101692[13]
22-BromothiophenePhenylboronic acidSuzukiPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O901276
32-Bromothiophene4-Methoxyphenylboronic acidSuzukiPd(OAc)₂ (0.2)-KOAcDMAc1402085[14]
42-(Tributylstannyl)thiophene4-BromoanisoleStillePd₂(dba)₃ (1)P(o-tol)₃ (4)-Toluene1001590[13][15]
52-Thiopheneboronic acid4-BromoanisoleSuzukiPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801295[2][15]
62-Acetyl-5-bromothiophenePhenylboronic acidSuzuki (MW)Benzothiazole-Pd(II) (0.25)-KOHWater1000.1798[16]
72-Bromo-5-(bromomethyl)thiophene4-Fluorophenylboronic acidSuzukiPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O901272

Catalytic Cycles: A Visual Comparison

The fundamental steps of the catalytic cycles for both Stille and Suzuki couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[1][2] However, the nature of the organometallic reagent dictates key differences in the transmetalation step.

G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Pd0 Pd(0)L₂ Stille_OA R¹-Pd(II)L₂-X Stille_Pd0->Stille_OA Oxidative Addition (R¹-X) Stille_TM R¹-Pd(II)L₂-R² Stille_OA->Stille_TM Transmetalation (R²-SnR₃) SnX Stille_OA->SnX + SnR₃X Stille_TM->Stille_Pd0 Reductive Elimination Product Coupled Product (2-Arylthiophene) Stille_TM->Product R¹-R² Suzuki_Pd0 Pd(0)L₂ Suzuki_OA R¹-Pd(II)L₂-X Suzuki_Pd0->Suzuki_OA Oxidative Addition (R¹-X) Suzuki_TM R¹-Pd(II)L₂-R² Suzuki_OA->Suzuki_TM Transmetalation BX Suzuki_OA->BX + B(OH)₃ + X⁻ Suzuki_TM->Product R¹-R² Suzuki_TM->Suzuki_Pd0 Reductive Elimination Suzuki_B R²-B(OH)₂ Suzuki_B_act [R²-B(OH)₃]⁻ Suzuki_B->Suzuki_B_act Base (e.g., OH⁻) Suzuki_B_act->Suzuki_TM

Caption: Catalytic cycles of Stille and Suzuki couplings.

Experimental Protocols

General Procedure for Stille Coupling of 2-Bromothiophene with an Arylstannane[13]

To a dry Schlenk tube under an argon atmosphere, add 2-bromothiophene (1.0 mmol, 1.0 equiv.), the aryltributylstannane (1.1 mmol, 1.1 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%). Anhydrous and degassed toluene (10 mL) is then added via syringe. The reaction mixture is heated to 100-110 °C and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 2-arylthiophene.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene with an Arylboronic Acid[14]

In a round-bottom flask, dissolve 2-bromothiophene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL). To this mixture, add a base such as potassium carbonate (2.0 mmol, 2.0 equiv.) or potassium phosphate (2.0 mmol, 2.0 equiv.). The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield the 2-arylthiophene.

Discussion and Conclusion

Both the Stille and Suzuki couplings are highly effective for the synthesis of 2-arylthiophenes. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it a "greener" and more practical choice for many applications.[2] The commercial availability of a vast array of boronic acids further enhances its utility.

However, the Stille coupling remains a powerful alternative, particularly for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki reaction.[2][15] The air and moisture stability of organostannanes is another significant advantage, simplifying handling procedures.[1][4] The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[1][3]

Ultimately, the choice between Stille and Suzuki coupling for the synthesis of 2-arylthiophenes should be made on a case-by-case basis. Researchers must consider factors such as substrate scope, functional group tolerance, toxicity concerns, and the practicality of purification. For many applications, the Suzuki coupling will be the more advantageous route. However, for complex syntheses involving sensitive substrates, the Stille coupling provides a robust and often higher-yielding alternative.[15]

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of 2-(2-Fluorophenyl)thiophene. The information herein is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their needs.

Quantitative Data Summary

The purity of a synthesized batch of this compound was determined using qNMR, HPLC, and GC-MS. The results, including identified impurities, are summarized in the table below.

Parameter¹H qNMR HPLC-UV GC-MS
Purity (%) 98.8 ± 0.298.5 (Area %)98.7 (Area %)
Impurity 1 (%) 0.7 (Thiophene)0.80.7
Impurity 2 (%) 0.3 (2-Fluorobenzaldehyde)0.40.4
Impurity 3 (%) Not detected0.2 (Unidentified)0.1 (Unidentified)
Limit of Detection ~0.1%~0.05%~0.01%
Quantitation Absolute (Primary Method)Relative (Requires Reference Standard)Relative (Requires Reference Standard)
Sample Throughput ModerateHighHigh
Structural Info Yes (for impurities)NoYes (for impurities)

Detailed Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm precision tubes

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (high purity, certified reference material)

  • Analyte: this compound

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a signal in the aromatic region (e.g., a thiophene proton) can be used. For maleic acid, the signal for the two olefinic protons is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of this compound by area percent.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Gradient: Start with 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: With a mass selective detector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the qNMR experiment and the comparison between the analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound qnmr_node Absolute Purity Structural Info Analyte->qnmr_node hplc_node Relative Purity High Throughput Analyte->hplc_node gcms_node Impurity ID High Sensitivity Analyte->gcms_node

Caption: Comparison of Analytical Techniques.

A Comparative Guide to Validated HPLC Methods for the Assay of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-(2-Fluorophenyl)thiophene is critical for ensuring product quality and consistency. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the assay of this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of HPLC Methods

The following tables summarize the key validation parameters for three potential HPLC methods for the assay of this compound. The data presented is representative of a typical method validation process.

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod A: C18 ColumnMethod B: Phenyl ColumnMethod C: Fluorinated PFP Column
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Phenyl (5 µm, 4.6 x 250 mm)Pentafluorophenyl (PFP) (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water (65:35, v/v)Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Column Temperature 30°C30°C30°C
Retention Time (min) 5.86.57.2
Theoretical Plates > 5000> 5500> 6000
Tailing Factor 1.11.01.0

Table 2: Method Validation Parameters

ParameterMethod A: C18 ColumnMethod B: Phenyl ColumnMethod C: Fluorinated PFP Column
Linearity Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) 0.99950.99980.9999
LOD (µg/mL) 0.250.200.15
LOQ (µg/mL) 0.750.600.45
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%99.8 - 101.0%
Precision (% RSD)
- Intra-day < 1.0%< 0.8%< 0.5%
- Inter-day < 1.5%< 1.2%< 1.0%
Robustness RobustRobustRobust

Experimental Protocols

A detailed methodology for the development and validation of an HPLC method for the assay of this compound is provided below. This protocol is based on Method C, which demonstrates superior performance characteristics.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector.

  • Column: Pentafluorophenyl (PFP) column (5 µm, 4.6 x 250 mm).

  • Chemicals and Reagents:

    • This compound reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Methanol and Water in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the linearity range of 1 - 100 µg/mL.

Chromatographic Conditions
  • Stationary Phase: Pentafluorophenyl (PFP) (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Methanol:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Procedure
  • System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The % RSD for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should not be more than 2.0.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard solution into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Intra-day Precision: Analyze six replicate injections of a standard solution at a single concentration on the same day. The % RSD should be less than 2.0%.

    • Inter-day Precision: Analyze the same standard solution on three different days. The % RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Visualizations

HPLC Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC method.

HPLC_Method_Development cluster_dev Development Phase cluster_val Validation Phase start Define Analytical Target Profile lit_search Literature Search & Method Scouting start->lit_search method_dev Method Development lit_search->method_dev optimization Method Optimization method_dev->optimization Refine Parameters validation Method Validation optimization->validation Finalized Method routine_use Routine Analysis validation->routine_use Validated Method val_params Linearity Accuracy Precision Specificity LOD/LOQ Robustness validation->val_params

Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship of Chromatographic Parameters

This diagram shows the relationship between key chromatographic parameters and their impact on the separation.

Chromatographic_Parameters mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution stationary_phase Stationary Phase (Column) stationary_phase->retention stationary_phase->resolution flow_rate Flow Rate flow_rate->retention efficiency Efficiency (Plate Count) flow_rate->efficiency temperature Temperature temperature->retention temperature->efficiency retention->resolution peak_shape Peak Shape (Tailing) resolution->peak_shape efficiency->resolution

Caption: Interplay of Key HPLC Parameters.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

2-(2-Fluorophenyl)thiophene is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to cause skin, eye, and respiratory irritation[1][2]. Ingestion may also be harmful[2].

Hazard Classification (Based on 2-(4-Fluorophenyl)thiophene)

Hazard ClassCategory
Acute Toxicity, Oral4[2]
Skin Irritation2[1][2]
Eye Irritation2A[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used[3].
Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from spreading and entering drains[1][3].

  • Clean-up : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal[1][3]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container.

  • Decontamination : Wash the spill area thoroughly with soap and water[1].

Exposure Response:

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention[3].

Proper Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory[4].

Step-by-Step Disposal Procedure:

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed when not in use[1].

  • Disposal :

    • Arrange for collection and disposal by a licensed professional waste disposal service[3].

    • The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber[3].

    • Offer surplus and non-recyclable solutions to a licensed disposal company[3].

    • Contaminated packaging should be disposed of as unused product[3].

Visual Guides

Disposal Workflow for this compound

Figure 1. Disposal Workflow cluster_collection Step 1: Waste Collection cluster_storage Step 2: Storage cluster_disposal Step 3: Professional Disposal A Collect waste this compound and contaminated materials B Use a designated, labeled, and sealed hazardous waste container A->B C Store in a cool, dry, well-ventilated area B->C D Keep container tightly closed C->D E Contact licensed hazardous waste disposal service D->E F Transport to an approved waste disposal plant E->F G Preferred Method: Chemical Incineration F->G

A flowchart illustrating the proper disposal procedure for this compound.

Logical Relationship of Safety Measures

Figure 2. Interrelation of Safety Protocols cluster_ppe Personal Protective Equipment cluster_emergency Emergency Procedures Handling Chemical Handling Eye Eye Protection Handling->Eye requires Skin Gloves & Lab Coat Handling->Skin requires Respiratory Ventilation/Respirator Handling->Respiratory requires Spill Spill Response Handling->Spill in case of Exposure Exposure Response Handling->Exposure in case of Disposal Proper Disposal Handling->Disposal ultimately requires Spill->Disposal leads to Exposure->Disposal leads to

A diagram showing the relationship between handling, PPE, emergency procedures, and disposal.

References

Essential Safety and Logistical Information for Handling 2-(2-Fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 2-(2-Fluorophenyl)thiophene, a compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheets of analogous thiophene compounds.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes.[1][2]
Hand Protection Chemical-Resistant GlovesInspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1][3]
Body Protection Lab Coat or Protective SuitA lab coat is standard for small quantities. For larger spills or when extensive handling is required, a full protective suit is recommended.[3][4] Flame-retardant and antistatic protective clothing may be necessary.[1]
Respiratory Protection Vapor Respirator or NIOSH/MSHA Approved RespiratorTo be used in cases of insufficient ventilation or to avoid inhalation of vapors, dust, or aerosols.[2][3][4][5]

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Ground all equipment containing the material to prevent static discharge.[4]

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][4][6]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or dust and contact with skin and eyes.[5][7]

  • Do not eat, drink, or smoke in the handling area.[1][5]

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Keep the container tightly closed when not in use.[1][6][8]

3. In Case of a Spill:

  • Small Spill: Absorb with an inert material and place the spilled material in an appropriate container for waste disposal.[4]

  • Large Spill: Evacuate the area. Stop the leak if it can be done without risk. Use non-sparking tools. Prevent the spill from entering sewers or waterways. Absorb with dry earth, sand, or other non-combustible material.[4]

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.[7]

Waste TypeDisposal Procedure
Unused or Contaminated Product Dispose of the contents and container to an approved waste disposal plant.[1][6][8] Do not mix with other waste.[1]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][3]
Empty Containers Handle uncleaned containers as you would the product itself.[1] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_cleanup Initial Work Area Cleanup handle_reaction->handle_cleanup emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Personal Exposure Response handle_reaction->emergency_exposure If Exposure Occurs disp_waste Segregate and Label Hazardous Waste handle_cleanup->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_containers Handle Empty Containers disp_ppe->disp_containers

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.